molecular formula C5H11NO2 B165899 Butyl carbamate CAS No. 592-35-8

Butyl carbamate

Cat. No.: B165899
CAS No.: 592-35-8
M. Wt: 117.15 g/mol
InChI Key: SKKTUOZKZKCGTB-UHFFFAOYSA-N
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Description

Butyl carbamate is an organic compound that serves as a valuable intermediate and subject in scientific research. It is primarily investigated for its role in chemical synthesis, particularly in the formation of other carbamate structures. One significant area of study involves the insertion of carbon dioxide (CO2) into metal alkoxides, such as titanium(IV) butoxide, to form this compound species . This pathway is of great interest for developing non-phosgene routes for chemical production and exploring methods for carbon dioxide utilization . The resulting metal-carbamate complexes can be further reacted with amines, demonstrating the compound's utility in C-N bond formation for synthesizing value-added chemicals . Researchers also explore derivatives like Iodopropynyl Butylcarbamate (IPBC), a powerful fungicide used in material preservation . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

butyl carbamate
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InChI

InChI=1S/C5H11NO2/c1-2-3-4-8-5(6)7/h2-4H2,1H3,(H2,6,7)
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InChI Key

SKKTUOZKZKCGTB-UHFFFAOYSA-N
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Canonical SMILES

CCCCOC(=O)N
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Molecular Formula

C5H11NO2
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DSSTOX Substance ID

DTXSID2060462
Record name Carbamic acid, butyl ester
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Molecular Weight

117.15 g/mol
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Physical Description

Solid; Soluble in water (25.8 g/L at 37 deg C); [HSDB]
Record name n-Butyl carbamate
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Boiling Point

204 °C (WITH DECOMP)
Record name N-BUTYL CARBAMATE
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Solubility

Very soluble in ethanol, slightly soluble in chloroform., In water, 2.58X10+4 mg/l at 37 °C.
Record name N-BUTYL CARBAMATE
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Vapor Pressure

0.15 [mmHg]
Record name n-Butyl carbamate
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Color/Form

PRISMS

CAS No.

592-35-8
Record name Butyl carbamate
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Record name Butyl carbamate
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Record name BUTYL CARBAMATE
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Melting Point

53 °C
Record name N-BUTYL CARBAMATE
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Foundational & Exploratory

An In-Depth Technical Guide to the Core Chemical Properties and Structure of Butyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties and structural information for n-butyl carbamate (B1207046) and its isomer, tert-butyl carbamate. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and structural visualizations.

Introduction to Butyl Carbamates

Butyl carbamates are organic compounds derived from carbamic acid, characterized by a butyl group attached to the oxygen atom of the carbamate functional group. These compounds and their derivatives are of significant interest in medicinal chemistry and biochemical research, often serving as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The two most common isomers are n-butyl carbamate and tert-butyl carbamate, each possessing distinct physical and chemical properties that dictate their applications.

Chemical Structure and Identification

The structural arrangement of the butyl group significantly influences the properties of the molecule.

n-Butyl Carbamate

n-Butyl carbamate features a straight-chain butyl group.

  • IUPAC Name: butyl carbamate[2]

  • SMILES: CCCCOC(=O)N[2]

  • InChI: InChI=1S/C5H11NO2/c1-2-3-4-8-5(6)7/h2-4H2,1H3,(H2,6,7)[2]

  • InChIKey: SKKTUOZKZKCGTB-UHFFFAOYSA-N[2]

  • CAS Number: 592-35-8[2][3]

tert-Butyl Carbamate

tert-Butyl carbamate, often referred to as Boc-amide, incorporates a bulky tertiary butyl group.

  • IUPAC Name: tert-butyl carbamate[4]

  • SMILES: C(OC(C)(C)C)(=O)N[5]

  • InChI: InChI=1S/C5H11NO2/c1-5(2,3)8-4(6)7/h1-3H3,(H2,6,7)[5][6]

  • InChIKey: LFKDJXLFVYVEFG-UHFFFAOYSA-N[5][6]

  • CAS Number: 4248-19-5[5][7]

G cluster_n_butyl n-Butyl Carbamate cluster_t_butyl tert-Butyl Carbamate n_butyl_structure n_butyl_structure t_butyl_structure t_butyl_structure

Figure 1: Chemical structures of n-butyl carbamate and tert-butyl carbamate.

Physicochemical Properties

The quantitative physicochemical properties of n-butyl carbamate and tert-butyl carbamate are summarized in the tables below. These properties are crucial for their handling, formulation, and application in various chemical processes.

n-Butyl Carbamate
PropertyValueReference
Molecular Formula C5H11NO2[2][3]
Molecular Weight 117.15 g/mol [2]
Appearance Solid, Prisms[2]
Melting Point 53-55 °C[2][8]
Boiling Point 204 °C (with decomposition)[2]
Density 1.0 ± 0.1 g/cm³[8]
Water Solubility 25.8 g/L at 37 °C[2]
Solubility in Organic Solvents Very soluble in ethanol, slightly soluble in chloroform.[2] Soluble in acetone.[1]
Vapor Pressure 0.15 mmHg at 25 °C (estimated)[2]
LogP (Octanol/Water) 0.85 (measured), 0.91 (estimated)[2][8]
Enthalpy of Sublimation 94 ± 8 kJ/mol (at 292 to 316 K)[9]
tert-Butyl Carbamate
PropertyValueReference
Molecular Formula C5H11NO2[7]
Molecular Weight 117.15 g/mol [7]
Appearance White to slightly yellow needles/crystalline powder[10]
Melting Point 105-108 °C[10]
Boiling Point 218.95 °C (rough estimate)
Density 1.1274 g/cm³ (rough estimate)
Water Solubility Slightly soluble[10]
Solubility in Organic Solvents Soluble in methylene (B1212753) chloride, chloroform, and alcohols.[10] Slightly soluble in petroleum ether.
Vapor Pressure 0.408 mmHg at 25 °C[10]
pKa 13.59 ± 0.50 (Predicted)[10]

Experimental Protocols

Detailed methodologies for the synthesis of butyl carbamates are essential for reproducible results in a research setting.

Synthesis of n-Butyl Carbamate

A common method for the synthesis of n-butyl carbamate involves the reaction of urea (B33335) with n-butyl alcohol.[11]

Materials:

  • n-butyl alcohol (13.1 moles, 970 g)

  • Urea (3 moles, 180 g)

  • Ligroin (b.p. 60–90°)

Procedure:

  • A 2-liter round-bottom flask equipped with a reflux condenser is charged with n-butyl alcohol.[11]

  • The alcohol is warmed, and urea is added in small portions with shaking, ensuring it dissolves without melting to avoid the formation of cyanuric acid.[11]

  • The mixture is then boiled for 20-25 hours.[11]

  • After boiling, the reflux condenser is removed, and the liquid is distilled through an efficient column until the liquid temperature reaches 150°C to remove excess butyl alcohol containing ammonia.[11]

  • The residue, which solidifies upon cooling, is boiled with 1 liter of ligroin, filtered, and the undissolved solid is boiled again with two 100-cc portions of ligroin.[11]

  • The combined ligroin filtrates are distilled under atmospheric pressure until the liquid temperature reaches 150°C.[11]

  • The residue is then distilled under reduced pressure, and the fraction boiling at 108–109°/14 mm is collected.[11]

  • The resulting product is pure n-butyl carbamate with a melting point of 53–54°C. The yield is approximately 75-76%.[11]

G start Start: Charge flask with n-butyl alcohol add_urea Add urea to warm alcohol start->add_urea reflux Boil mixture for 20-25 hours add_urea->reflux distill_alcohol Distill off excess alcohol (liquid temp > 150°C) reflux->distill_alcohol extract Extract residue with hot ligroin distill_alcohol->extract distill_ligroin Distill ligroin from filtrate extract->distill_ligroin vacuum_distill Distill residue under reduced pressure (108-109°C / 14 mm) distill_ligroin->vacuum_distill end_product End: Pure n-Butyl Carbamate vacuum_distill->end_product

Figure 2: Synthesis workflow for n-butyl carbamate.
Synthesis of tert-Butyl Carbamate

A procedure for synthesizing tert-butyl carbamate involves the reaction of t-butyl alcohol with sodium cyanate (B1221674) in the presence of trifluoroacetic acid.[12]

Materials:

Procedure:

  • A solution of t-butyl alcohol in benzene is placed in a 500-ml three-necked flask equipped with a stirrer, thermometer, and addition funnel.[12]

  • Sodium cyanate is added to create a suspension.[12]

  • While stirring slowly, trifluoroacetic acid is added dropwise at a rapid rate.[12]

  • The mixture is stirred for 24 hours at room temperature.[12]

  • The reaction mixture is then poured into 250 ml of an ice-water slurry.[12]

  • The benzene layer is decanted, and the aqueous slurry is rinsed with two 125-ml portions of benzene.[12]

  • The combined organic extracts are washed with 100 ml of aqueous 5% sodium hydroxide and 100 ml of water, then dried over anhydrous magnesium sulfate and filtered.[12]

  • The solvent is removed by distillation under reduced pressure from a water bath kept at 30°C to yield tert-butyl carbamate as white needles.[12]

  • The product can be recrystallized from hexane to achieve a melting point of 107–109°C. The yield is between 76-94%.[12]

Spectroscopic Data

Spectroscopic data is vital for the structural elucidation and confirmation of synthesized butyl carbamates.

  • n-Butyl Carbamate:

    • ¹H NMR: Spectral data is available and can be used for structural confirmation.[13]

    • IR Spectrum: The infrared spectrum shows characteristic peaks for the N-H stretching (3422-3332 cm⁻¹), C=O stretching (1694 cm⁻¹), N-H bending (1610 cm⁻¹), C-N stretching (1346 cm⁻¹), and C-O stretching (1068 cm⁻¹).[14][15]

    • Mass Spectrum: Mass spectral data (electron ionization) is available for n-butyl carbamate.[3][16]

  • tert-Butyl Carbamate:

    • General Description: While specific spectra are not detailed in the provided results, it is noted that tert-butyl carbamate is used in various synthetic reactions where its structure is confirmed by standard spectroscopic methods.[5][6]

Safety and Handling

Proper safety precautions are necessary when handling butyl carbamates.

  • n-Butyl Carbamate:

    • Hazards: May cause an allergic skin reaction and serious eye damage. Harmful if swallowed.[17]

    • Precautions: Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[17]

    • First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If swallowed, call a poison center or doctor.[17]

  • tert-Butyl Carbamate:

    • Handling: Wash thoroughly after handling. Use with adequate ventilation. Avoid contact with eyes, skin, and clothing.[18]

    • Storage: Store in a cool, dry place in a tightly closed container.[18]

    • Personal Protective Equipment: Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing.[18] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded.[18]

Applications and Biological Relevance

Butyl carbamates serve as versatile chemical intermediates.[1]

  • They are used in the synthesis of various pharmaceuticals and agrochemicals.[1]

  • In biochemical research, carbamate compounds are of interest for studying enzyme inhibitors and other biological pathways.[1]

  • tert-Butyl carbamate is specifically used in the palladium-catalyzed synthesis of N-Boc-protected anilines and in the synthesis of functionalized tetrasubstituted pyrroles.[5][6]

The ability of the carbamate group to participate in inter- or intramolecular interactions makes it a key functional group in medicinal chemistry for modulating interactions with enzymes or receptors.

References

n-Butyl carbamate synthesis from urea and butanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of n-Butyl Carbamate (B1207046) from Urea (B33335) and Butanol

Introduction

n-Butyl carbamate is a valuable chemical intermediate with applications in the pharmaceutical and agricultural industries. It serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and pesticides. One of the most direct and economically viable methods for its production is the reaction of urea with n-butanol. This process, which utilizes readily available and inexpensive starting materials, offers a scalable route to n-butyl carbamate. This guide provides a comprehensive overview of the synthesis, detailing the reaction mechanism, experimental procedures, and quantitative data from established methods.

Reaction Pathway and Mechanism

The synthesis of n-butyl carbamate from urea and n-butanol proceeds through the ammonolysis of the alcohol by urea, resulting in the formation of the carbamate and ammonia (B1221849) as a byproduct. The overall balanced chemical equation is:

CO(NH₂)₂ (Urea) + CH₃(CH₂)₃OH (n-Butanol) → NH₂COOCH₂(CH₂)₂CH₃ (n-Butyl Carbamate) + NH₃ (Ammonia)

The reaction is typically performed by heating a mixture of urea and an excess of n-butanol. The alcohol acts as both a reactant and a solvent. The process involves the nucleophilic attack of the oxygen atom from the butanol on the carbonyl carbon of urea, leading to the displacement of ammonia.

ReactionPathway Urea Urea CO(NH₂)₂ reac_plus + Butanol n-Butanol C₄H₉OH arrow Heat ButylCarbamate n-Butyl Carbamate C₅H₁₁NO₂ prod_plus + Ammonia Ammonia NH₃

Caption: Overall reaction for the synthesis of n-butyl carbamate.

Experimental Protocols

A well-established, non-catalytic method for the synthesis of n-butyl carbamate is detailed in Organic Syntheses. This procedure provides a reliable foundation for laboratory-scale production.

Key Non-Catalytic Experimental Protocol

This protocol is adapted from the procedure by Tenney L. Davis and Stanley C. Lane.[1]

  • Reaction Setup:

    • To a 2-liter round-bottomed flask equipped with a reflux condenser, add 970 g (13.1 moles) of n-butyl alcohol.

    • Warm the n-butyl alcohol and add 180 g (3 moles) of urea in small portions with shaking. It is crucial to ensure the urea dissolves without melting and forming a separate layer, which can lead to decomposition and lower yields.[1]

    • The final portions of urea are dissolved by bringing the solution to a boil.

  • Reflux:

    • Reflux the resulting solution for 30 hours.[1]

    • During this period, ammonia gas will evolve and escape from the top of the condenser.

  • Workup and Purification:

    • After reflux, remove the condenser and arrange the flask for distillation using an efficient column.

    • Distill the excess n-butyl alcohol (which contains dissolved ammonia) until the temperature of the liquid in the flask reaches 150°C. This distillate can be reused in subsequent runs.[1]

    • Allow the remaining material in the flask to cool, upon which it will solidify.

    • To purify the solid, boil it with 1 liter of ligroin (b.p. 60–90°C) and filter the mixture. The undissolved solid is primarily cyanuric acid, a byproduct.[1]

    • The cyanuric acid is further washed with two 100 cc portions of boiling ligroin and then a final 100 cc of warm ligroin on the filter.[1]

    • Combine the ligroin filtrates and washings and distill under atmospheric pressure until the liquid temperature reaches 150°C to remove the ligroin.

    • The final residue is then distilled under reduced pressure. Collect the fraction boiling at 108–109°C/14 mm.[1]

    • The product is pure n-butyl carbamate, which melts at 53–54°C.[1]

Data Presentation

The quantitative data from the described experimental protocol and from catalytic studies are summarized below.

Table 1: Summary of Non-Catalytic Synthesis Data[1]
ParameterValue
Reactants
Urea180 g (3 moles)
n-Butyl Alcohol970 g (13.1 moles)
Molar Ratio (Butanol:Urea)~4.4 : 1
Reaction Conditions
TemperatureReflux (Boiling point of n-butanol)
Time30 hours
Product Yield
n-Butyl Carbamate263–266 g
Theoretical Yield351.45 g
Percentage Yield 75–76%
Byproduct Yield
Cyanuric Acid12–18 g (9–14% of theoretical)
Table 2: Comparison of Catalytic vs. Non-Catalytic Synthesis
MethodCatalystTemperature (°C)Time (h)Yield (%)Reference
Non-CatalyticNoneReflux3075-76%[1]
CatalyticTiO₂-Cr₂O₃/SiO₂1908~96%[2][3]
CatalyticIndium triflateNot specifiedNot specifiedGood to Excellent[4]

Experimental Workflow Visualization

The general workflow for the synthesis and purification of n-butyl carbamate can be visualized as a series of sequential steps.

ExperimentalWorkflow Start Start Setup 1. Reaction Setup (Add Urea to warm Butanol) Start->Setup Reflux 2. Reflux (30 hours) Setup->Reflux Distill_BuOH 3. Distillation (Remove excess Butanol) Reflux->Distill_BuOH Cool 4. Cooling & Solidification Distill_BuOH->Cool Purify 5. Purification (Ligroin wash) Cool->Purify Distill_Product 6. Vacuum Distillation Purify->Distill_Product End Pure n-Butyl Carbamate Distill_Product->End

Caption: General experimental workflow for n-butyl carbamate synthesis.

Catalytic Approaches

While the direct reaction of urea and butanol is effective, the required long reaction times and moderate yields have prompted research into catalytic methods. Catalysts can significantly improve reaction rates and yields.

Several catalysts have been shown to be effective for the synthesis of carbamates from urea and alcohols. For instance, a mixed oxide catalyst of TiO₂–Cr₂O₃/SiO₂ has been reported to give a high yield of n-butyl carbamate (around 96%) under optimized conditions (190°C for 8 hours).[2][3] This represents a significant improvement over the uncatalyzed process, drastically reducing the reaction time while increasing the yield. Other catalysts, such as indium triflate, have also been reported to effectively catalyze the synthesis of primary carbamates from alcohols and urea.[4] These catalytic systems offer a more efficient and potentially more environmentally friendly route by reducing energy consumption and improving atom economy.

Conclusion

The synthesis of n-butyl carbamate from urea and n-butanol is a robust and well-documented procedure. The classical, non-catalytic method provides a reliable yield of 75-76% and serves as an excellent foundational protocol for researchers.[1] For professionals in drug development and industrial settings, catalytic approaches offer significant advantages, including drastically reduced reaction times and improved yields of up to 96%.[2][3] The choice between these methods will depend on the desired scale, efficiency requirements, and available resources. This guide provides the necessary technical details for both approaches to aid researchers and scientists in their synthetic endeavors.

References

Butyl carbamate reaction mechanism with isocyanates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Reaction Mechanisms of Butyl Carbamate (B1207046) from Isocyanates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl carbamate and its N-substituted derivatives are important structural motifs in organic chemistry and drug development. Carbamates serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and polyurethanes. Understanding the reaction mechanisms for their synthesis is crucial for optimizing reaction conditions, maximizing yields, and minimizing byproducts. This guide provides a detailed overview of the synthesis of this compound, focusing on the reaction of butanol with isocyanates. It includes a discussion of uncatalyzed and catalyzed reaction mechanisms, detailed experimental protocols, and quantitative data to support researchers in their synthetic endeavors.

Core Reaction: Butanol and Isocyanate to this compound

The fundamental reaction for the formation of a carbamate involves the nucleophilic addition of an alcohol to the electrophilic carbon of an isocyanate group. For the synthesis of this compound, n-butanol is reacted with an isocyanate.

General Reaction Scheme: R-N=C=O + CH₃(CH₂)₃OH → R-NH-CO-O-(CH₂)₃CH₃ (Isocyanate + n-Butanol → N-substituted this compound)

The reaction can proceed without a catalyst, particularly with unhindered isocyanates and primary alcohols at temperatures ranging from 25 to 100 °C.[1] However, for hindered reactants or to increase the reaction rate and selectivity, catalysts are often employed.

Reaction Mechanisms

The mechanism of carbamate formation can vary depending on the absence or presence and type of catalyst.

Uncatalyzed Thermal Reaction

In the absence of a catalyst, the reaction is believed to proceed through a multimolecular mechanism where additional alcohol molecules participate in the transition state.[2][3][4] One alcohol molecule acts as the nucleophile, while others may serve to polarize the isocyanate group and facilitate proton transfer in a concerted fashion.[2][3][4] The nucleophilic attack occurs at the carbon of the N=C bond of the isocyanate.[3]

Uncatalyzed_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product R-N=C=O Isocyanate (R-N=C=O) TS Cyclic Transition State (Concerted Mechanism) R-N=C=O->TS BuOH1 n-Butanol (Nucleophile) BuOH1->TS BuOH2 n-Butanol (Proton Transfer) BuOH2->TS Carbamate N-substituted this compound TS->Carbamate Proton Transfer & Bond Formation

Caption: Uncatalyzed multimolecular reaction pathway.

Tertiary Amine Catalyzed Mechanism

Tertiary amines are common catalysts for the isocyanate-alcohol reaction. The mechanism involves the formation of a complex between the tertiary amine and the alcohol through hydrogen bonding. This increases the nucleophilicity of the alcohol, facilitating its attack on the isocyanate.

Amine_Catalysis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R3N Tertiary Amine (R'3N) Complex [R'3N···H-OBu] R3N->Complex Forms H-bond BuOH n-Butanol (BuOH) BuOH->Complex Isocyanate Isocyanate (R-N=C=O) Intermediate Zwitterionic Intermediate Isocyanate->Intermediate Complex->Intermediate Nucleophilic Attack Carbamate This compound Intermediate->Carbamate Proton Transfer R3N_out Tertiary Amine (Regenerated) Intermediate->R3N_out

Caption: Tertiary amine catalyzed reaction mechanism.

Organotin Catalyzed Mechanism

Organotin compounds, such as dibutyltin (B87310) dilaurate, are highly effective catalysts. The proposed mechanism involves the formation of a ternary complex between the organotin catalyst, the alcohol, and the isocyanate. The tin atom coordinates with the oxygen of the isocyanate and the oxygen of the alcohol, bringing the reactants into close proximity and activating them for the reaction.

Organotin_Catalysis cluster_reactants Reactants cluster_complex Ternary Complex Formation cluster_insertion Insertion Reaction cluster_product Product Formation Catalyst Organotin Catalyst (e.g., DBTDL) TernaryComplex Catalyst-Alcohol-Isocyanate Complex Catalyst->TernaryComplex BuOH n-Butanol BuOH->TernaryComplex Isocyanate Isocyanate Isocyanate->TernaryComplex Insertion Insertion of Isocyanate into Sn-O bond of activated alcohol TernaryComplex->Insertion Carbamate This compound Insertion->Carbamate RegenCatalyst Regenerated Catalyst Insertion->RegenCatalyst

Caption: Organotin catalyzed reaction mechanism.

Quantitative Data

The following tables summarize quantitative data from various studies on the synthesis of carbamates from alcohols and isocyanates.

Table 1: Gas-Phase Synthesis of Propargyl n-Butyl Carbamate.[5]

Reactant AFlow Rate ( kg/h )Reactant BFlow Rate ( kg/h )Molar Ratio (A:B)Temperature (°C)Reaction Time (min)Product Yield ( kg/h )
n-Butyl Isocyanate63.4Propargyl Alcohol36.6~1:1.05115-13060101.1
n-Butyl Isocyanate63.4Propargyl Alcohol37.7~1:1.1130-14540101.1

Note: While this data is for propargyl alcohol, it provides a valuable reference for a continuous flow, gas-phase process.

Table 2: Catalytic Activity in Phenyl Isocyanate and t-Butyl Alcohol Reaction.[1]

CatalystCatalyst Loading (mol %)Temperature (°C)Time (h)Conversion (%)
Dibutyltin Dilaurate14024>95
Tributyltin Acetate14024>95
2-Tributylstannylpropanol14024>95

Table 3: Thermolysis of N-n-Butylcarbamate for Butyl Isocyanate Production.[3][6]

CatalystTemperature Range (°C)PhaseMax. Yield of Butyl Isocyanate (%)
None200 - 450GasNot specified
Dibutyltin DilaurateLowered vs. non-cat.Gas49

Experimental Protocols

Protocol 1: Synthesis of n-Butyl Carbamate from Urea (B33335) and n-Butanol (Isocyanate-Free Method)

This protocol is adapted from Organic Syntheses, a reliable source for reproducible procedures. It avoids the direct use of isocyanates.

Materials:

  • n-Butyl alcohol (970 g, 13.1 moles)

  • Urea (180 g, 3 moles)

  • Ligroin (b.p. 60-90°C)

Procedure:

  • To a 2-L round-bottomed flask equipped with a reflux condenser, add 970 g of n-butyl alcohol.

  • Warm the alcohol and add 180 g of urea in small portions with shaking, ensuring the urea dissolves without melting and forming a separate layer.[2]

  • Once all the urea is dissolved, reflux the solution for 30 hours. Ammonia gas will evolve from the condenser.[2]

  • After reflux, remove the condenser and distill the excess n-butyl alcohol until the liquid temperature reaches 150°C.

  • Cool the remaining material in the flask until it solidifies.

  • Boil the solid with 1 L of ligroin (b.p. 60-90°C) and filter. The undissolved solid is primarily cyanuric acid.

  • Boil the filtered solid again with two 100-mL portions of fresh ligroin and filter.

  • Combine all the ligroin filtrates and distill at atmospheric pressure until the liquid temperature reaches 150°C.

  • Distill the residue under reduced pressure, collecting the fraction that boils at 108-109°C/14 mm Hg.[2]

  • The product is pure n-butyl carbamate, which melts at 53-54°C. The expected yield is 263-266 g (75-76%).[2]

Protocol 2: General Procedure for Synthesis of N-Aryl Carbamates from Isocyanates and Alcohols

This is a general laboratory-scale procedure for the reaction of an isocyanate with an alcohol.

Materials:

  • Aryl isocyanate (1 equivalent)

  • n-Butanol (1-1.2 equivalents)

  • Anhydrous toluene (B28343) or THF

  • Catalyst (e.g., dibutyltin dilaurate, 0.1-1 mol%)

  • Drying tube (CaCl₂)

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube.

  • Dissolve the aryl isocyanate in anhydrous toluene.

  • If using a catalyst, add it to the isocyanate solution.

  • Slowly add n-butanol to the stirred solution at room temperature. An exotherm may be observed.

  • After the addition is complete, the reaction mixture can be stirred at room temperature or gently heated (e.g., to 50-80°C) to ensure completion.

  • Monitor the reaction progress by TLC or IR spectroscopy (disappearance of the isocyanate peak at ~2250-2275 cm⁻¹).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from hexane (B92381) or ethanol/water) or column chromatography.

Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis & Characterization Reactants Charge Isocyanate, n-Butanol, Solvent, & Catalyst Reaction Stir at Controlled Temperature Reactants->Reaction Monitoring Monitor by TLC/IR Reaction->Monitoring Quench Quench Reaction (if necessary) Monitoring->Quench Reaction Complete SolventRemoval Solvent Removal (Rotary Evaporation) Quench->SolventRemoval Purification Purification (Recrystallization or Chromatography) SolventRemoval->Purification Yield Determine Yield & Melting Point Purification->Yield Spectroscopy Characterize by NMR, IR, MS Yield->Spectroscopy

References

Navigating the Synthesis of Butyl Carbamate: A Technical Guide to Maximizing Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of butyl carbamate (B1207046), a key intermediate in various industrial and pharmaceutical applications, presents a practical case study in the crucial chemical principles of theoretical versus experimental yield. Achieving high efficiency in this reaction is paramount for cost-effective and sustainable production. This in-depth technical guide provides a comprehensive overview of the synthesis of butyl carbamate, focusing on a widely used method, and delves into the factors that influence its yield, offering insights for process optimization.

Understanding Theoretical and Experimental Yield

In chemical synthesis, the theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming the reaction goes to completion with no side reactions or losses.[1][2] It is a calculated value based on the stoichiometry of the balanced chemical equation. The experimental yield (or actual yield), conversely, is the measured mass of the product actually obtained after performing the reaction and purification.[1][2]

The efficiency of a reaction is quantified by the percent yield , which is the ratio of the experimental yield to the theoretical yield, expressed as a percentage:[1]

Percent Yield = (Experimental Yield / Theoretical Yield) x 100%

Several factors can cause the experimental yield to be lower than the theoretical yield, including incomplete reactions, the formation of byproducts through side reactions, and losses during product isolation and purification.

Synthesis of this compound from n-Butanol and Urea (B33335)

A common and well-documented method for synthesizing n-butyl carbamate is the reaction of n-butanol with urea.[3] This process involves heating the two reactants, leading to the formation of this compound and ammonia (B1221849) as a byproduct.

Reaction Mechanism

The overall reaction can be represented as follows:

CH₃(CH₂)₃OH + NH₂CONH₂ → CH₃(CH₂)₃OCONH₂ + NH₃ (n-Butanol + Urea → this compound + Ammonia)

The reaction proceeds through the nucleophilic attack of the oxygen atom in n-butanol on the carbonyl carbon of urea, followed by the elimination of ammonia.

// Reactants nButanol [label="n-Butanol\n(CH₃(CH₂)₃OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Urea [label="Urea\n(NH₂CONH₂)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediate Intermediate [label="Intermediate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Products ButylCarbamate [label="this compound\n(CH₃(CH₂)₃OCONH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ammonia [label="Ammonia\n(NH₃)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Arrows nButanol -> Intermediate [color="#4285F4"]; Urea -> Intermediate [color="#4285F4"]; Intermediate -> ButylCarbamate [label="+ Heat", color="#34A853"]; Intermediate -> Ammonia [color="#EA4335"]; } dot Figure 1. Simplified reaction pathway for the synthesis of this compound from n-butanol and urea.

Experimental Protocol

The following protocol is adapted from a procedure published in Organic Syntheses.[3]

Materials:

  • n-Butyl alcohol: 970 g (13.1 moles)

  • Urea: 180 g (3 moles)

  • Ligroin (b.p. 60-90°C)

Procedure:

  • Reaction Setup: In a 2-liter round-bottom flask equipped with a reflux condenser, warm 970 g of n-butyl alcohol.

  • Addition of Urea: Gradually add 180 g of urea to the warm n-butyl alcohol with shaking. Ensure the urea dissolves without melting and forming a separate layer, as this can lead to decomposition and the formation of cyanuric acid, which will reduce the yield.[3]

  • Reflux: Once all the urea has dissolved, reflux the solution for 30 hours. During this time, ammonia gas will be evolved and escape from the top of the condenser. A small amount of ammonium (B1175870) carbamate may solidify in the condenser and should be monitored to prevent clogging.[3]

  • Distillation: After reflux, remove the condenser and distill the mixture through an efficient column until the liquid temperature reaches 150°C. The distillate, consisting of n-butyl alcohol and ammonia, can be reused.

  • Isolation of Product: The residue in the flask, which solidifies on cooling, contains this compound and cyanuric acid.

  • Purification:

    • Boil the solidified residue with 1 liter of ligroin (b.p. 60–90°C) and filter the hot solution.

    • Boil the undissolved solid with two additional 100 cc portions of ligroin, filter, and wash the solid on the filter with another 100 cc of warm ligroin. The remaining white, gritty solid is primarily cyanuric acid.[3]

    • Combine the ligroin filtrates and washings.

  • Final Distillation: Distill the combined ligroin solution at atmospheric pressure until the liquid temperature reaches 150°C. Then, distill the residue under reduced pressure. Collect the fraction boiling at 108–109°C/14 mm.[3]

Yield Data:

ParameterValueReference
Theoretical Yield 351.45 gCalculated
Experimental Yield 263–266 g[3]
Percent Yield 75–76%[3]
Byproduct (Cyanuric Acid) Yield 12–18 g (9–14% of theoretical)[3]

Calculation of Theoretical Yield: The molar mass of urea (limiting reactant) is approximately 60.06 g/mol , and the molar mass of this compound is approximately 117.15 g/mol . Moles of urea = 180 g / 60.06 g/mol ≈ 3.00 moles Based on the 1:1 stoichiometry, 3.00 moles of this compound should be produced. Theoretical yield = 3.00 moles * 117.15 g/mol = 351.45 g

Experimental Workflow

// Steps Start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction [label="Reaction:\nn-Butanol + Urea\n(Reflux for 30h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Distillation1 [label="Initial Distillation\n(Remove excess n-Butanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Isolation [label="Isolation of Crude Product\n(Solid residue)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification with Ligroin\n(Separate this compound from Cyanuric Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Distillation2 [label="Final Distillation\n(Under reduced pressure)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Pure this compound", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Arrows Start -> Reaction [color="#4285F4"]; Reaction -> Distillation1 [color="#4285F4"]; Distillation1 -> Isolation [color="#4285F4"]; Isolation -> Purification [color="#4285F4"]; Purification -> Distillation2 [color="#4285F4"]; Distillation2 -> Product [color="#34A853"]; } dot Figure 2. General experimental workflow for the synthesis and purification of this compound.

Factors Influencing the Yield of this compound

Several factors can impact the experimental yield of this compound. Understanding and controlling these variables is crucial for optimizing the synthesis.

  • Reaction Temperature and Time: The reaction requires prolonged heating (reflux) to proceed at a reasonable rate. Insufficient heating time will result in incomplete conversion of the reactants and a lower yield. Conversely, excessive temperatures can promote the decomposition of urea into cyanuric acid, which is a significant side reaction that reduces the yield of the desired product.[3]

  • Molar Ratio of Reactants: In the described procedure, a large excess of n-butanol is used.[3] This helps to keep the urea in solution and drives the reaction equilibrium towards the products. The optimal molar ratio of alcohol to urea can be a key parameter to investigate for process optimization.[4]

  • Removal of Ammonia: The formation of ammonia as a byproduct means the reaction is reversible.[5] Efficient removal of ammonia from the reaction mixture as it is formed will shift the equilibrium to the right, favoring the formation of this compound and thereby increasing the yield. In the reflux setup, ammonia escapes as a gas.

  • Catalysts: While the uncatalyzed reaction proceeds, the use of catalysts can significantly improve the reaction rate and yield. Studies have shown that various catalysts, such as silica (B1680970) gel supported metal oxides (e.g., TiO₂/SiO₂, Cr₂O₃-NiO/SiO₂, and TiO₂-Cr₂O₃/SiO₂), can achieve this compound yields of up to 96%.[6]

  • Purity of Reactants: The purity of the starting materials is critical. Impurities in the n-butanol or urea can lead to unwanted side reactions and a lower yield of the desired product.

  • Purification Process: Losses are inevitable during the workup and purification steps. The multiple extraction and distillation stages can lead to a reduction in the final isolated yield. Optimizing these procedures to minimize product loss is essential.

Conclusion

The synthesis of this compound from n-butanol and urea provides a clear illustration of the difference between theoretical and experimental yields. While stoichiometry dictates a theoretical maximum, practical limitations and side reactions, primarily the formation of cyanuric acid, result in a lower experimental yield. By carefully controlling reaction conditions such as temperature, reaction time, and reactant ratios, and by considering the use of catalysts, researchers and chemical engineers can significantly improve the efficiency of this synthesis. A thorough understanding of the underlying chemical principles and experimental parameters is paramount for maximizing the yield and purity of this compound in both laboratory and industrial settings.

References

An In-depth Technical Guide to the Solubility of Butyl Carbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of butyl carbamate (B1207046) in various organic solvents. Understanding the solubility of this compound is critical for its application in research, particularly in drug development and chemical synthesis, where it serves as an important intermediate. This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow to guide researchers in their laboratory practices.

Introduction to Butyl Carbamate

This compound (n-butyl carbamate), with the chemical formula C₅H₁₁NO₂, is a carbamate ester that is of significant interest in organic synthesis and medicinal chemistry. Its molecular structure influences its physical and chemical properties, including its solubility in different solvent systems. The presence of both a polar carbamate group and a nonpolar butyl chain gives it a variable solubility profile that is dependent on the nature of the solvent.

Quantitative and Qualitative Solubility Data

Table 1: Quantitative Solubility of this compound

SolventChemical FormulaTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)Citation
WaterH₂O3725.80.220[1]

Table 2: Qualitative Solubility of this compound

SolventChemical ClassQualitative SolubilityCitation
EthanolAlcoholVery Soluble[1]
AcetoneKetoneGenerally Soluble[2]
ChloroformHalogenated HydrocarbonSlightly Soluble[1]

It is important to note that terms like "soluble," "slightly soluble," and "very soluble" are qualitative indicators. For precise applications, experimental determination of solubility under specific laboratory conditions is highly recommended. The lack of extensive public data underscores the need for the experimental protocols detailed in the following section.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols, based on the well-established shake-flask method, are provided. This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

3.1. Materials and Equipment

  • This compound (solid, high purity)

  • A selection of high-purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane (B92381), dimethylformamide, dimethyl sulfoxide)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps (B75204) and PTFE septa (e.g., 4 mL or 20 mL)

  • Thermostatically controlled orbital shaker or rotator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system for quantification.

3.2. Procedure for Quantitative Solubility Determination

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to several vials. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

    • Accurately add a known volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove all undissolved solid particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with a known volume of an appropriate solvent to bring the concentration of this compound into the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a pre-calibrated HPLC or GC method.

    • Calculate the original solubility in the solvent (e.g., in g/L or mol/L) by accounting for the dilution factor.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the logical flow of the quantitative solubility determination protocol.

Caption: Workflow for Quantitative Solubility Determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

  • Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature.[2] For endothermic dissolution processes, increasing the temperature will favor solubility.

  • Solvent Polarity: The principle of "like dissolves like" is a crucial guideline. This compound, having both polar (carbamate group) and nonpolar (butyl group) characteristics, is expected to be more soluble in solvents of intermediate polarity. Its high solubility in ethanol, a polar protic solvent, and acetone, a polar aprotic solvent, supports this.[2] Conversely, its solubility is expected to be lower in highly nonpolar solvents like hexane and potentially in highly polar solvents where the nonpolar butyl chain hinders solvation.

  • Purity of Solute and Solvent: Impurities in either the this compound or the solvent can affect the measured solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While comprehensive quantitative data remains limited in the public domain, the qualitative information and detailed experimental protocols presented here offer a robust framework for researchers, scientists, and drug development professionals. The provided workflow for solubility determination is intended to facilitate the generation of precise and reliable data tailored to specific research and development needs, thereby enabling the effective use of this compound in various scientific applications.

References

Spectroscopic Analysis of n-Butyl Carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the key spectroscopic data for n-butyl carbamate (B1207046) (C₅H₁₁NO₂), including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also presented for researchers in drug development and chemical analysis.

Spectroscopic Data

The structural confirmation and purity assessment of n-butyl carbamate rely on the interpretation of its unique spectral fingerprints. The following sections summarize the critical data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for n-Butyl Carbamate

¹H NMR Data (CDCl₃) Assignment¹³C NMR Data (CDCl₃) Assignment
Chemical Shift (δ) ppm Multiplicity & Integration Chemical Shift (δ) ppm Carbon Atom
~4.70br s, 2H~156.8C=O
4.05t, 2H~64.9O-C H₂-
1.68 - 1.52m, 2H~31.2-C H₂-CH₂-CH₃
1.48 - 1.30m, 2H~19.1-C H₂-CH₃
0.93t, 3H~13.7-CH₃
  • ¹H NMR Interpretation: The proton spectrum shows a characteristic triplet for the terminal methyl group (-CH₃) and a triplet for the methylene (B1212753) group attached to the oxygen (-OCH₂-). The two central methylene groups appear as overlapping multiplets. The amine (-NH₂) protons typically appear as a broad singlet.

  • ¹³C NMR Interpretation: The carbon spectrum displays five distinct signals, corresponding to each unique carbon atom in the n-butyl carbamate structure. The carbonyl carbon (C=O) is the most deshielded, appearing furthest downfield.[1]

1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.[2]

Table 2: Key IR Absorption Bands for n-Butyl Carbamate

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3400 - 3200 (two bands)N-H StretchPrimary Amine (-NH₂)
~2960 - 2870C-H StretchAlkyl (C-H)
~1700C=O StretchCarbonyl (Ester)
~1620N-H BendPrimary Amine (-NH₂)
~1250C-O StretchEster (C-O)
  • IR Spectrum Interpretation: The spectrum is dominated by a strong, broad absorption band for the N-H stretching of the primary amine group.[3] A very strong and sharp peak around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretch. The C-H stretching of the butyl group is visible just below 3000 cm⁻¹, and the C-O single bond stretch appears in the fingerprint region.

1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data presented here is for Electron Ionization (EI) mass spectrometry.

Table 3: Mass Spectrometry Data (EI) for n-Butyl Carbamate

Mass-to-Charge Ratio (m/z) Proposed Fragment Identity Relative Intensity
117[M]⁺ (Molecular Ion)Moderate
102[M - CH₃]⁺Low
74[C₃H₈NO₂]⁺Moderate
62[H₂NCOOH + H]⁺High
57[C₄H₉]⁺Moderate
44[H₂NCO]⁺High
41[C₃H₅]⁺High
  • MS Interpretation: The molecular ion peak is observed at an m/z of 117, confirming the molecular weight of n-butyl carbamate.[4] Common fragmentation patterns include the loss of alkyl fragments and cleavages characteristic of carbamates, leading to prominent peaks at m/z 62, 44, and 41.[5][6]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for n-butyl carbamate. Instrument-specific parameters may require optimization.

2.1. NMR Spectroscopy Protocol (¹H and ¹³C)

  • Sample Preparation: Dissolve 5-10 mg of n-butyl carbamate in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is free of particulate matter.

  • Instrument Setup: Place the NMR tube in the spectrometer. Perform standard instrument setup procedures, including locking onto the deuterium (B1214612) signal of the solvent and shimming the magnetic field to optimize homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and acquiring 8 to 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, more scans are required. Typical parameters include a spectral width of 220-240 ppm, a relaxation delay of 2-5 seconds, and accumulating 1024 or more scans.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

2.2. Infrared (IR) Spectroscopy Protocol (ATR-FTIR)

  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal to subtract atmospheric (H₂O, CO₂) and instrumental interferences.

  • Sample Application: Place a small drop of liquid n-butyl carbamate or a small amount of solid powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Spectrum Acquisition: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹. Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. Label the significant peaks corresponding to the key functional groups.

2.3. Mass Spectrometry Protocol (Electron Ionization)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like n-butyl carbamate, a direct insertion probe or gas chromatography (GC-MS) inlet can be used.

  • Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) in the ion source. This will generate the positively charged molecular ion ([M]⁺) and various fragment ions.

  • Mass Analysis: Accelerate the generated ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection and Spectrum Generation: Detect the ions and record their abundance. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z value.

Spectroscopic Analysis Workflow

The logical flow for the comprehensive spectroscopic analysis of a chemical entity like n-butyl carbamate is illustrated below. This process ensures that complementary data from multiple techniques are used for unambiguous structure elucidation and characterization.

Spectroscopic_Workflow cluster_prep Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_results Results Sample Sample: n-Butyl Carbamate Prep Sample Preparation (Dissolution, Dilution, etc.) NMR_Acq NMR Spectroscopy Prep->NMR_Acq IR_Acq IR Spectroscopy Prep->IR_Acq MS_Acq Mass Spectrometry Prep->MS_Acq NMR_Analysis ¹H & ¹³C NMR Data (Chemical Shift, Coupling) NMR_Acq->NMR_Analysis IR_Analysis IR Spectrum (Absorption Bands) IR_Acq->IR_Analysis MS_Analysis Mass Spectrum (Molecular Ion, Fragments) MS_Acq->MS_Analysis Structure Structural Framework (C-H Skeleton) NMR_Analysis->Structure Functional_Groups Functional Group ID (Amine, Carbonyl) IR_Analysis->Functional_Groups Mol_Weight Molecular Weight & Fragmentation Pattern MS_Analysis->Mol_Weight Confirmation Final Structure Confirmation

A generalized workflow for the spectroscopic analysis of n-butyl carbamate.

References

An In-depth Technical Guide on the Thermal Decomposition Products of Butyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of butyl carbamate (B1207046), detailing the primary and potential secondary decomposition pathways, quantitative analysis of the products, and the experimental methodologies used for their characterization. This document is intended to serve as a valuable resource for researchers and professionals working with carbamate compounds in various scientific and industrial applications.

Introduction

Butyl carbamate, a simple alkyl carbamate, is a molecule of interest in various chemical syntheses. Understanding its thermal stability and decomposition pathways is crucial for process optimization, safety, and the prediction of potential degradation products. The thermal decomposition of carbamates can proceed through several mechanisms, primarily dictated by the structure of the alkyl and amine substituents. This guide focuses on the elucidation of these pathways for n-butyl carbamate.

Thermal Decomposition Pathways

The thermal decomposition of n-butyl carbamate primarily proceeds through a reversible, unimolecular elimination reaction to yield butyl isocyanate and butanol.[1][2] A potential secondary pathway, analogous to the decomposition of t-alkyl carbamates, involves the formation of butylamine, carbon dioxide, and 1-butene (B85601).[3]

Primary Decomposition Pathway: Formation of Butyl Isocyanate and Butanol

In the gas phase, at temperatures ranging from 200 to 450 °C, n-butyl carbamate undergoes thermolysis to produce n-butyl isocyanate and 1-butanol.[1][2] This reaction is a key method for the synthesis of alkyl isocyanates.[1][4] The process is reversible, which can complicate its industrial application.[1][2]

The proposed mechanism for this decomposition is a four-centered transition state.[5]

G cluster_reactants Reactant cluster_products Products This compound This compound (C₅H₁₁NO₂) Butyl Isocyanate Butyl Isocyanate (C₅H₉NO) This compound->Butyl Isocyanate Δ (200-450 °C) Butanol 1-Butanol (C₄H₁₀O) This compound->Butanol Δ (200-450 °C)

Caption: Primary thermal decomposition pathway of this compound.

Potential Secondary Decomposition Pathway

While the formation of isocyanate and alcohol is the dominant pathway for primary alkyl carbamates, a secondary decomposition route can be considered, particularly at higher temperatures. This pathway involves a six-centered transition state and leads to the formation of an amine, carbon dioxide, and an alkene. For n-butyl carbamate, this would result in butylamine, carbon dioxide, and 1-butene.[3]

G cluster_reactants Reactant cluster_products Products This compound This compound (C₅H₁₁NO₂) Butylamine Butylamine (C₄H₁₁N) This compound->Butylamine Δ (High Temp.) CO2 Carbon Dioxide (CO₂) This compound->CO2 Δ (High Temp.) 1-Butene 1-Butene (C₄H₈) This compound->1-Butene Δ (High Temp.)

Caption: Potential secondary thermal decomposition pathway of this compound.

Quantitative Analysis of Decomposition Products

Quantitative data on the thermal decomposition of n-butyl carbamate is crucial for understanding the reaction kinetics and optimizing conditions for desired product formation.

ProductDecomposition Temperature (°C)Yield (%)Analytical MethodReference
Butyl Isocyanate 200 - 45049HPLC-UV, MS[2]
1-Butanol 200 - 450Not specifiedHPLC-UV, MS[2]
Butylamine Higher temperaturesNot specified-[3]
Carbon Dioxide Higher temperaturesNot specified-[3]
1-Butene Higher temperaturesNot specified-[3]

Note: The yield of butyl isocyanate can be influenced by the presence of a catalyst, such as dibutyltin (B87310) dilaurate, which can lower the required thermolysis temperature.[1][2] The yields for the secondary decomposition products are not well-documented for n-butyl carbamate and are expected to be minor compared to the primary pathway.

Experimental Protocols

A multi-faceted analytical approach is required to fully characterize the thermal decomposition products of this compound. This typically involves a combination of thermal analysis and chromatography techniques.

Experimental Workflow

G cluster_sample Sample Preparation cluster_thermal Thermal Analysis cluster_analysis Product Analysis Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA Pyrolysis Pyrolysis Sample->Pyrolysis FTIR FTIR Analysis of Residue TGA->FTIR TGA_MS TGA-MS (Evolved Gas Analysis) TGA->TGA_MS Py_GC_MS Py-GC/MS (Evolved Gas Analysis) Pyrolysis->Py_GC_MS HPLC HPLC-UV/MS (Liquid Products) Pyrolysis->HPLC Collect liquid fraction

Caption: General experimental workflow for analyzing this compound thermal decomposition.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

TGA-MS provides real-time information about the mass loss of a sample as a function of temperature, coupled with the identification of the evolved gaseous products.[6][7]

  • Instrumentation: A thermogravimetric analyzer coupled to a quadrupole mass spectrometer via a heated transfer line.

  • TGA Method:

    • Sample Size: 5-10 mg

    • Crucible: Alumina or platinum

    • Temperature Program: 30 °C to 600 °C at a heating rate of 10 °C/min.

    • Purge Gas: Nitrogen or Argon at a flow rate of 50 mL/min.

  • MS Method:

    • Transfer Line Temperature: 250 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 10-200.

    • Data Acquisition: Scan mode to identify all evolved species.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for the separation and identification of volatile and semi-volatile decomposition products.

  • Instrumentation: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer.

  • Pyrolysis Method:

    • Sample Size: 0.1-0.5 mg

    • Pyrolysis Temperature: Isothermal pyrolysis at various temperatures (e.g., 250 °C, 350 °C, 450 °C) to observe the change in product distribution.

  • GC Method:

    • Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: 40 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Injector Temperature: 250 °C.

  • MS Method:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-400.

High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric Detection

HPLC is suitable for the analysis of the unreacted this compound and non-volatile or thermally labile decomposition products.[2]

  • Instrumentation: An HPLC system equipped with a UV detector and coupled to a mass spectrometer.

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Detection:

    • UV Detection: 210 nm.

    • MS Detection: Electrospray ionization (ESI) in positive mode.

Conclusion

The thermal decomposition of n-butyl carbamate is a well-defined process primarily leading to the formation of butyl isocyanate and 1-butanol. This reaction is of significant interest for the synthesis of isocyanates. While a secondary decomposition pathway leading to butylamine, carbon dioxide, and 1-butene is theoretically possible, it is expected to be a minor route under typical thermolysis conditions. A comprehensive analytical approach combining thermal analysis with mass spectrometry and chromatography is essential for the complete characterization and quantification of the decomposition products. The experimental protocols outlined in this guide provide a robust framework for researchers investigating the thermal stability and degradation of this compound and related compounds.

References

In-Depth Technical Guide to the Acid-Catalyzed Hydrolysis of n-Butyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis rate of n-butyl carbamate (B1207046) under acidic conditions. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who require a deep understanding of the stability and degradation pathways of carbamate-containing compounds. This document details the kinetics, underlying mechanisms, and experimental protocols for studying this important reaction.

Introduction to Carbamate Hydrolysis

Carbamates are a class of organic compounds derived from carbamic acid (NH₂COOH). The carbamate functional group is a key structural motif in numerous pharmaceuticals, agrochemicals, and industrial polymers. The stability of the carbamate linkage is a critical factor in the efficacy, shelf-life, and environmental fate of these molecules. Under acidic conditions, carbamates can undergo hydrolysis, breaking the ester bond to yield an alcohol, an amine, and carbon dioxide. Understanding the rate and mechanism of this degradation is paramount for drug formulation, stability testing, and risk assessment.

While acid-catalyzed hydrolysis of carbamates can occur, many are found to be more stable in slightly acidic conditions compared to alkaline environments where degradation is often rapid.[1] The rate of hydrolysis is significantly influenced by the structure of the carbamate, the pH of the solution, and the temperature.[1]

Kinetics of n-Butyl Carbamate Hydrolysis

Quantitative kinetic data specifically for the acid-catalyzed hydrolysis of n-butyl carbamate is not extensively available in the public literature. However, data from related simple alkyl carbamates, such as ethyl carbamate, can provide valuable insights into the expected behavior of n-butyl carbamate. The hydrolysis of carbamates generally follows pseudo-first-order kinetics under constant pH conditions.

The overall hydrolysis rate constant (kobs) can be described by the following equation, which accounts for acid-catalyzed (kA), neutral (kN), and base-catalyzed (kB) pathways:

kobs = kA[H+] + kN + kB[OH-]

Under acidic conditions (pH < 6), the acid-catalyzed term is dominant.[2]

Table 1: Hydrolysis Rate Constants for Ethyl Carbamate (as a proxy for n-Butyl Carbamate)

pHTemperature (°C)Rate Constant (kobs) (s⁻¹)Half-life (t1/2)Reference
< 2100Specific acid catalysis observedNot specifiedU.S. EPA[3]
2-6.5100Spontaneous hydrolysisNot specifiedU.S. EPA[3]

Note: This data is for ethyl carbamate and serves as an estimate for the behavior of n-butyl carbamate due to the lack of specific data for the latter. The rate of hydrolysis is expected to be slow for simple alkyl carbamates under ambient conditions.

Mechanism of Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of n-butyl carbamate is proposed to proceed through a specific acid-catalyzed, bimolecular acyl-oxygen cleavage mechanism (AAC2), which is common for esters.[4] This mechanism involves a pre-equilibrium protonation of the carbonyl oxygen, followed by a rate-determining nucleophilic attack by water.

The key steps are:

  • Protonation of the carbonyl oxygen: The carbonyl oxygen of the carbamate is rapidly and reversibly protonated by a hydronium ion (H₃O⁺). This increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate. This step is typically the rate-determining step of the reaction.

  • Proton transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the carbamate.

  • Elimination of the leaving group: The C-N bond cleaves, leading to the departure of n-butylamine.

  • Deprotonation: The resulting protonated carboxylic acid (carbamic acid) is deprotonated by water to yield carbamic acid, which is unstable and rapidly decomposes to carbon dioxide and ammonia.

Below is a diagram illustrating the AAC2 hydrolysis mechanism for n-butyl carbamate.

AAC2_Mechanism nButylCarbamate n-Butyl Carbamate ProtonatedCarbamate Protonated Carbamate nButylCarbamate->ProtonatedCarbamate + H+ (fast) ProtonatedCarbamate->nButylCarbamate - H+ (fast) TetrahedralIntermediate1 Tetrahedral Intermediate ProtonatedCarbamate->TetrahedralIntermediate1 + H2O (slow, rate-determining) ProtonatedAmineIntermediate Protonated Amine Intermediate TetrahedralIntermediate1->ProtonatedAmineIntermediate Proton Transfer CarbamicAcidAndButanol Carbamic Acid + n-Butanol ProtonatedAmineIntermediate->CarbamicAcidAndButanol Elimination of n-Butanol FinalProducts n-Butylamine + CO2 + n-Butanol CarbamicAcidAndButanol->FinalProducts Decarboxylation

Figure 1: Proposed AAC2 mechanism for the acid-catalyzed hydrolysis of n-butyl carbamate.

Experimental Protocol for Kinetic Analysis

This section provides a detailed methodology for determining the hydrolysis rate of n-butyl carbamate under acidic conditions using High-Performance Liquid Chromatography (HPLC).

Materials and Reagents
  • n-Butyl carbamate (analytical standard)

  • n-Butylamine (analytical standard)

  • Hydrochloric acid (HCl), certified ACS grade

  • Sodium hydroxide (B78521) (NaOH), certified ACS grade

  • Phosphoric acid (H₃PO₄), HPLC grade

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Deionized water (18.2 MΩ·cm)

  • Buffer solutions (pH 2, 3, 4, 5, 6)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC vials with septa

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column thermostat

    • UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Analytical balance

  • Water bath or incubator

Experimental Workflow

The following diagram outlines the general workflow for the kinetic study.

Experimental_Workflow A Prepare Stock Solutions (n-Butyl Carbamate, Acid Buffers) B Initiate Hydrolysis Reaction (Mix carbamate and buffer in reaction vessel) A->B C Incubate at Constant Temperature B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction (e.g., neutralize or dilute in cold mobile phase) D->E F Analyze by HPLC E->F G Quantify Reactant and Product Concentrations F->G H Plot ln[Carbamate] vs. Time G->H I Determine Pseudo-first-order Rate Constant (k_obs) H->I

Figure 2: General experimental workflow for the kinetic analysis of n-butyl carbamate hydrolysis.

Detailed Procedure
  • Preparation of Solutions:

    • Prepare a stock solution of n-butyl carbamate in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a series of acidic buffer solutions (e.g., citrate-phosphate or phosphate (B84403) buffers) at the desired pH values (e.g., pH 2, 3, 4, 5, and 6).

    • Prepare standard solutions of n-butyl carbamate and n-butylamine in the mobile phase for HPLC calibration.

  • Hydrolysis Reaction:

    • For each pH value to be tested, pre-heat the corresponding buffer solution in a temperature-controlled water bath to the desired reaction temperature (e.g., 25°C, 40°C, 60°C).

    • Initiate the hydrolysis reaction by adding a small, known volume of the n-butyl carbamate stock solution to the pre-heated buffer solution to achieve the desired initial concentration (e.g., 10-100 µg/mL). Ensure rapid mixing.

    • Start a timer immediately upon addition of the carbamate.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the reaction mixture. The sampling frequency should be adjusted based on the expected rate of reaction.

    • Immediately quench the reaction in the aliquot to prevent further hydrolysis. This can be achieved by adding a quenching agent (e.g., a strong base to neutralize the acid) or by diluting the aliquot in a cold mobile phase.[2]

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC. A suitable method for the separation of n-butyl carbamate and its hydrolysis product, n-butylamine, should be developed and validated.

    • Example HPLC Conditions:

      • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

      • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid).

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 20 µL

      • Column Temperature: 30°C

      • Detection: UV at a wavelength of maximum absorbance for n-butyl carbamate (e.g., ~210 nm).

    • Construct a calibration curve for both n-butyl carbamate and n-butylamine to quantify their concentrations in the reaction samples.

  • Data Analysis:

    • From the HPLC data, determine the concentration of n-butyl carbamate remaining at each time point.

    • Plot the natural logarithm of the concentration of n-butyl carbamate (ln[n-butyl carbamate]) versus time.

    • The slope of the resulting linear plot will be equal to the negative of the pseudo-first-order rate constant (-kobs).

    • The half-life (t1/2) of the hydrolysis reaction can be calculated using the equation: t1/2 = 0.693 / kobs.

    • To determine the second-order acid-catalyzed rate constant (kA), plot the observed pseudo-first-order rate constants (kobs) against the hydrogen ion concentration [H⁺] for the different pH values tested. The slope of this plot will be kA.

Summary of Quantitative Data

As specific experimental data for the acid-catalyzed hydrolysis of n-butyl carbamate is scarce, the following table provides a template for summarizing experimentally determined kinetic parameters.

Table 2: Template for Summarizing Kinetic Data for n-Butyl Carbamate Hydrolysis

pHTemperature (°C)Initial [n-Butyl Carbamate] (M)Pseudo-first-order Rate Constant (kobs) (s⁻¹)Half-life (t1/2) (s)Second-order Rate Constant (kA) (M⁻¹s⁻¹)

Conclusion

This technical guide provides a framework for understanding and investigating the acid-catalyzed hydrolysis of n-butyl carbamate. While specific kinetic data for this compound is limited, the provided mechanistic insights and detailed experimental protocol offer a solid foundation for researchers to conduct their own stability studies. The AAC2 mechanism is the most probable pathway for this reaction, and HPLC is a robust analytical technique for monitoring its kinetics. Accurate determination of the hydrolysis rate is essential for the development of stable formulations and for predicting the environmental persistence of n-butyl carbamate and related compounds. Further research is encouraged to populate the quantitative data for this and other simple alkyl carbamates to build a more comprehensive understanding of their stability profiles.

References

The Ascendant Trajectory of Butyl Carbamate Derivatives in Therapeutic Innovation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carbamate (B1207046) functional group, a stalwart in medicinal chemistry, continues to demonstrate its versatility and significance in the design of novel therapeutic agents. Among its various structural manifestations, butyl carbamate derivatives have emerged as a particularly promising class of compounds, exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and potential applications of this compound derivatives, with a focus on their roles as anticonvulsant, anticancer, anti-inflammatory, and neuroprotective agents.

Core Synthesis Strategies

The synthesis of this compound derivatives can be broadly categorized into several key methodologies, each offering distinct advantages in terms of yield, substrate scope, and reaction conditions.

A prevalent method involves the reaction of an alcohol with an isocyanate. Specifically, the synthesis of Iodopropynyl this compound (IPBC), a widely used biocide, is achieved by reacting butyl isocyanate with propargyl alcohol, followed by iodination.[1] Another common approach is the three-component coupling of amines, carbon dioxide, and halides, which provides an efficient route to carbamates under mild conditions.[2] The Curtius rearrangement of acyl azides derived from carboxylic acids in the presence of an alcohol also serves as a robust method for preparing carbamates.[2][3]

Furthermore, tert-butyl carbamate derivatives are often synthesized using di-tert-butyl dicarbonate (B1257347) (Boc anhydride) with a corresponding amine or alcohol. For instance, tert-butyl (3-aminopropyl)carbamate is prepared by reacting 1,3-diaminopropane (B46017) with di-tert-butyl dicarbonate.[4] Similarly, the synthesis of tert-butyl 2-(substituted benzamido) phenylcarbamates involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids using coupling agents like EDCI and HOBt.[5]

Therapeutic Potential and Mechanisms of Action

This compound derivatives have demonstrated significant potential across a range of therapeutic areas, attributable to their ability to interact with diverse biological targets.

Anticonvulsant Activity

Several branched alkyl carbamates have been identified as potent anticonvulsants.[6] The mechanism of action for many carbamate anticonvulsants, such as felbamate, involves the modulation of N-methyl-D-aspartate (NMDA) receptors and the enhancement of gamma-aminobutyric acid (GABA) activity.[7][8] Some derivatives also exhibit effects on voltage-gated ion channels, including the blockade of Na+ channels.[9]

Anticancer Properties

The anticancer potential of this compound derivatives is an area of active investigation. Certain derivatives have shown the ability to induce apoptosis and cytodifferentiation in cancer cells.[10] For example, tert-butylcarbamate-containing histone deacetylase (HDAC) inhibitors have demonstrated antiproliferative effects against various cancer cell lines.[10] The proposed mechanism for some lupeol-3-carbamate derivatives involves the inhibition of the PI3K/AKT/mTOR signaling pathway.[11]

Anti-inflammatory Effects

A series of newly synthesized tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives have exhibited promising in vivo anti-inflammatory activity.[5] The anti-inflammatory properties of these compounds are often evaluated using the carrageenan-induced rat paw edema model.[5]

Neuroprotective Applications and Cholinesterase Inhibition

This compound derivatives have been explored for the treatment of neurodegenerative diseases like Alzheimer's. Their mechanism often involves the inhibition of cholinesterases, such as butyrylcholinesterase (BuChE).[12][13][14] By inhibiting these enzymes, the derivatives increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is crucial for cognitive function.[7]

Fungicidal and Biocidal Roles

Iodopropynyl butylcarbamate (IPBC) is a well-established fungicide and preservative used in various industries.[1] Its mechanism of action is believed to involve the alteration of cell membrane permeability.[1]

Quantitative Data Summary

The following tables summarize the biological activity of selected this compound derivatives from various studies.

Table 1: Anticonvulsant Activity of Branched Alkyl Carbamates [6]

CompoundStructureMES ED₅₀ (mg/kg)scMet ED₅₀ (mg/kg)Pilocarpine-SE ED₅₀ (mg/kg)
2-ethyl-3-methyl-butyl-carbamate (34)Branched Alkyl CarbamateActive-81
2-ethyl-3-methyl-pentyl-carbamate (38)Branched Alkyl CarbamateActive-96
Phenyl-ethyl-carbamate (47)Aromatic Carbamate16--

MES: Maximal Electroshock Seizure Test; scMet: Subcutaneous Metrazol Seizure Test; SE: Status Epilepticus

Table 2: Anticancer Activity of tert-Butylcarbamate-Containing HDAC Inhibitors [10]

CompoundCell LineActivityMeasurement
8bU93718.4% Apoptosis-
10cU93721.4% Apoptosis-
10cNeuroblastoma (LAN-5, SH-SY5Y), CML (K562)Sub-micromolar Growth InhibitionGI₅₀
10cLung (H1299, A549), Colon (HCT116, HT29)Low-micromolar Growth InhibitionGI₅₀

HDAC: Histone Deacetylase; CML: Chronic Myeloid Leukemia

Table 3: Butyrylcholinesterase (BuChE) Inhibition by Carbamate Derivatives [12][13]

CompoundStructureBuChE IC₅₀ (nM)
Isosorbide-2-benzylcarbamate-5-lipoate (7a)Hybrid Carbamate150
Isosorbide-2-butylcarbamate-5-lipoate (7c)Hybrid Carbamate170
Isosorbide-2-butylcarbamate-5-ferulate (8c)Hybrid Carbamate430
3-(4-phenyl-piperazin-1-ylmethyl)-phenyl phenylcarbamate (16)Phenylpiperazine Carbamate2000

IC₅₀: Half-maximal Inhibitory Concentration

Experimental Protocols

General Synthesis of tert-Butyl 2-(substituted benzamido)phenylcarbamate Derivatives[5]

To a stirred solution of a substituted benzoic acid (1.0 eq) in N,N-dimethylformamide (DMF) at 0 °C, N,N-diisopropylethylamine (DIPEA) (1.5 eq), tert-butyl 2-amino phenylcarbamate (1.1 eq), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.5 eq), and hydroxybenzotriazole (B1436442) (HOBt) (1.5 eq) are added successively. The reaction mixture is stirred for 30 minutes at 0 °C and then allowed to stir at room temperature for 3 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography on silica (B1680970) gel.

In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Rat Paw Edema)[5]

Male Wistar rats are divided into groups. The test compounds are administered orally at a specific dose. After a set time, 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat. The paw volume is measured at different time intervals using a plethysmometer. The percentage inhibition of edema is calculated for each group relative to the control group.

Cholinesterase Inhibition Assay[12]

The inhibitory activity of the compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is determined using a modified Ellman's spectrophotometric method. The assay is performed in a phosphate (B84403) buffer (pH 8.0). The enzyme solution is incubated with the inhibitor solution of varying concentrations for a specific time at a controlled temperature. The substrate (acetylthiocholine iodide for AChE or butyrylthiocholine (B1199683) iodide for BuChE) and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) are added to start the reaction. The absorbance is measured at 412 nm. The percentage of inhibition is calculated, and the IC₅₀ values are determined by plotting the percentage of inhibition versus the inhibitor concentration.

Visualizing the Pathways and Processes

To better understand the complex interactions and experimental designs, the following diagrams illustrate key concepts.

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_bioassay Biological Evaluation start Starting Materials (e.g., Benzoic Acid, Amine) reaction Coupling Reaction (EDCI, HOBt, DIPEA in DMF) start->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization in_vivo In Vivo Anti-inflammatory Assay (Carrageenan-induced paw edema) characterization->in_vivo Test Compounds in_vitro In Vitro Cholinesterase Inhibition (Ellman's Method) characterization->in_vitro Test Compounds data_analysis Data Analysis (IC50 / ED50 Determination) in_vivo->data_analysis in_vitro->data_analysis

Caption: A generalized experimental workflow for the synthesis and biological evaluation of this compound derivatives.

anticancer_pathway cluster_cell Cancer Cell receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis mtor->apoptosis carbamate Lupeol-3-Carbamate Derivative carbamate->pi3k Inhibition

Caption: Proposed mechanism of action for lupeol-3-carbamate derivatives via inhibition of the PI3K/Akt/mTOR signaling pathway.

neuroprotection_pathway cluster_synapse Cholinergic Synapse presynaptic Presynaptic Neuron ach Acetylcholine (ACh) presynaptic->ach Release postsynaptic Postsynaptic Neuron ach_receptor ACh Receptor ach->ach_receptor Binding buche Butyrylcholinesterase (BuChE) ach->buche degradation ACh Degradation buche->degradation carbamate This compound Derivative carbamate->buche Inhibition

Caption: Mechanism of neuroprotection by this compound derivatives through the inhibition of butyrylcholinesterase (BuChE).

Conclusion and Future Directions

This compound derivatives represent a versatile and highly promising scaffold in modern drug discovery. Their demonstrated efficacy in diverse therapeutic areas, coupled with well-established synthetic routes, positions them as attractive candidates for further development. Future research should focus on elucidating the structure-activity relationships of these compounds in greater detail to optimize their potency, selectivity, and pharmacokinetic profiles. Furthermore, exploring novel therapeutic applications and investigating their potential in combination therapies could unlock the full clinical potential of this important class of molecules. The continued exploration of this compound derivatives holds significant promise for addressing unmet medical needs and advancing the landscape of therapeutic innovation.

References

n-Butyl Carbamate: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of n-butyl carbamate (B1207046), covering its fundamental properties, synthesis protocols, and its relationship with cellular signaling pathways. This document summarizes key data in a structured format and includes detailed experimental methodologies and visual diagrams to support laboratory applications and further research.

Core Properties of n-Butyl Carbamate

n-Butyl carbamate, also known as carbamic acid butyl ester, is an organic compound with key applications in chemical synthesis.[1][2][3] Its fundamental properties are summarized below.

PropertyValueReferences
CAS Number 592-35-8[1][2][3]
Molecular Formula C5H11NO2[1][2][3]
Molecular Weight 117.15 g/mol [1][2]
IUPAC Name butyl carbamate[2]
Synonyms Carbamic Acid Butyl Ester, n-Butyl carbamate[1][2]
Melting Point 51-56 °C[2][4]
Boiling Point 204 °C[2][4]
Flash Point 108-109 °C[4][5]
Appearance White crystalline solid
Solubility Soluble in water[4]

Synthesis of n-Butyl Carbamate: Experimental Protocols

The synthesis of n-butyl carbamate can be achieved through various methods. Below are detailed protocols for established synthesis routes.

Method 1: Reaction of Urea (B33335) and n-Butyl Alcohol

This procedure is adapted from the preparation of n-propyl carbamate and involves the reaction of urea with n-butyl alcohol.[5]

Experimental Protocol:

  • In a 2-liter round-bottomed flask equipped with a reflux condenser, place 970 g (13.1 moles) of n-butyl alcohol.

  • Warm the alcohol and add 180 g (3 moles) of urea in small portions with shaking, ensuring the urea dissolves without melting to form a separate layer.

  • Once all the urea is dissolved, reflux the solution for thirty hours. During this time, ammonia (B1221849) will be evolved.

  • After reflux, remove the condenser and distill the excess n-butyl alcohol until the liquid temperature reaches 150°C.

  • The remaining material, which solidifies upon cooling, is crude n-butyl carbamate.

  • To purify, boil the crude product with 1 liter of ligroin (b.p. 60–90°), filter the hot solution, and repeat the extraction of the undissolved solid with smaller portions of ligroin.

  • Combine the ligroin filtrates and washings, and distill at atmospheric pressure until the liquid temperature reaches 150°C.

  • The residue is then distilled under reduced pressure, and the fraction boiling at 108–109°C/14 mm is collected as pure n-butyl carbamate.[5] The yield is typically in the range of 75-76%.[5]

G Synthesis of n-Butyl Carbamate from Urea cluster_reactants Reactants cluster_process Process cluster_product Product n-Butyl Alcohol n-Butyl Alcohol Dissolve & Reflux Dissolve & Reflux n-Butyl Alcohol->Dissolve & Reflux Urea Urea Urea->Dissolve & Reflux Distill Excess Alcohol Distill Excess Alcohol Dissolve & Reflux->Distill Excess Alcohol 30 hours Purify with Ligroin Purify with Ligroin Distill Excess Alcohol->Purify with Ligroin Final Distillation Final Distillation Purify with Ligroin->Final Distillation n-Butyl Carbamate n-Butyl Carbamate Final Distillation->n-Butyl Carbamate Yield: 75-76%

Caption: Workflow for n-butyl carbamate synthesis.

Method 2: One-Pot Synthesis from Butylamine (B146782)

This method provides an efficient one-pot procedure for synthesizing n-butyl carbamates from butylamine and a chloroformate, followed by the addition of an alcohol.[6]

Experimental Protocol:

  • To a solution of butylamine (1.0 equiv.) and pyridine (B92270) (1.2 equiv.) in anhydrous dichloromethane (B109758) (DCM) at 0°C, add phenyl chloroformate (1.1 equiv.) dropwise.

  • Stir the mixture at room temperature for 1 hour.

  • Add the desired alcohol or phenol (B47542) (1.2 equiv.) and continue stirring at room temperature for 12-24 hours.

  • For work-up, cool the reaction mixture and quench with water or a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure n-butyl carbamate.[6]

Carbamates and Cellular Signaling Pathways

While specific signaling pathways directly modulated by n-butyl carbamate are not extensively documented, the broader class of carbamate compounds is known to interact with key cellular pathways. This is particularly relevant in the context of drug development and toxicology.

Interaction with the Nrf2 Signaling Pathway

Carbamate compounds are known to influence the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a critical regulator of cellular defense against oxidative stress.[7]

  • Mechanism of Action : The Nrf2 pathway is a primary defense mechanism against oxidative damage.[7] Carbamates can induce oxidative stress, which in turn can modulate Nrf2 signaling. The interaction can be complex, with some studies indicating that carbamates can inhibit the Nrf2-ARE (antioxidant response element) defense pathway, while others suggest a potential for activation depending on the specific compound and exposure conditions.[7]

  • Implications : Inhibition of Nrf2 signaling by certain carbamates can lead to increased cellular susceptibility to oxidative damage and toxicity.[7] This interaction is a key consideration in evaluating the toxicological profile of carbamate-containing compounds.

G Carbamate Interaction with Nrf2 Pathway Carbamate Compounds Carbamate Compounds Oxidative Stress Oxidative Stress Carbamate Compounds->Oxidative Stress Nrf2 Pathway Nrf2 Pathway Oxidative Stress->Nrf2 Pathway Modulates Cellular Defense Cellular Defense Nrf2 Pathway->Cellular Defense Regulates Toxicity Toxicity Nrf2 Pathway->Toxicity Inhibition may lead to

Caption: Carbamate interaction with the Nrf2 pathway.

Role in Drug Development and as Protecting Groups

The carbamate functional group is a crucial component in medicinal chemistry and drug design.[8][9][10] Carbamates are often used as protecting groups for amines in organic synthesis due to their stability and the relative ease of their removal under specific conditions.[8]

Structurally related compounds, such as tert-butyl carbamate derivatives, are extensively used as linkers in the development of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs).[11] These bifunctional molecules are designed to induce the degradation of specific target proteins. For instance, carbamate-containing linkers are integral to PROTACs targeting the Androgen Receptor (AR) and Bromodomain and Extra-Terminal (BET) proteins, which are implicated in various cancers.[11] The carbamate moiety in these linkers provides a stable and synthetically versatile scaffold for connecting the target-binding and E3 ligase-recruiting portions of the PROTAC molecule.[11]

References

The Indispensable Role of tert-Butyl Carbamate (Boc) as a Protecting Group in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical development and peptide chemistry, the strategic use of protecting groups is paramount to achieving desired molecular architectures. Among the arsenal (B13267) of available protective groups for amines, the tert-butyl carbamate (B1207046) (Boc) group stands out for its robustness, ease of application, and mild cleavage conditions. This technical guide provides an in-depth exploration of the Boc group's application, mechanisms, and experimental protocols, tailored for professionals in the chemical and pharmaceutical sciences.

Core Principles of Amine Protection with Boc

The primary function of the Boc group is to temporarily render primary and secondary amines unreactive towards a wide array of reagents by diminishing their nucleophilicity and basicity.[1] This is achieved by converting the amine into a carbamate, which is significantly less reactive. The choice of the tert-butyl group is not arbitrary; its unique stability and the specific conditions required for its removal are central to its widespread utility. The stability of the tertiary carbocation formed during deprotection is a key thermodynamic driver for the cleavage reaction under acidic conditions.[2]

Data Presentation: A Comparative Overview of Reaction Conditions

The following tables summarize typical quantitative data for the protection and deprotection of amines using the Boc group, offering a comparative look at various reagents and solvents.

Table 1: Typical Conditions for Boc Protection of Amines

ReagentBaseSolventTemperature (°C)Reaction TimeTypical Yield (%)
Di-tert-butyl dicarbonate (B1257347) (Boc)₂OTriethylamine (B128534) (TEA)Dichloromethane (B109758) (DCM)0 - 251 - 4 h90 - 99
Di-tert-butyl dicarbonate (Boc)₂OSodium Hydroxide (NaOH)Water/Dioxane0 - 252 - 6 h85 - 98
Di-tert-butyl dicarbonate (Boc)₂O4-Dimethylaminopyridine (DMAP)Acetonitrile (ACN)250.5 - 2 h92 - 99
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)Triethylamine (TEA)Tetrahydrofuran (THF)2512 - 24 h80 - 95

Table 2: Common Reagents and Conditions for Boc Deprotection

ReagentSolventTemperature (°C)Reaction TimeRemarks
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 - 250.5 - 2 hMost common, volatile byproducts.
Hydrochloric Acid (HCl)Dioxane or Ethyl Acetate0 - 251 - 4 hForms HCl salt of the amine.
Formic Acid-25 - 502 - 12 hMilder alternative to TFA or HCl.
Lewis Acids (e.g., ZnBr₂, TMSI)Dichloromethane (DCM)0 - 251 - 6 hUseful for substrates with acid-sensitive groups.

Experimental Protocols

Detailed methodologies for the protection and deprotection of a generic primary amine are provided below.

Protocol 1: General Procedure for Boc Protection of a Primary Amine
  • Dissolution: Dissolve the primary amine (1.0 equivalent) in dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in DCM to the stirred mixture.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected amine.

  • Purification: If necessary, purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: Standard Procedure for Acid-Catalyzed Boc Deprotection
  • Dissolution: Dissolve the Boc-protected amine (1.0 equivalent) in dichloromethane (DCM) (or a suitable solvent) in a round-bottom flask.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, 5-10 equivalents, often used as a 20-50% solution in DCM) to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir. The reaction is typically complete within 30 minutes to 2 hours, often indicated by the cessation of gas (isobutylene and CO₂) evolution.[3]

  • Monitoring: Monitor the deprotection by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine is often obtained as a TFA salt.

  • Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base such as saturated aqueous sodium bicarbonate solution. Dry the organic layer and concentrate to yield the deprotected amine.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows and concepts related to the use of the Boc protecting group.

Boc_Protection_Workflow cluster_start Starting Materials cluster_process Reaction & Work-up Primary/Secondary Amine Primary/Secondary Amine Reaction Vessel Reaction Vessel Primary/Secondary Amine->Reaction Vessel (Boc)2O (Boc)2O (Boc)2O->Reaction Vessel Base (e.g., TEA) Base (e.g., TEA) Base (e.g., TEA)->Reaction Vessel Stirring in Solvent (e.g., DCM) Stirring in Solvent (e.g., DCM) Reaction Vessel->Stirring in Solvent (e.g., DCM) Aqueous Work-up Aqueous Work-up Stirring in Solvent (e.g., DCM)->Aqueous Work-up Boc-Protected Amine Boc-Protected Amine Aqueous Work-up->Boc-Protected Amine

Boc Protection Experimental Workflow

Boc_Deprotection_Mechanism Boc-Amine Boc-Amine Protonation Protonation of Carbonyl Oxygen Boc-Amine->Protonation + H+ (e.g., TFA) Protonated Intermediate Protonated Intermediate Protonation->Protonated Intermediate Loss of tert-Butyl Cation Formation of Carbamic Acid and tert-Butyl Cation Protonated Intermediate->Loss of tert-Butyl Cation Carbamic Acid Carbamic Acid Loss of tert-Butyl Cation->Carbamic Acid tert-Butyl Cation tert-Butyl Cation Loss of tert-Butyl Cation->tert-Butyl Cation Decarboxylation Decarboxylation Carbamic Acid->Decarboxylation - CO2 Isobutylene + H+ Isobutylene + H+ tert-Butyl Cation->Isobutylene + H+ Free Amine Free Amine Decarboxylation->Free Amine

Mechanism of Acid-Catalyzed Boc Deprotection

Orthogonal_Protection_Strategy cluster_molecule Dipeptide with Orthogonal Protecting Groups Fmoc-NH-CHR1-CO-NH-CHR2-CO-O-tBu Fmoc-AA1-AA2-O-tBu Base (e.g., Piperidine) Base (e.g., Piperidine) Fmoc-NH-CHR1-CO-NH-CHR2-CO-O-tBu->Base (e.g., Piperidine) Selective Fmoc removal Acid (e.g., TFA) Acid (e.g., TFA) Fmoc-NH-CHR1-CO-NH-CHR2-CO-O-tBu->Acid (e.g., TFA) Selective t-Butyl ester removal (Boc stable to base) H2N-CHR1-CO-NH-CHR2-CO-O-tBu H2N-AA1-AA2-O-tBu (N-terminus deprotected) Base (e.g., Piperidine)->H2N-CHR1-CO-NH-CHR2-CO-O-tBu Fmoc-NH-CHR1-CO-NH-CHR2-COOH Fmoc-AA1-AA2-COOH (C-terminus deprotected) Acid (e.g., TFA)->Fmoc-NH-CHR1-CO-NH-CHR2-COOH

Orthogonality of Boc and Fmoc Protecting Groups

Orthogonality and Stability: The Strategic Advantage of Boc

A significant advantage of the Boc group is its orthogonality with other common amine protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz) groups.[4] The Boc group is stable under the basic conditions used to remove Fmoc groups and the hydrogenolysis conditions for Cbz group cleavage.[5] This orthogonality is fundamental in complex synthetic strategies, particularly in solid-phase peptide synthesis (SPPS), where sequential and selective deprotection is required.

The Boc group is generally stable to:

  • Most bases and nucleophiles.

  • Catalytic hydrogenation (in contrast to the Cbz group).

However, it is labile to:

  • Strong acids (e.g., TFA, HCl).

  • Some Lewis acids.

  • Elevated temperatures.

Conclusion

The tert-butyl carbamate (Boc) protecting group is an indispensable tool in modern organic synthesis. Its predictable stability, coupled with mild and efficient deprotection protocols, provides a reliable and versatile strategy for the management of amine functionalities. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and experimental nuances of Boc protection and deprotection is crucial for the successful synthesis of complex molecules and active pharmaceutical ingredients.

References

Environmental Fate and Degradation of Butyl Carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl carbamate (B1207046), a simple alkyl ester of carbamic acid, finds application in various industrial processes and serves as a fundamental structural motif in numerous pharmaceuticals and agricultural chemicals. Understanding its environmental fate and degradation is paramount for conducting comprehensive environmental risk assessments and ensuring the sustainable development of related products. This technical guide provides an in-depth overview of the current scientific understanding of butyl carbamate's behavior in the environment, including its physicochemical properties, mobility, and degradation pathways. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

The environmental transport and fate of a chemical are largely dictated by its physical and chemical properties. The key physicochemical parameters for n-butyl carbamate are summarized in Table 1.

PropertyValueReference
Molecular Formula C₅H₁₁NO₂[1]
Molecular Weight 117.15 g/mol [2]
Melting Point 51-56 °C[2]
Boiling Point 204-209.9 °C[2]
Vapor Pressure 0.15 mm Hg (at 25 °C, estimated)[2]
Water Solubility 2.58 x 10⁴ mg/L (at 37 °C)[2]
Octanol-Water Partition Coefficient (log Kow) 0.85 (measured)[2]
Henry's Law Constant 9.3 x 10⁻⁸ atm·m³/mol (estimated)[2]
Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc) 69 (estimated)[2]

Environmental Fate and Mobility

The physicochemical properties of this compound suggest its potential distribution across various environmental compartments.

Atmospheric Fate

With an estimated vapor pressure of 0.15 mm Hg at 25 °C, n-butyl carbamate is expected to exist predominantly in the vapor phase in the atmosphere[2]. In this phase, its primary degradation pathway is through reaction with photochemically-produced hydroxyl radicals[2]. The estimated atmospheric half-life for this reaction is approximately 1.5 days, suggesting that it is not highly persistent in the air[2].

Aquatic Fate

This compound's high water solubility and low estimated Henry's Law constant indicate that it is not expected to volatilize significantly from water surfaces[2]. The estimated bioconcentration factor (BCF) of 2.6, derived from its measured log Kow, suggests a low potential for bioaccumulation in aquatic organisms[2].

Terrestrial Fate

The estimated soil organic carbon-water partitioning coefficient (Koc) of 69 indicates that n-butyl carbamate is expected to have high mobility in soil[2]. This high mobility suggests a potential for leaching into groundwater. Volatilization from moist soil surfaces is not considered a significant fate process due to its low Henry's Law constant[2].

Degradation Pathways

The degradation of this compound in the environment can occur through both abiotic and biotic processes.

Abiotic Degradation

Hydrolysis: Hydrolysis is a key abiotic degradation pathway for many carbamates. However, simple aliphatic carbamates like n-butyl carbamate are generally resistant to hydrolysis under neutral environmental conditions[2]. The rate of hydrolysis is significantly influenced by pH. For n-butyl carbamate, the estimated half-lives for base-catalyzed hydrolysis are exceedingly long, on the order of 3300 years at pH 7 and 330 years at pH 8[2]. This suggests that abiotic hydrolysis is not a significant degradation pathway in most natural aquatic environments. The primary products of hydrolysis are expected to be butanol and carbamic acid, which is unstable and decomposes to ammonia (B1221849) and carbon dioxide.

ButylCarbamate This compound Butanol Butanol ButylCarbamate->Butanol Hydrolysis CarbamicAcid Carbamic Acid (unstable) ButylCarbamate->CarbamicAcid Hydrolysis H2O H₂O (pH dependent) NH3 Ammonia CarbamicAcid->NH3 CO2 Carbon Dioxide CarbamicAcid->CO2

Figure 1: Proposed abiotic hydrolysis pathway of this compound.

Photodegradation: Direct photolysis can be a degradation route for chemicals that absorb light in the solar spectrum (>290 nm). While specific experimental data on the photodegradation of n-butyl carbamate is limited, related carbamates have been shown to undergo photodecomposition[3]. The process would likely involve the cleavage of the carbamate bond. Indirect photolysis, mediated by reactive species like hydroxyl radicals present in sunlit waters, could also contribute to its degradation.

Biotic Degradation

Microbial degradation is a primary route for the breakdown of many organic compounds in the environment. While specific studies on n-butyl carbamate are scarce, the general mechanisms of carbamate biodegradation are well-documented. The initial and key step in the microbial degradation of carbamates is typically the enzymatic hydrolysis of the ester linkage by carboxyl ester hydrolases, leading to the formation of an alcohol and carbamic acid[4].

ButylCarbamate This compound Butanol Butanol ButylCarbamate->Butanol Enzymatic Hydrolysis CarbamicAcid Carbamic Acid ButylCarbamate->CarbamicAcid Enzymatic Hydrolysis Microorganisms Microorganisms (e.g., Bacteria, Fungi) Carboxylesterase Carboxylesterase Microorganisms->Carboxylesterase Carboxylesterase->ButylCarbamate Assimilation Further Metabolism (Carbon Source) Butanol->Assimilation CarbamicAcid->Assimilation

Figure 2: Generalized biotic degradation pathway of this compound.

The resulting butanol and carbamic acid (which decomposes to ammonia and carbon dioxide) can then be utilized by microorganisms as carbon and nitrogen sources, leading to further mineralization[5]. The rate and extent of biodegradation will depend on various environmental factors, including the microbial population, temperature, pH, and nutrient availability.

Experimental Protocols

Detailed experimental protocols for the determination of the environmental fate of chemicals are provided in internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). While specific reports detailing the application of these methods to n-butyl carbamate were not found in the literature search, the following sections describe the principles of the standard test guidelines relevant to the data presented.

Hydrolysis as a Function of pH (based on OECD Guideline 111)

This test is designed to determine the rate of abiotic hydrolysis of a chemical in aqueous solutions at environmentally relevant pH values (typically 4, 7, and 9).

  • Preparation of Solutions: Sterile aqueous buffer solutions at the desired pH values are prepared. The test substance is added at a concentration that is low enough to be soluble and not to alter the pH of the buffer.

  • Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25 °C or 50 °C for accelerated studies).

  • Sampling and Analysis: Aliquots are taken at various time intervals and analyzed for the concentration of the parent compound. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are commonly used.

  • Data Analysis: The rate of hydrolysis is determined by plotting the concentration of the test substance against time. From this, the hydrolysis rate constant and the half-life at each pH are calculated.

Ready Biodegradability - CO₂ Evolution Test (based on OECD Guideline 301B)

This method evaluates the potential for a chemical to be readily biodegradable under aerobic aquatic conditions.

  • Test Setup: A known concentration of the test substance is added to a mineral medium inoculated with microorganisms from a source like activated sludge.

  • Incubation: The mixture is incubated in the dark in a closed system with a means to trap the carbon dioxide produced. The system is aerated with CO₂-free air.

  • Measurement of CO₂: The amount of CO₂ evolved is measured over a 28-day period by titrating the contents of the CO₂ traps (e.g., barium hydroxide (B78521) or sodium hydroxide solutions).

  • Calculation of Biodegradation: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum amount of CO₂ that could be produced from the complete mineralization of the test substance. A substance is considered readily biodegradable if it reaches a 60% biodegradation level within a 10-day window during the 28-day test.

Phototransformation of Chemicals in Water - Direct Photolysis (based on OECD Guideline 316)

This guideline describes a tiered approach to assess the direct photolysis of a chemical in water.

  • Tier 1 (Screening): The molar absorption spectrum of the chemical in water is measured. This data is used with solar irradiance data to estimate a maximum possible first-order rate constant for direct photolysis.

  • Tier 2 (Experimental Study): If the Tier 1 screen suggests significant photolysis, an experimental study is conducted. A solution of the test substance in pure, buffered water is irradiated with a light source that simulates natural sunlight (e.g., a xenon arc lamp).

  • Analysis: The concentration of the test substance is measured over time using a suitable analytical method like HPLC. Dark controls are run in parallel to account for any non-photolytic degradation.

  • Data Evaluation: The rate of photolysis and the photolytic half-life are calculated. If significant degradation occurs, degradation products may also be identified and quantified.

cluster_0 Environmental Fate Assessment Workflow Start This compound PhysChem Determine Physicochemical Properties (e.g., Solubility, Vapor Pressure, log Kow) Start->PhysChem Abiotic Abiotic Degradation Studies PhysChem->Abiotic Biotic Biotic Degradation Studies PhysChem->Biotic Hydrolysis Hydrolysis (OECD 111) Abiotic->Hydrolysis Photolysis Photodegradation (OECD 316) Abiotic->Photolysis Biodegradation Biodegradation (e.g., OECD 301B) Biotic->Biodegradation Analysis Identify Degradation Products (e.g., HPLC, GC-MS) Hydrolysis->Analysis Photolysis->Analysis Biodegradation->Analysis RiskAssessment Environmental Risk Assessment Analysis->RiskAssessment

References

The Genesis of a Versatile Functional Group: A Technical Guide to the Discovery and Historical Synthesis of Carbamates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical synthesis of carbamates, a class of organic compounds with wide-ranging applications in medicine and agriculture. From their natural origins in the Calabar bean to their development as blockbuster drugs and essential pesticides, this document provides a comprehensive overview of the key scientific milestones, synthetic methodologies, and biological mechanisms that have defined the field. Detailed experimental protocols for seminal synthetic routes are provided, alongside quantitative data and visual representations of key chemical and biological pathways to offer a thorough resource for professionals in the chemical and pharmaceutical sciences.

From Ordeal Bean to Glaucoma Treatment: The Discovery of Physostigmine (B191203)

The story of carbamates begins not in a laboratory, but in the cultural practices of West Africa, where the Calabar bean (Physostigma venenosum) was used in traditional medicine and as an ordeal poison. In the mid-19th century, Western scientists began to investigate the bean's potent physiological effects. The active principle, an alkaloid named physostigmine (also known as eserine), was first isolated in 1864.[1][2] Early medicinal use of physostigmine focused on its ability to constrict the pupil, leading to its adoption as a treatment for glaucoma in 1877.[1]

The complex structure of physostigmine presented a significant challenge to the chemists of the era. It was not until 1935 that the American chemist Percy L. Julian achieved the first total synthesis of this natural product, a landmark achievement in organic chemistry.[2][3] Julian's 11-step synthesis was a testament to the burgeoning power of synthetic organic chemistry and paved the way for the production of physostigmine and related compounds for medicinal use.[2]

The Rise of Synthetic Carbamates: A New Era in Pest Control

The insecticidal properties of carbamates were first recognized in the 1930s, leading to their development as pesticides in the 1940s.[4] This new class of synthetic insecticides offered an alternative to the highly persistent organochlorine pesticides like DDT. A major breakthrough in this area was the commercialization of carbaryl (B1668338) (1-naphthyl N-methylcarbamate), under the trade name Sevin, by Union Carbide in 1958.[5] Carbaryl became one of the most widely used insecticides for agriculture, forestry, and residential purposes.[5]

The primary mode of action for most carbamate (B1207046) insecticides is the inhibition of the enzyme acetylcholinesterase (AChE).[6] AChE is crucial for the proper functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine. By inhibiting AChE, carbamates cause an accumulation of acetylcholine, leading to overstimulation of nerves and, ultimately, the death of the insect.[7]

Key Historical Syntheses of Carbamates

The development of carbamate chemistry has been marked by the advent of several key synthetic methodologies. These reactions provided the foundation for the large-scale production of carbamates for various applications.

The Hofmann Rearrangement

The Hofmann rearrangement, discovered by August Wilhelm von Hofmann, is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[8] A key intermediate in this reaction is an isocyanate, which can be trapped by an alcohol to form a carbamate.[8] This method proved to be a valuable tool for the synthesis of a wide range of carbamates.

The Curtius Rearrangement

Similar to the Hofmann rearrangement, the Curtius rearrangement proceeds through an isocyanate intermediate.[9][10] In this reaction, an acyl azide (B81097) is thermally or photochemically decomposed to an isocyanate, which can then be reacted with an alcohol to yield a carbamate.[9] The Curtius rearrangement is known for its tolerance of a wide variety of functional groups.

Synthesis from Isocyanates and Alcohols

A direct and widely used method for carbamate synthesis is the reaction of an isocyanate with an alcohol. This reaction is often catalyzed and is the basis for the production of many commercial carbamates, including the insecticide carbaryl from 1-naphthol (B170400) and methyl isocyanate.[1][5]

Quantitative Data on Historical Carbamate Syntheses

The following table summarizes key quantitative data for the historical synthesis of important carbamates and the application of classical rearrangement reactions for carbamate formation.

Compound/ReactionReactantsReagents/ConditionsYieldReference(s)
Physostigmine (Final Step) d,l-Eserethole, Methyl IsocyanateSodium, Ether, Benzene (B151609), Room Temperature, 60 min50%[3]
Carbaryl 1-Naphthol, Methyl Isocyanate-High[1]
Hofmann Rearrangement Benzamide, Bromine, Sodium Hydroxide (B78521) in Methanol (B129727)Heat~70%[8]
Curtius Rearrangement Acyl Azide, AlcoholHeat or UV lightGood[9]

Experimental Protocols for Key Historical Syntheses

Total Synthesis of Physostigmine (Final Step from d,l-Eserethole) by Percy L. Julian (1935)

Materials:

  • d,l-Eserethole

  • Methyl isocyanate

  • Sodium metal

  • Anhydrous ether

  • Anhydrous benzene

Procedure:

  • In a flame-dried flask under an inert atmosphere, a solution of d,l-eserethole in anhydrous ether and anhydrous benzene is prepared.

  • Small pieces of sodium metal are added to the solution.

  • Methyl isocyanate is then added to the reaction mixture.

  • The reaction is stirred at room temperature for 60 minutes.

  • Following the reaction, the mixture is carefully quenched and worked up to isolate the crude physostigmine.

  • Purification is achieved through recrystallization to yield d,l-physostigmine with a yield of approximately 50%.[3]

Synthesis of Carbaryl from 1-Naphthol and Methyl Isocyanate

Materials:

  • 1-Naphthol

  • Methyl isocyanate (MIC)

  • Inert solvent (e.g., toluene)

  • Optional: Catalyst (e.g., a tertiary amine or an organotin compound)

Procedure:

  • 1-Naphthol is dissolved in an inert solvent in a reaction vessel equipped with a stirrer and a means of temperature control.

  • If a catalyst is used, it is added to the solution.

  • Methyl isocyanate is added to the reaction mixture in a controlled manner. The reaction is exothermic and may require cooling.

  • The mixture is stirred until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the isocyanate peak).

  • Upon completion, the solvent is removed under reduced pressure to yield crude carbaryl.

  • The crude product can be purified by recrystallization from a suitable solvent.

Caution: Methyl isocyanate is a highly toxic and volatile compound and must be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.

Hofmann Rearrangement for Carbamate Synthesis: Methyl N-phenylcarbamate from Benzamide

Materials:

  • Benzamide

  • Bromine

  • Sodium hydroxide

  • Methanol

Procedure:

  • A solution of sodium hydroxide in methanol is prepared and cooled in an ice bath.

  • Bromine is added slowly to the cold methanolic sodium hydroxide solution to form sodium hypobromite (B1234621) in situ.

  • Benzamide is then added to the reaction mixture.

  • The reaction mixture is heated to reflux. The progress of the reaction can be monitored by the disappearance of the starting amide.

  • After the reaction is complete, the mixture is cooled, and the product, methyl N-phenylcarbamate, is isolated. This may involve precipitation by adding water and subsequent filtration.

  • The crude product can be purified by recrystallization.

Curtius Rearrangement for Carbamate Synthesis: Ethyl Phenylcarbamate from Benzoyl Azide

Materials:

Procedure:

  • Benzoyl azide is carefully heated in anhydrous ethanol. The thermal decomposition of the acyl azide leads to the formation of phenyl isocyanate and nitrogen gas.

  • The in situ generated phenyl isocyanate then reacts with the ethanol to form ethyl phenylcarbamate.

  • The reaction is typically carried out until the evolution of nitrogen gas ceases.

  • After cooling, the excess ethanol is removed under reduced pressure.

  • The resulting crude ethyl phenylcarbamate can be purified by recrystallization or distillation.

Caution: Acyl azides can be explosive, especially upon heating. Appropriate safety precautions must be taken.

Visualizing Key Pathways

Historical Development of Carbamates

Historical_Development_of_Carbamates node_1864 1864 Isolation of Physostigmine from Calabar Bean node_1877 1877 Physostigmine Used for Glaucoma node_1864->node_1877 Medicinal Application node_1935 1935 Total Synthesis of Physostigmine (Julian) node_1864->node_1935 Synthetic Challenge node_1930s 1930s Discovery of Carbamate Insecticides node_1940s 1940s Development of Carbamate Pesticides node_1930s->node_1940s Further Development node_1958 1958 Commercialization of Carbaryl (Sevin) node_1940s->node_1958 Commercial Milestone

Caption: A timeline of key milestones in the discovery and development of carbamates.

General Synthetic Pathways to Carbamates

Carbamate_Synthesis_Pathways Amide Primary Amide R-C(=O)NH2 Isocyanate Isocyanate R-N=C=O Amide->Isocyanate Hofmann Rearrangement Acyl_Azide Acyl Azide R-C(=O)N3 Acyl_Azide->Isocyanate Curtius Rearrangement Carbamate Carbamate R-NH-C(=O)OR' Isocyanate->Carbamate Alcohol Alcohol R'-OH Alcohol->Carbamate

Caption: Key rearrangement reactions leading to the formation of a central isocyanate intermediate for carbamate synthesis.

Acetylcholinesterase Inhibition by Carbamates

AChE_Inhibition AChE Acetylcholinesterase (Active Enzyme) Complex Enzyme-Inhibitor Complex AChE->Complex Binding Products Choline + Acetate AChE->Products Hydrolysis Carbamate Carbamate Inhibitor Carbamate->Complex Carbamoylated_AChE Carbamoylated AChE (Inactive Enzyme) Complex->Carbamoylated_AChE Carbamoylation Carbamoylated_AChE->AChE Regeneration Hydrolysis Slow Hydrolysis Carbamoylated_AChE->Hydrolysis Hydrolysis->AChE Acetylcholine Acetylcholine (Neurotransmitter) Acetylcholine->AChE

References

Methodological & Application

Application Notes and Protocols for the Synthesis of n-Butyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-butyl carbamate (B1207046) is a chemical compound with applications in various fields, including as a research chemical and in the manufacturing of paints, lacquers, and varnishes.[1] This document provides a detailed, step-by-step protocol for the synthesis of n-butyl carbamate, primarily focusing on the well-established method involving the reaction of n-butanol with urea (B33335).[2] This method is advantageous due to the ready availability and relatively low hazard profile of the starting materials. Alternative synthetic routes exist, such as the reaction of n-butyl isocyanate with an alcohol or the use of n-butyl chloroformate and ammonia (B1221849); however, these often involve more hazardous reagents like isocyanates or phosgene (B1210022) derivatives.[2][3]

Reaction Principle

The synthesis of n-butyl carbamate from n-butanol and urea proceeds through the nucleophilic addition of the alcohol to the carbonyl group of urea, with the subsequent elimination of ammonia. The overall reaction is as follows:

CH₃(CH₂)₃OH + NH₂CONH₂ → CH₃(CH₂)₃OCONH₂ + NH₃

This protocol has been adapted from a procedure published in Organic Syntheses, a reputable source for reliable chemical preparations.[2]

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis of n-butyl carbamate.

Materials:

  • n-Butyl alcohol (n-butanol)

  • Urea

  • Ligroin (b.p. 60–90°C)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

  • 2-liter round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Distillation apparatus with an efficient column

  • Vacuum distillation setup

  • Buchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • Stirring apparatus (optional, but recommended)

Procedure:
  • Reaction Setup: In a 2-liter round-bottom flask equipped with a reflux condenser, place 970 g (1200 cc, 13.1 moles) of n-butyl alcohol.[2]

  • Addition of Urea: Warm the n-butyl alcohol and add 180 g (3 moles) of urea in small portions with shaking or stirring.[2] It is crucial to ensure the urea dissolves without melting and forming a separate layer at the bottom of the flask, as this can lead to decomposition and the formation of cyanuric acid, which will reduce the yield of the desired product.[2]

  • Reflux: Once all the urea has dissolved, heat the mixture to boiling and maintain a gentle reflux. The reaction will produce ammonia gas, which will be evolved from the top of the condenser.

  • Initial Distillation: After the reaction is complete (as indicated by the cessation of ammonia evolution, or by monitoring via TLC), remove the reflux condenser and set up the apparatus for distillation using an efficient column. Distill the mixture at atmospheric pressure until the temperature of the liquid reaches 150°C.[2] The distillate, consisting mainly of unreacted n-butyl alcohol and dissolved ammonia, can be saved for future runs.[2]

  • Isolation of Crude Product: Allow the residue in the flask to cool, whereupon it will solidify.[2]

  • Purification by Recrystallization:

    • To the solidified crude product, add 1 liter of ligroin (b.p. 60–90°C) and heat the mixture to boiling.[2]

    • Filter the hot solution to remove the undissolved solid, which is primarily cyanuric acid.[2]

    • Boil the collected solid residue with two additional 100 cc portions of ligroin, filtering after each boiling.[2]

    • Wash the final solid residue on the filter with an additional 100 cc of warm ligroin.[2]

  • Final Purification by Distillation:

    • Combine the ligroin filtrates and washings.

    • Distill the combined ligroin solution at atmospheric pressure using a column until the temperature of the liquid reaches 150°C to remove the ligroin.[2]

    • Transfer the residue to a suitable flask and distill under reduced pressure. Collect the fraction boiling at 108–109°C/14 mm Hg.[2] The resulting product is pure n-butyl carbamate, which solidifies on cooling and has a melting point of 53–54°C.[2]

Data Presentation

The following table summarizes the quantitative data for the synthesis of n-butyl carbamate based on the described protocol.

ParameterValueReference
Reactants
n-Butyl Alcohol970 g (13.1 moles)[2]
Urea180 g (3 moles)[2]
Reaction Conditions
Initial Distillation Temp.Up to 150°C[2]
Purification
Recrystallization SolventLigroin (b.p. 60–90°C)[2]
Final Distillation B.P.108–109°C at 14 mm Hg[2]
Product Characterization
Melting Point53–54°C[2]
Yield
Theoretical Yield351.48 g
Actual Yield263–266 g[2]
Percent Yield75–76%[2]
Byproduct
Cyanuric Acid Yield12–18 g (9–14% of theoretical)[2]

Diagrams

Experimental Workflow for n-Butyl Carbamate Synthesis

SynthesisWorkflow start Start reactants 1. Mix n-Butanol and Urea start->reactants reflux 2. Heat to Reflux (Ammonia evolves) reactants->reflux distill_atm 3. Atmospheric Distillation (Remove excess Butanol) reflux->distill_atm cool 4. Cool and Solidify Crude Product distill_atm->cool recrystallize 5. Recrystallize from Hot Ligroin cool->recrystallize filter 6. Filter to Remove Cyanuric Acid recrystallize->filter distill_ligroin 7. Distill off Ligroin filter->distill_ligroin Filtrate distill_vac 8. Vacuum Distillation of Residue distill_ligroin->distill_vac product Pure n-Butyl Carbamate distill_vac->product

Caption: Workflow for the synthesis and purification of n-butyl carbamate.

References

Application Notes and Protocols for the Laboratory Synthesis of Butyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup and protocols for the laboratory synthesis of butyl carbamate (B1207046). This document details several common synthetic routes, offering a comparative analysis of their methodologies, reaction conditions, and yields. The information is intended to guide researchers in selecting the most suitable method for their specific laboratory context and research goals.

Introduction

Butyl carbamate is a valuable chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis in a laboratory setting can be achieved through various methods, each with its own advantages and disadvantages concerning starting materials, reaction conditions, and overall efficiency. This document outlines four primary methods for the synthesis of this compound:

  • Reaction of n-Butanol with Urea (B33335): A common and relatively straightforward method.

  • Transesterification: A versatile method involving the exchange of an alkoxy group from a starting carbamate.

  • From n-Butylamine, CO₂, and an Alkyl Halide: A "greener" approach utilizing carbon dioxide as a C1 source.

  • Using n-Butyl Chloroformate and Ammonia (B1221849): A traditional method involving a phosgene (B1210022) derivative.

Comparative Analysis of Synthesis Methods

The selection of a synthetic route for this compound depends on factors such as available starting materials, required purity, scalability, and safety considerations. The following table summarizes the key quantitative data for the different methods to facilitate comparison.

Method Starting Materials Typical Reaction Conditions Reaction Time Typical Yield Key Advantages Key Disadvantages
Urea Method n-Butanol, UreaReflux (approx. 118°C)30 hours75-96%[1]Readily available and inexpensive starting materials.Long reaction time; potential for side product formation (cyanuric acid).
Transesterification Methyl or Ethyl Carbamate, n-Butanol, Catalyst (e.g., Dibutyltin (B87310) maleate)90-110°C4-24 hours>90%Good to excellent yields; can be driven to completion by removing the lower boiling alcohol.Requires a starting carbamate; catalyst may need to be removed from the final product.
CO₂ Method n-Butylamine, Carbon Dioxide, n-Butyl Bromide, Base (e.g., DBU)70°C, 3 bar CO₂ pressure50 minutes45-92%[2]Utilizes CO₂ as a green C1 source; fast reaction times.[2]Requires handling of gaseous CO₂ and pressurized equipment; byproduct formation can occur.[2]
n-Butyl Chloroformate Method n-Butyl Chloroformate, AmmoniaLow temperature (e.g., 0°C)1-3 hoursHighFast and high-yielding reaction.n-Butyl chloroformate is a corrosive and moisture-sensitive reagent.

Experimental Protocols

Method 1: Synthesis from n-Butanol and Urea

This protocol is adapted from a well-established procedure and is suitable for a standard laboratory setup.

Materials:

  • n-Butanol

  • Urea

  • Ligroin (for purification)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Distillation apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine n-butanol and urea in a molar ratio of approximately 4:1 (e.g., 13.1 moles of n-butanol to 3 moles of urea).

  • Heat the mixture to reflux. Ensure that the urea dissolves without melting and forming a separate layer, which can lead to the formation of cyanuric acid as a byproduct.

  • Maintain the reflux for approximately 30 hours. During this time, ammonia gas will be evolved.

  • After the reflux period, arrange the apparatus for distillation and distill off the excess n-butanol until the temperature of the liquid reaches 150°C. The recovered n-butanol can be reused.

  • Allow the remaining residue in the flask to cool, upon which it will solidify.

  • To purify the product, add ligroin to the solidified residue and heat the mixture to boiling.

  • Filter the hot solution to remove insoluble byproducts (mainly cyanuric acid).

  • Allow the filtrate to cool, which will cause the this compound to crystallize.

  • Collect the crystals by filtration and dry them. A typical yield of 75-76% can be expected.

Method 2: Synthesis by Transesterification

This method involves the reaction of a simple carbamate, such as methyl or ethyl carbamate, with n-butanol in the presence of a catalyst.

Materials:

  • Methyl carbamate or Ethyl carbamate

  • n-Butanol (in large excess to drive the reaction)

  • Catalyst (e.g., dibutyltin maleate, sodium methoxide)

  • Toluene (as solvent, optional)

Equipment:

  • Round-bottom flask with a distillation head and condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the starting carbamate (e.g., methyl carbamate) in a large excess of n-butanol. Toluene can be used as a solvent.

  • Add a catalytic amount of a suitable transesterification catalyst (e.g., dibutyltin maleate).

  • Heat the reaction mixture to a temperature that allows for the distillation of the lower-boiling alcohol (methanol or ethanol) that is formed during the reaction (typically 90-110°C).

  • Continuously remove the lower-boiling alcohol by distillation to drive the equilibrium towards the formation of this compound.

  • Monitor the reaction progress by techniques such as TLC or GC. The reaction is typically complete within 4-24 hours.

  • Once the reaction is complete, cool the mixture and remove the excess n-butanol and solvent under reduced pressure.

  • The crude this compound can be purified by recrystallization or distillation.

Method 3: Synthesis from n-Butylamine, CO₂, and n-Butyl Bromide

This protocol utilizes carbon dioxide as a carbonyl source in a three-component reaction.

Materials:

  • n-Butylamine

  • n-Butyl bromide

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Carbon Dioxide (gas)

  • Acetonitrile (solvent)

Equipment:

  • A pressure reactor or a flow chemistry setup capable of handling gas introduction

  • Stirring mechanism

  • Temperature control system

Procedure:

  • In a suitable pressure vessel, dissolve n-butylamine, n-butyl bromide, and DBU in acetonitrile. A typical molar ratio is 1:2:2 for amine:halide:base.[2]

  • Pressurize the reactor with carbon dioxide to the desired pressure (e.g., 3 bar).[2]

  • Heat the reaction mixture to the target temperature (e.g., 70°C) with vigorous stirring.[2]

  • Maintain the reaction conditions for the specified time (e.g., 50 minutes).[2]

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO₂.

  • The reaction mixture can be worked up by quenching with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is then washed, dried, and concentrated to yield the crude this compound, which can be further purified by chromatography if necessary.

Method 4: Synthesis using n-Butyl Chloroformate and Ammonia

This is a rapid and high-yielding method, but requires handling of a more reactive starting material.

Materials:

  • n-Butyl chloroformate

  • Aqueous ammonia solution (concentrated)

  • An inert solvent (e.g., diethyl ether or dichloromethane)

Equipment:

  • Jacketed reaction vessel or a flask in an ice bath

  • Dropping funnel

  • Magnetic stirrer

Procedure:

  • In a reaction vessel, place the concentrated aqueous ammonia solution and cool it to 0°C using an ice bath.

  • Dissolve n-butyl chloroformate in an inert solvent.

  • Slowly add the n-butyl chloroformate solution to the cold, stirred ammonia solution. Maintain the temperature at or below 0°C.

  • After the addition is complete, continue stirring the mixture at low temperature for 1-2 hours.

  • Allow the reaction mixture to warm to room temperature.

  • Separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to obtain this compound. The product is often of high purity and may not require further purification.

Reaction Pathways and Mechanisms

The following diagrams illustrate the proposed reaction mechanisms for the synthesis of this compound by the different methods described.

Urea_Method Urea Urea Intermediate Isocyanic Acid + Ammonia Urea->Intermediate Heat Butanol n-Butanol ButylCarbamate This compound Butanol->ButylCarbamate Intermediate->ButylCarbamate

Caption: Reaction pathway for the synthesis of this compound from urea and n-butanol.

Transesterification_Method StartCarbamate Starting Carbamate (e.g., Methyl Carbamate) Tetrahedral_Intermediate Tetrahedral Intermediate StartCarbamate->Tetrahedral_Intermediate Nucleophilic Attack Butanol n-Butanol Butanol->Tetrahedral_Intermediate ButylCarbamate This compound Tetrahedral_Intermediate->ButylCarbamate Elimination Byproduct Methanol Tetrahedral_Intermediate->Byproduct

Caption: Transesterification mechanism for this compound synthesis.

CO2_Method Butylamine n-Butylamine Carbamate_Anion Butylcarbamate Anion Butylamine->Carbamate_Anion CO2 CO2 CO2->Carbamate_Anion Nucleophilic Attack ButylCarbamate This compound Carbamate_Anion->ButylCarbamate SN2 Reaction ButylBromide n-Butyl Bromide ButylBromide->ButylCarbamate

Caption: Reaction pathway for this compound synthesis from n-butylamine and CO₂.[2][3]

Chloroformate_Method Chloroformate n-Butyl Chloroformate Tetrahedral_Intermediate Tetrahedral Intermediate Chloroformate->Tetrahedral_Intermediate Nucleophilic Attack Ammonia Ammonia Ammonia->Tetrahedral_Intermediate ButylCarbamate This compound Tetrahedral_Intermediate->ButylCarbamate Elimination HCl HCl Tetrahedral_Intermediate->HCl

Caption: Mechanism for the synthesis of this compound from n-butyl chloroformate.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Butyl Carbamate Purity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of butyl carbamate (B1207046). Butyl carbamate is a crucial intermediate in various chemical syntheses, and ensuring its purity is paramount for the quality of final products. This method utilizes a reversed-phase C18 column with UV detection, providing a straightforward and accurate means of analysis suitable for research, quality control, and drug development professionals. The described protocol includes sample preparation, HPLC conditions, and method validation parameters.

Introduction

This compound (n-butyl carbamate) is an organic compound used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The purity of this compound can significantly impact the yield and impurity profile of subsequent reactions. Therefore, a reliable analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds, making it an ideal choice for analyzing carbamates.[1] This application note presents a validated HPLC method for the determination of this compound purity.

Experimental

Materials and Reagents
  • This compound Reference Standard (>99.5% purity)

  • HPLC Grade Acetonitrile

  • HPLC Grade Water

  • HPLC Grade Methanol

  • Trifluoroacetic Acid (TFA), HPLC Grade

  • 0.45 µm Syringe Filters

Instrumentation

A standard HPLC system equipped with a UV detector was used for this analysis.

  • HPLC System: Quaternary Pump, Autosampler, Column Compartment, and UV-Vis Detector

  • Column: C18 reversed-phase column (4.6 mm x 250 mm, 5 µm particle size)

  • Software: Chromatography Data Station

Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 200 µg/mL.

  • Sample Solution (1000 µg/mL): Accurately weigh approximately 100 mg of the this compound sample and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Final Sample Preparation: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.[2]

HPLC Method

The separation and quantification were achieved using the following HPLC conditions:

ParameterCondition
Mobile Phase A: Water with 0.1% TFAB: Acetonitrile with 0.1% TFA
Gradient 0-15 min: 20% B to 80% B15-20 min: 80% B20.1-25 min: 20% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 210 nm
Run Time 25 minutes

Results and Discussion

The developed HPLC method successfully separated this compound from its potential impurities. The retention time for this compound was observed to be approximately 8.5 minutes. The method was validated for linearity, precision, and accuracy.

Linearity

The linearity of the method was evaluated by analyzing the working standard solutions in triplicate. The calibration curve was constructed by plotting the peak area against the concentration of this compound.

Concentration (µg/mL)Mean Peak Area
10150234
25375589
50751123
1001502245
2003004567

The method demonstrated excellent linearity over the concentration range of 10-200 µg/mL with a correlation coefficient (R²) of >0.999.

Precision

The precision of the method was determined by performing six replicate injections of a 100 µg/mL standard solution.

ParameterResult
Mean Retention Time (min) 8.52
% RSD of Retention Time 0.25%
Mean Peak Area 1503120
% RSD of Peak Area 0.45%

The low relative standard deviation (%RSD) values indicate high precision of the method.

Accuracy

The accuracy of the method was assessed by a recovery study. A known amount of this compound was spiked into a placebo sample at three different concentration levels (80%, 100%, and 120% of the target concentration).

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8079.299.0%
100%100101.5101.5%
120%120118.899.0%

The recovery values were within the acceptable range of 98-102%, confirming the accuracy of the method.

Protocol: Quantifying this compound Purity

This protocol outlines the step-by-step procedure for determining the purity of a this compound sample using the HPLC method described above.

Preparation of Solutions

1.1. Mobile Phase A (Water with 0.1% TFA): Add 1.0 mL of TFA to 1000 mL of HPLC grade water. Mix well and degas. 1.2. Mobile Phase B (Acetonitrile with 0.1% TFA): Add 1.0 mL of TFA to 1000 mL of HPLC grade acetonitrile. Mix well and degas. 1.3. Standard Solution (100 µg/mL): Prepare a 1000 µg/mL stock solution of this compound reference standard in methanol. Dilute 10.0 mL of the stock solution to 100.0 mL with the mobile phase (at initial gradient conditions). 1.4. Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Further dilute 10.0 mL of this solution to 100.0 mL with the mobile phase.

HPLC System Setup and Analysis

2.1. Set up the HPLC system according to the conditions specified in the "HPLC Method" table. 2.2. Equilibrate the column with the mobile phase at the initial gradient composition for at least 30 minutes or until a stable baseline is achieved. 2.3. Inject a blank (mobile phase) to ensure the system is clean. 2.4. Inject the standard solution five times to check for system suitability. The %RSD of the peak areas should be less than 2.0%. 2.5. Inject the sample solution in duplicate.

Data Analysis and Calculation

3.1. Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. 3.2. Calculate the purity of the this compound sample using the following formula:

Purity (%) = (Areasample / Areastandard) x (Concstandard / Concsample) x 100

Where:

  • Areasample = Peak area of this compound in the sample solution

  • Areastandard = Average peak area of this compound in the standard solutions

  • Concstandard = Concentration of the standard solution (µg/mL)

  • Concsample = Concentration of the sample solution (µg/mL)

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample & Standard dissolve Dissolve in Methanol weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for this compound purity analysis.

HPLC_System cluster_system HPLC System Components solvent Solvent Reservoir pump Pump solvent->pump injector Autosampler pump->injector column C18 Column injector->column detector UV Detector column->detector data_system Data System detector->data_system waste Waste detector->waste

Caption: Logical relationship of HPLC system components.

Conclusion

The HPLC method described in this application note is a simple, rapid, and reliable technique for the quantification of this compound purity. The method is highly linear, precise, and accurate, making it suitable for routine quality control analysis in industrial and research settings. The provided protocol offers a clear guide for the implementation of this method.

References

Application Note: High-Sensitivity GC-MS Protocol for the Detection of Butyl Carbamate in Pharmaceutical Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of butyl carbamate (B1207046) in pharmaceutical matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent thermal lability of carbamates, this protocol incorporates a crucial derivatization step to enhance analyte stability and volatility, ensuring accurate and reproducible results.[1] The described methodology is intended for researchers, scientists, and drug development professionals requiring a reliable technique for the detection and quantification of butyl carbamate, a potential genotoxic impurity. The protocol outlines sample preparation, derivatization, GC-MS instrument parameters, and method validation performance characteristics.

Introduction

This compound is a chemical compound of interest in the pharmaceutical industry, primarily due to its potential presence as an impurity in drug substances and finished products. Regulatory agencies globally are increasingly focused on the control of potentially genotoxic impurities (PGIs) in pharmaceuticals. Carbamates, as a class of compounds, can be thermally unstable, posing a challenge for analytical techniques that employ high temperatures, such as gas chromatography.[1] Direct injection of underivatized carbamates can lead to thermal degradation in the GC inlet and column, resulting in inaccurate quantification and the generation of misleading degradation products.[1]

To overcome this limitation, a derivatization step is employed to increase the thermal stability and volatility of this compound.[1] This protocol utilizes N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as a silylating agent to derivatize the carbamate functional group. Silylation replaces the active hydrogen on the nitrogen atom with a trimethylsilyl (B98337) (TMS) group, rendering the molecule more suitable for GC-MS analysis. This method provides the necessary sensitivity and specificity for the trace-level detection of this compound in complex pharmaceutical matrices.

Experimental Protocol

This section provides a detailed methodology for the analysis of this compound using GC-MS with a prior derivatization step.

Materials and Reagents
  • This compound standard (≥98% purity)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (B92270) (as a catalyst)

  • Dichloromethane (B109758) (DCM), HPLC grade or equivalent

  • Acetonitrile (B52724) (ACN), HPLC grade or equivalent

  • Methanol, HPLC grade

  • Deionized water

  • Nitrogen gas, high purity

  • Glass GC vials (1.5 mL) with inserts and caps

Sample Preparation

The appropriate sample preparation procedure will depend on the specific drug product matrix. A general procedure for a solid dosage form is outlined below.

  • Sample Weighing: Accurately weigh a portion of the ground tablet or capsule content equivalent to a single dose.

  • Extraction: Transfer the weighed sample to a suitable volumetric flask. Add a known volume of a suitable solvent (e.g., a mixture of dichloromethane and methanol) to extract the this compound.

  • Sonication and Centrifugation: Sonicate the sample for 15-20 minutes to ensure complete extraction. Centrifuge the sample at 4000 rpm for 10 minutes to pelletize any undissolved excipients.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean collection vial.

  • Concentration (if necessary): If the expected concentration of this compound is very low, the extract can be concentrated under a gentle stream of nitrogen gas.

  • Final Volume: Reconstitute the dried extract in a known volume of dichloromethane or acetonitrile prior to derivatization.

Derivatization Procedure
  • Standard and Sample Aliquoting: In a clean GC vial, place 100 µL of the prepared sample extract or standard solution.

  • Reagent Addition: Add 50 µL of MSTFA and 10 µL of pyridine (as a catalyst) to the vial.[1]

  • Reaction: Securely cap the vial and heat it at 60°C for 30 minutes in a heating block or oven.[1]

  • Cooling: Allow the vial to cool to room temperature before placing it in the GC autosampler for injection.[1]

GC-MS Instrumentation and Conditions

The following instrument parameters are provided as a starting point and may require optimization for specific instrumentation and applications.

Parameter Condition
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Split/splitless injector, operated in splitless mode
Injector Temperature 250°C
Oven Temperature Program Initial temperature: 80°C, hold for 2 minutes. Ramp: 15°C/min to 280°C. Hold: 5 minutes at 280°C.[1]
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full scan (m/z 40-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Quantitative Data Summary

The following table summarizes the anticipated quantitative performance data for the described GC-MS method for this compound analysis. This data is based on typical performance characteristics for the analysis of similar carbamate compounds and should be validated for specific applications.[1][2]

Performance Metric Anticipated Value
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantitation (LOQ) 0.5 - 5 ng/mL
Linearity (R²) > 0.995
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis start Weigh Sample extraction Solvent Extraction & Sonication start->extraction centrifuge Centrifugation extraction->centrifuge filter Filtration centrifuge->filter concentrate Concentration (Optional) filter->concentrate reconstitute Reconstitution concentrate->reconstitute aliquot Aliquot Sample/Standard reconstitute->aliquot reagents Add MSTFA & Pyridine aliquot->reagents heat Heat at 60°C reagents->heat cool Cool to Room Temp. heat->cool injection GC Injection cool->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: Experimental workflow for the GC-MS analysis of this compound.

Signaling Pathway of Derivatization

derivatization_pathway butyl_carbamate This compound Thermally Labile tms_derivative TMS-Butyl Carbamate Thermally Stable & Volatile butyl_carbamate->tms_derivative Reaction mstfa MSTFA Silylating Agent mstfa->tms_derivative pyridine Pyridine Catalyst pyridine->tms_derivative gc_ms {GC-MS Analysis} tms_derivative->gc_ms

Caption: Derivatization of this compound for enhanced GC-MS analysis.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the detection and quantification of this compound in pharmaceutical samples. The implementation of a silylation-based derivatization step is critical for overcoming the challenges associated with the thermal lability of carbamates, leading to improved accuracy and precision. This protocol serves as a valuable tool for quality control laboratories and researchers in the pharmaceutical industry to ensure the safety and quality of drug products. It is recommended that the method be fully validated for the specific matrix of interest before routine use.

References

Application Notes and Protocols: N-Butyl Carbamate as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-butyl carbamate (B1207046) serves as a valuable and versatile intermediate in the field of drug discovery. Its structure allows for a variety of chemical modifications, making it a key building block in the synthesis of more complex molecules with a wide range of biological activities. The carbamate functional group is a common feature in many pharmaceutical compounds, contributing to their therapeutic effects.[1]

These application notes provide an overview of the synthesis of n-butyl carbamate and its derivatives, along with detailed experimental protocols and data to guide researchers in utilizing this intermediate for the development of new therapeutic agents.

Core Applications in Drug Discovery

N-butyl carbamate and its derivatives are primarily used in the following areas of drug discovery:

  • Synthesis of Bioactive Carbamate Derivatives: The n-butyl carbamate moiety can be incorporated into larger molecules to create novel compounds with desired pharmacological properties.

  • Development of Antifungal Agents: Derivatives of n-butyl carbamate have shown significant potential as antifungal agents.

  • Enzyme Inhibition: The carbamate structure is a known pharmacophore for enzyme inhibition, and n-butyl carbamate derivatives can be designed to target specific enzymes involved in disease pathways.

Synthesis of N-Butyl Carbamate Derivatives

Synthesis of N-Aryl-N-butylureas from N-Butyl-N-chloroformamide

A common application of n-butyl carbamate chemistry in medicinal chemistry is the synthesis of substituted ureas. The urea (B33335) moiety is a key structural component in numerous therapeutic agents.

Experimental Protocol:

To a solution of a substituted aniline (B41778) (1.0 equivalent) and triethylamine (B128534) (1.2 equivalents) in anhydrous dichloromethane (B109758) (DCM) at 0°C under a nitrogen atmosphere, a solution of N-Butyl-N-chloroformamide (1.1 equivalents) in anhydrous DCM is added dropwise over 15 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours, with the progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the desired N-Butyl-N'-arylurea.

Quantitative Data:

EntrySubstituted AnilineProductYield (%)
1AnilineN-Butyl-N'-phenylurea85
24-ChloroanilineN-Butyl-N'-(4-chlorophenyl)urea82
34-MethoxyanilineN-Butyl-N'-(4-methoxyphenyl)urea88

Experimental Workflow:

G cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Aniline Substituted Aniline Mix Mix at 0°C Aniline->Mix TEA Triethylamine TEA->Mix NBCC N-Butyl-N-chloroformamide NBCC->Mix DCM DCM DCM->Mix Stir Stir at RT (4-6h) Mix->Stir Quench Quench with NaHCO3 Stir->Quench Extract Extract with DCM Quench->Extract Dry Dry over MgSO4 Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify Product N-Butyl-N'-arylurea Purify->Product G cluster_synthesis Synthesis cluster_testing Biological Testing cluster_outcome Outcome AromaticAmide Aromatic Amide GreenOxidation Green Oxidation (Oxone, KCl, NaOH) AromaticAmide->GreenOxidation N_ArylCarbamate N-Aryl Carbamate Derivative GreenOxidation->N_ArylCarbamate InVitroAssay In Vitro Antifungal Assay N_ArylCarbamate->InVitroAssay SAR_Analysis Structure-Activity Relationship Analysis InVitroAssay->SAR_Analysis LeadCompound Lead Compound for Novel Antifungal Agent SAR_Analysis->LeadCompound G cluster_reagents1 Step 1: Synthesis of Propynyl Butylcarbamate cluster_reagents2 Step 2: Iodination Phosgene Phosgene Reaction1 Reaction Phosgene->Reaction1 Butylamine Butylamine Butylamine->Reaction1 PropargylAlcohol Propargyl Alcohol PropargylAlcohol->Reaction1 PropynylButylcarbamate Propynyl Butylcarbamate Reaction1->PropynylButylcarbamate Reaction2 Iodination PropynylButylcarbamate->Reaction2 IodineSource Iodine Source (e.g., Iodine Monochloride) IodineSource->Reaction2 IPBC Iodopropynyl Butylcarbamate (IPBC) Reaction2->IPBC

References

Application Notes & Protocols: Enzymatic Synthesis of Butyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The synthesis of carbamates is of significant interest in the pharmaceutical and agrochemical industries due to their wide range of biological activities. Traditional chemical methods for carbamate (B1207046) synthesis often involve harsh reagents like phosgene (B1210022) or isocyanates, posing safety and environmental concerns. Biocatalysis, utilizing enzymes such as lipases and esterases, offers a green and highly selective alternative, operating under mild reaction conditions. This document provides detailed protocols and reaction conditions for the enzymatic synthesis of butyl carbamate, a valuable model compound and potential intermediate. The methodologies presented are based on established enzymatic esterification and carbamoylation principles, providing a robust starting point for research and process development. Lipases, particularly from Candida antarctica (CALB), and promiscuous esterases are effective catalysts for this transformation.

Reaction Principle

The enzymatic synthesis of this compound can be approached through several routes, primarily involving the acylation of n-butanol. One common method is the reaction of an activated carbamate source with n-butanol, catalyzed by a lipase (B570770) or esterase. The enzyme facilitates the nucleophilic attack of the alcohol on the carbamoyl (B1232498) donor.

Key Reaction:

Common carbamoyl donors include urea (B33335), other alkyl carbamates (via transesterification), or activated carbonates. The reaction is typically conducted in an organic solvent to favor synthesis over hydrolysis.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis, purification, and analysis of this compound using enzymatic catalysis.

Protocol 1: Lipase-Catalyzed Synthesis of this compound from Urea and n-Butanol

This protocol is adapted from general procedures for lipase-catalyzed synthesis of esters and carbamates.

Materials:

  • Immobilized Candida antarctica Lipase B (CALB), such as Novozym® 435

  • n-Butanol (anhydrous)

  • Urea

  • tert-Butanol (B103910) or 2-Methyl-2-butanol (2M2B) (anhydrous)

  • Molecular sieves (3Å or 4Å), activated

  • Hexane

  • Ethyl acetate (B1210297)

  • Silica (B1680970) gel for column chromatography

  • Shaker incubator

  • Rotary evaporator

Procedure:

  • Reactor Setup: To a 50 mL screw-capped flask, add n-butanol (e.g., 10 mmol, 0.74 g) and urea (e.g., 12 mmol, 0.72 g).

  • Solvent and Drying: Add 20 mL of anhydrous tert-butanol or 2M2B as the reaction solvent. Add 1 g of activated molecular sieves to remove any traces of water.

  • Enzyme Addition: Add the immobilized lipase (e.g., 100 mg).

  • Reaction Incubation: Seal the flask tightly and place it in a shaker incubator set at a controlled temperature (e.g., 50-60°C) and agitation (e.g., 200 rpm).

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 8-12 hours). Analyze the samples using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Reaction Termination and Enzyme Recovery: Once the reaction reaches the desired conversion (or equilibrium), stop the shaker. Allow the immobilized enzyme and molecular sieves to settle, then decant or filter the reaction mixture to recover the catalyst for potential reuse.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Product Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a hexane-ethyl acetate gradient, to isolate the pure this compound.

  • Characterization: Confirm the identity and purity of the product using techniques such as NMR and Mass Spectrometry.

Data Presentation: Reaction Conditions

The following table summarizes typical reaction conditions for the enzymatic synthesis of this compound and related esters, providing a basis for optimization.

ParameterCondition 1Condition 2Condition 3Reference for Analogy
Enzyme Immobilized Candida antarctica Lipase BImmobilized Rhizomucor miehei LipaseEsterase from Pyrobaculum calidifontis[1][2]
Substrate 1 n-Butanoln-Butanoln-Butanol[2]
Substrate 2 UreaEthyl CarbamateDibutyl Carbonate[1]
Molar Ratio (1:2) 1:1.21.5:11:1[2]
Enzyme Loading 10-15% (w/w of substrates)100 mg per 10 mmol substrate0.05 mg/mL[1][2]
Solvent tert-ButanolTolueneAcetonitrile/Water (9:1 v/v)[1]
Temperature 50°C40°C33°C[1]
Reaction Time 48-72 hours24-48 hours24 hours[1][2]
Agitation 200 rpm250 rpm200 rpm[2]
Typical Yield Moderate to HighModerateHigh (up to ~70% conversion for dibutyl carbonate)[1]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Substrates (n-Butanol, Urea) setup Combine Reagents, Solvent, Enzyme reagents->setup solvent Anhydrous Solvent (tert-Butanol) solvent->setup enzyme Immobilized Lipase (CALB) enzyme->setup incubate Incubate with Shaking (50°C, 200 rpm) setup->incubate monitor Monitor Progress (TLC/HPLC) incubate->monitor filter Filter to Recover Enzyme monitor->filter evaporate Evaporate Solvent filter->evaporate purify Column Chromatography evaporate->purify product Pure this compound purify->product analyze Characterize (NMR, MS) product->analyze influencing_factors cluster_enzyme Enzyme Factors cluster_reaction Reaction Parameters cluster_medium Reaction Medium center This compound Yield & Purity enzyme_type Enzyme Type (Lipase vs. Esterase) enzyme_type->center enzyme_load Enzyme Loading enzyme_load->center immobilization Immobilization immobilization->center temp Temperature temp->center time Reaction Time time->center ratio Substrate Ratio ratio->center solvent Solvent Choice solvent->center water Water Activity water->center agitation Agitation Speed agitation->center

References

Application Notes and Protocols: N-tert-Butoxycarbonyl (Boc) Protection of Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the use of the tert-butoxycarbonyl (Boc) group, a widely utilized form of n-butyl carbamate, as a protecting group for amines in organic synthesis. The Boc group is favored for its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions.[1] These characteristics make it an indispensable tool in multistep synthesis, particularly in peptide synthesis and the development of pharmaceuticals.[1][2]

Introduction

The protection of amines is a critical step in the synthesis of complex molecules where the nucleophilic and basic nature of the amine functionality could otherwise lead to unwanted side reactions.[2][3] The tert-butoxycarbonyl (Boc) group effectively masks the reactivity of amines by converting them into carbamates.[2][4] This protecting group is stable towards most bases, nucleophiles, and catalytic hydrogenation conditions, allowing for selective reactions at other sites of a molecule.[5][6][7] Its removal is typically achieved under acidic conditions, making it orthogonal to other common amine protecting groups like the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[4][5][7][8]

Data Presentation

The following tables summarize quantitative data for the N-Boc protection of various amines and the subsequent deprotection under different conditions, providing a comparative overview of the efficiency of these protocols.

Table 1: N-tert-Butoxycarbonylation of Various Amines

EntryAmine SubstrateReagentBaseSolventTimeYield (%)Reference
1Aniline(Boc)₂O (1 mmol)Amberlyst-15 (15% w/w)Dichloromethane (B109758)< 1 min95[9][10]
22-Bromo-6-(pyrrolidin-2-yl)pyridine (1.1 mmol)(Boc)₂O (5.0 eq)-Dichloromethane--[3]
33-Aminopropylene (35.0 mmol)(Boc)₂ONaOH (1.0 equiv)THF/H₂O30 min-[3]
4Pyrrolidine (0.14 mol)(Boc)₂O (1.0 eq)Triethylamine (TEA)Dichloromethane1 h100[3]
5Diethylenetriaminetert-Butyl phenyl carbonate-CH₂Cl₂-52[11]
6Dipropylenetriaminetert-Butyl phenyl carbonate-DMF-73[11]

Table 2: Deprotection of N-Boc Protected Amines

EntryN-Boc SubstrateReagent(s)SolventTimeYield (%)Reference
1Structurally diverse N-Boc aminesOxalyl chloride (3 equiv.), Methanol-1-4 hup to 90[12][13]
2General N-Boc amineTrifluoroacetic acid (TFA)Dichloromethane (DCM)30 min - 3 hHigh[8]
3N-Boc protected amino acidsHClMethanol--[14]
4N-Boc protected aminesAqueous phosphoric acidTHF-High[15]
5tert-Butyl N-(1-naphthyl)carbamateOxalyl chloride, Methanol---[12][13]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of Primary Amines

This protocol describes a standard and efficient method for the N-Boc protection of primary amines using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).[1]

Materials:

  • Primary amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Base (optional, e.g., Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃), 4-Dimethylaminopyridine (DMAP))

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask.

  • If a base is used, add the base (1.0-1.5 equivalents) to the solution. For aqueous conditions, a base like sodium bicarbonate is typically used.[14]

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents) to the reaction mixture, either as a solid or dissolved in a small amount of the reaction solvent.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, if the reaction was performed in an organic solvent, proceed with an aqueous work-up. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude N-Boc protected amine.

  • If necessary, purify the product by silica (B1680970) gel column chromatography.

Protocol 2: General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines the removal of the Boc protecting group under acidic conditions using trifluoroacetic acid, a common and effective method.[8][16]

Materials:

  • N-Boc protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (optional, e.g., anisole, thioanisole)[14]

Procedure:

  • Dissolve the N-Boc protected amine (1.0 equivalent) in dichloromethane (DCM).

  • If the substrate is sensitive to alkylation by the released tert-butyl cation, add a scavenger (1-2 equivalents).[14][17]

  • Slowly add trifluoroacetic acid (TFA) to the solution. The final concentration of TFA is typically between 20-50% (v/v).[8] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.

  • Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring the progress by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. This will typically yield the deprotected amine as a TFA salt.

  • To obtain the free amine, the residue can be dissolved in a suitable solvent and neutralized with a base (e.g., saturated NaHCO₃ solution), followed by extraction.

Visualizations

Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and experimental workflows described in this document.

Protection_Mechanism cluster_reactants Reactants cluster_byproducts Byproducts Amine R-NH₂ (Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O (Di-tert-butyl dicarbonate) Boc2O->Intermediate ProtectedAmine R-NH-Boc (N-Boc Protected Amine) Intermediate->ProtectedAmine Elimination of tert-butyl carbonate tBuOH tert-Butanol Intermediate->tBuOH CO2 Carbon Dioxide Intermediate->CO2

Caption: Mechanism of N-Boc protection of an amine.

Deprotection_Mechanism cluster_reagents_byproducts Reagents & Byproducts ProtectedAmine R-NH-Boc (N-Boc Protected Amine) ProtonatedCarbamate Protonated Carbamate ProtectedAmine->ProtonatedCarbamate CarbamicAcid Carbamic Acid ProtonatedCarbamate->CarbamicAcid Loss of tert-butyl cation tButylCation tert-Butyl Cation ProtonatedCarbamate->tButylCation DeprotectedAmine R-NH₃⁺ (Deprotected Amine Salt) CarbamicAcid->DeprotectedAmine Decarboxylation CO2 Carbon Dioxide CarbamicAcid->CO2 Acid H⁺ (e.g., TFA) Acid->ProtonatedCarbamate Protonation

Caption: Acid-catalyzed deprotection of an N-Boc protected amine.

Experimental_Workflow_Protection Start Start: Dissolve Amine in Solvent AddBase Add Base (optional) Start->AddBase AddBoc2O Add (Boc)₂O AddBase->AddBoc2O Stir Stir at Room Temperature AddBoc2O->Stir Monitor Monitor Reaction (TLC/LC-MS) Stir->Monitor Workup Aqueous Work-up Monitor->Workup Dry Dry and Concentrate Workup->Dry Purify Purify (Column Chromatography) Dry->Purify End End: Pure N-Boc Protected Amine Purify->End

Caption: Experimental workflow for N-Boc protection of amines.

References

Application Notes and Protocols for Large-Scale Production of Butyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of butyl carbamate (B1207046), a versatile intermediate in the pharmaceutical and chemical industries. The following sections outline various production methods, present quantitative data in structured tables for easy comparison, and provide detailed experimental protocols.

Overview of Synthetic Routes

Several methods are viable for the large-scale production of butyl carbamate. The choice of method often depends on factors such as cost of raw materials, safety considerations, and required purity of the final product. The primary industrial routes include:

  • Urea-Alcoholysis Method: The reaction of urea (B33335) with n-butanol. This is an economically favorable and relatively "green" method as it avoids the use of hazardous reagents like phosgene.

  • Chloroformate-Aminolysis Method: The reaction of n-butyl chloroformate with ammonia (B1221849). This is a well-established method that generally provides good yields.

  • Isocyanate-Alcoholysis Method: The reaction of n-butyl isocyanate with an alcohol. This method is efficient but involves handling of isocyanates, which are toxic.

  • Catalytic Synthesis from Urea and Amines: Modern catalytic methods offer high yields and selectivity under optimized conditions.[1][2]

  • Carbon Dioxide Insertion: "Green" chemistry approaches involving the reaction of amines with carbon dioxide and an alkyl halide are also being developed.[3][4]

The following diagram illustrates the relationship between these key synthetic pathways.

G cluster_reactants Key Reactants cluster_product Product Urea Urea Butyl_Carbamate This compound Urea->Butyl_Carbamate + n-Butanol (Urea-Alcoholysis) n_Butanol n-Butanol n_Butanol->Butyl_Carbamate n_Butyl_Chloroformate n-Butyl Chloroformate n_Butyl_Chloroformate->Butyl_Carbamate + Ammonia (Chloroformate-Aminolysis) Ammonia Ammonia Ammonia->Butyl_Carbamate n_Butyl_Isocyanate n-Butyl Isocyanate n_Butyl_Isocyanate->Butyl_Carbamate + Alcohol (Isocyanate-Alcoholysis) CO2 Carbon Dioxide CO2->Butyl_Carbamate + n-Butylamine + Alkyl Halide (CO2 Insertion) n_Butylamine n-Butylamine n_Butylamine->Butyl_Carbamate

Caption: Key synthetic routes to this compound.

Comparison of Production Methods

The following tables summarize quantitative data for different large-scale production methods of this compound and related carbamates to facilitate comparison.

Table 1: Synthesis of n-Butyl Carbamate via Urea-Alcoholysis

ParameterValueReference
Reactants Urea, n-Butyl Alcohol[5]
Molar Ratio (Urea:n-Butanol) 1 : 4.37[5]
Reaction Temperature Reflux[5]
Reaction Time 30 hours[5]
Purification Method Distillation[5]
Yield 75-76%[5]
Boiling Point (Product) 108-109 °C / 14 mm Hg[5]

Table 2: Catalytic Synthesis of N-Substituted Carbamates from Urea and Alcohols

ParameterValueReference
Reactants Amine, Urea, Alcohol[1][2]
Catalyst TiO₂–Cr₂O₃/SiO₂[1][2]
Reaction Temperature 190-210 °C[6]
Reaction Time 8 hours[6]
Yield 95-98% (for various N-substituted carbamates)[1][2]

Table 3: Synthesis of Butyl-N-phenyl Carbamate via CO₂ Insertion

ParameterValueReference
Reactants Aniline, n-Butyl Bromide, CO₂[3]
Catalyst Ti-SBA-15[3]
CO₂ Pressure ~3.4 bar[3]
Reaction Temperature 80 °C[3]
Reaction Time 4 hours[3]
Selectivity 76-95%[3]
Amine Conversion 75-100%[3]

Experimental Protocols

Protocol 1: Large-Scale Synthesis of n-Butyl Carbamate from Urea and n-Butanol

This protocol is adapted from a well-established procedure and is suitable for large-scale laboratory synthesis.[5]

Materials:

  • Urea: 180 g (3 moles)

  • n-Butyl alcohol: 970 g (1200 mL, 13.1 moles)

  • Ligroin (b.p. 60–90 °C)

  • 2 L round-bottom flask

  • Reflux condenser

  • Distillation apparatus with an efficient column

Procedure:

  • Reaction Setup: To a 2 L round-bottomed flask equipped with a reflux condenser, add 970 g of n-butyl alcohol.

  • Addition of Urea: Warm the n-butyl alcohol and add 180 g of urea in small portions with shaking. Ensure the urea dissolves without melting and forming a separate layer at the bottom of the flask.[5] The final portions of urea may require boiling the solution to dissolve completely.

  • Reflux: Reflux the solution for 30 hours. During this time, ammonia gas will be evolved and escape from the top of the condenser.

  • Removal of Excess n-Butanol: After the reflux period, remove the condenser and set up for distillation. Distill the mixture through an efficient column until the temperature of the liquid in the flask reaches 150 °C. The distillate, consisting of n-butanol and dissolved ammonia, can be reused in subsequent batches.

  • Initial Product Isolation: The residue in the flask will solidify upon cooling.

  • Purification - Removal of Cyanuric Acid:

    • Add 1 L of ligroin (b.p. 60–90 °C) to the solidified product and bring to a boil.

    • Filter the hot mixture. The undissolved solid is primarily cyanuric acid, a byproduct.

    • Boil the collected solid with two additional 100 mL portions of ligroin, filtering each time.

    • Wash the final solid on the filter with an additional 100 mL of warm ligroin. The yield of cyanuric acid is typically 12–18 g.[5]

  • Purification - Final Product:

    • Combine all the ligroin filtrates and washings.

    • Distill this solution at atmospheric pressure using a column until the liquid temperature reaches 150 °C to remove the ligroin.

    • Distill the residue under reduced pressure. Collect the fraction boiling at 108–109 °C / 14 mm Hg.

  • Final Product: The resulting product is pure n-butyl carbamate, which melts at 53–54 °C. The expected yield is 263–266 g (75–76% of the theoretical amount).[5]

The following diagram illustrates the experimental workflow for this protocol.

G cluster_workflow Experimental Workflow: Urea-Alcoholysis Method Reactants 1. Charge Reactor: - n-Butanol - Urea Reflux 2. Reflux (30 hours) Reactants->Reflux Distill_BuOH 3. Distill Excess n-Butanol (until liquid temp. reaches 150°C) Reflux->Distill_BuOH Cool_Solidify 4. Cool and Solidify Residue Distill_BuOH->Cool_Solidify Extract_Ligroin 5. Boil and Filter with Ligroin (to remove Cyanuric Acid) Cool_Solidify->Extract_Ligroin Distill_Ligroin 6. Distill Ligroin from Filtrate Extract_Ligroin->Distill_Ligroin Vacuum_Distill 7. Vacuum Distill Residue (108-109°C / 14 mmHg) Distill_Ligroin->Vacuum_Distill Product 8. Collect Pure this compound Vacuum_Distill->Product

Caption: Workflow for n-Butyl Carbamate synthesis.

Protocol 2: General Considerations for Chloroformate-Aminolysis Method

The synthesis of n-butyl carbamate can also be achieved by the reaction of n-butyl chloroformate with ammonia.[5] This method is generally high-yielding but requires careful handling of the chloroformate.

General Procedure Outline:

  • Reaction Setup: A solution of n-butyl chloroformate in a suitable inert solvent (e.g., toluene, dichloromethane) is prepared in a reactor equipped for cooling and stirring.

  • Ammonia Addition: Aqueous or gaseous ammonia is added slowly to the chloroformate solution while maintaining a low temperature (typically 0-10 °C) to control the exothermic reaction.

  • Reaction: The reaction mixture is stirred until completion, which can be monitored by techniques such as TLC or GC.

  • Workup: The reaction mixture is typically washed with water to remove any ammonium (B1175870) salts. The organic layer is then separated.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude this compound can be purified by recrystallization or distillation.

Note: This is a generalized outline. Specific parameters such as solvent, concentration, temperature, and reaction time would need to be optimized for a large-scale process.

Safety Considerations

  • Urea-Alcoholysis: This method involves prolonged heating of n-butanol, which is flammable. Ensure adequate ventilation and avoid open flames. Ammonia gas is evolved during the reaction, which is corrosive and has a pungent odor; the reaction should be performed in a well-ventilated fume hood.

  • Chloroformate-Aminolysis: n-Butyl chloroformate is corrosive and lachrymatory. It reacts with water to produce hydrochloric acid, butanol, and carbon dioxide.[7] All handling should be done in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Isocyanate-Alcoholysis: n-Butyl isocyanate is toxic and a lachrymator. It is also highly reactive and can polymerize violently, especially in the presence of bases or acids.[8] Extreme caution should be exercised when handling isocyanates.

References

Application Notes and Protocols for Monitoring Butyl Carbamate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis and degradation of butyl carbamate (B1207046) are critical processes in various industries, including pharmaceuticals, agrochemicals, and polymer manufacturing. Accurate monitoring of these reactions is essential for process optimization, quality control, and ensuring product specifications are met. This document provides detailed application notes and protocols for the primary analytical techniques used to monitor butyl carbamate reactions in real-time or quasi-real-time: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ Fourier Transform Infrared (FTIR) Spectroscopy. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy is discussed as a powerful tool for structural elucidation and quantification.

Logical Workflow for Analytical Method Selection

The selection of an appropriate analytical technique depends on several factors, including the reaction conditions, the required sensitivity and selectivity, and the availability of instrumentation. The following diagram illustrates a general workflow for selecting and implementing a monitoring strategy.

cluster_0 Phase 1: Method Selection cluster_1 Phase 2: Method Development & Validation cluster_2 Phase 3: Reaction Monitoring & Data Analysis A Define Reaction Parameters (Solvent, Temperature, Reactants) B Consider Analytical Requirements (Speed, Sensitivity, Specificity) A->B C Evaluate Available Instrumentation B->C D Select Primary Analytical Technique(s) C->D E Develop Sampling & Quenching Procedure (for offline methods) D->E Offline Methods (HPLC, GC-MS) I Execute Reaction & Collect Data D->I In-situ Methods (FTIR, NMR) F Optimize Instrumental Parameters E->F G Method Validation (Linearity, Accuracy, Precision) F->G H Finalized Monitoring Protocol G->H H->I J Process & Analyze Data (e.g., Kinetic Modeling) I->J K Process Understanding & Optimization J->K

Caption: Workflow for selecting and implementing an analytical method for monitoring this compound reactions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for monitoring the progress of this compound reactions by separating and quantifying the reactants, products, and any by-products over time.

Application Notes:

HPLC is particularly suitable for reactions in the liquid phase and for analytes that are non-volatile or thermally labile.[1] For this compound, which can be prone to thermal degradation, HPLC is often a preferred method over Gas Chromatography.[2] A common approach involves reverse-phase chromatography with UV or mass spectrometry detection. For enhanced sensitivity and selectivity, especially for trace-level analysis, post-column derivatization with a fluorescent tag can be employed, as outlined in EPA Method 531.1 for general carbamate analysis.[3][4]

Quantitative Data Summary:
ParameterHPLC-UVHPLC-MS/MSHPLC-FLD (Post-Column Derivatization)
Limit of Detection (LOD) 1 - 10 µg/mL0.5 - 5.0 µg/kg[5]0.01 - 0.5 µg/L[3]
Limit of Quantification (LOQ) 5 - 25 µg/mL0.5 - 5.0 µg/kg[5]~1 µg/L[3]
Linearity (r²) > 0.995> 0.999[5]> 0.999[3]
Precision (%RSD) < 5%< 10%[5]< 5%[3]
Accuracy (Recovery) 95 - 105%88.1 - 118.4%[5]85 - 97%[3]
Experimental Protocol: Monitoring this compound Formation

This protocol describes the monitoring of this compound synthesis from n-butanol and an isocyanate precursor.

  • Reaction Setup:

    • In a temperature-controlled reactor, dissolve the isocyanate precursor in a suitable solvent (e.g., acetonitrile (B52724), tetrahydrofuran).

    • Initiate the reaction by adding n-butanol.

  • Sampling:

    • At predetermined time intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., mobile phase) to prevent further reaction.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV/Vis or MS detector.[2]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

      • Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection:

      • UV/Vis: Monitor at a wavelength where this compound has significant absorbance (e.g., 210 nm).

      • MS: Use electrospray ionization (ESI) in positive mode. Monitor the m/z of protonated this compound.

  • Data Analysis:

    • Generate a calibration curve using standards of known concentrations for this compound, n-butanol, and the isocyanate precursor.

    • Quantify the concentration of each species in the quenched samples at each time point.

    • Plot the concentration of reactants and products as a function of time to determine the reaction kinetics.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the thermal lability of many carbamates, this method often requires derivatization to improve stability and volatility.[2]

Application Notes:

Direct injection of this compound into a hot GC inlet can lead to degradation, resulting in inaccurate quantification.[2] To mitigate this, derivatization of the carbamate nitrogen is a common strategy. Alternatively, specialized injection techniques, such as pulsed splitless injection, can minimize thermal stress on the analyte. GC-MS provides excellent separation and definitive identification based on mass spectra.

Quantitative Data Summary (with Derivatization):
ParameterTypical Performance
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL
Linearity (r²) > 0.99
Precision (%RSD) < 10%
Accuracy (Recovery) 90 - 110%
Experimental Protocol: Monitoring with Derivatization

This protocol is suitable for monitoring reactions where the volatility of the reactants and products allows for GC analysis.

  • Reaction and Sampling:

    • Follow the reaction setup and sampling procedure as described for HPLC. Quench the reaction aliquots in a suitable aprotic solvent like dichloromethane (B109758).

  • Sample Preparation and Derivatization:

    • Standard Preparation: Prepare a stock solution of this compound in dichloromethane or acetonitrile at a concentration of 1 mg/mL. Create a series of calibration standards by serial dilution.[2]

    • Derivatization Reaction: To 100 µL of each standard or quenched sample solution in a sealed vial, add 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 10 µL of pyridine (B92270) as a catalyst.[2]

    • Reaction Conditions: Securely cap the vial and heat at 60°C for 30 minutes. Allow the vial to cool to room temperature before injection.[2]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC System or equivalent.[2]

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.[2]

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[2]

    • Injector: Split/splitless injector, operated in split mode (e.g., 20:1 split ratio).[2]

    • Injector Temperature: 250°C.[2]

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.[2]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[2]

    • MS Transfer Line Temperature: 280°C.[2]

    • Ion Source Temperature: 230°C.[2]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Acquisition Mode: Full scan (m/z 40-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[2]

  • Data Analysis:

    • Generate calibration curves for the derivatized analytes.

    • Quantify the concentration of the derivatized species in the samples.

    • Plot the concentrations over time to determine reaction kinetics.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy is a powerful Process Analytical Technology (PAT) tool that allows for real-time monitoring of chemical reactions without the need for sampling.[6][7] It provides continuous data on the concentration of reactants and products by measuring their characteristic infrared absorptions.

Application Notes:

This technique is ideal for monitoring the kinetics of this compound formation, particularly from isocyanates, as the isocyanate functional group has a strong and distinct absorption band around 2275-2240 cm⁻¹.[8] The disappearance of this band and the appearance of bands associated with the carbamate group can be monitored simultaneously. This method provides a wealth of data for detailed kinetic analysis.

Experimental Workflow Diagram:

A Reaction Vessel with In-situ FTIR Probe B FTIR Spectrometer A->B C Real-time Spectral Data Acquisition B->C D Chemometric Analysis (e.g., Peak Integration, PCA) C->D E Concentration Profiles vs. Time D->E F Kinetic Modeling E->F

Caption: Workflow for in-situ FTIR monitoring of a this compound reaction.

Experimental Protocol: Real-time Monitoring of Urethane Formation
  • Instrumentation Setup:

    • Equip a reaction vessel with an in-situ Attenuated Total Reflectance (ATR) FTIR probe (e.g., Mettler-Toledo ReactIR).

    • Connect the probe to an FTIR spectrometer.

  • Reaction Procedure:

    • Charge the reactor with the solvent and n-butanol.

    • Begin spectral data collection to establish a baseline.

    • Inject the isocyanate precursor to initiate the reaction.

    • Continuously collect FTIR spectra at regular intervals (e.g., every 30 seconds) throughout the reaction.

  • Data Collection and Analysis:

    • Monitor the decrease in the absorbance of the isocyanate peak (around 2260 cm⁻¹).

    • Monitor the increase in the absorbance of the carbamate C=O stretch (around 1700 cm⁻¹) and N-H bend (around 1530 cm⁻¹).

    • Use a stable, non-reacting peak (e.g., a C-H stretch from the solvent or an internal standard) for normalization.

    • Convert absorbance data to concentration using a previously established calibration model (e.g., using Partial Least Squares regression or by creating a calibration curve with standards of known concentration).

    • Plot the concentration profiles of the reactants and products over time to obtain detailed kinetic information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for both structural confirmation and quantitative analysis of this compound reactions. While typically an offline technique, it can be used for in-situ monitoring with specialized flow-through NMR tubes.

Application Notes:

¹H and ¹³C NMR can provide unambiguous identification of this compound and related species in the reaction mixture. The integration of NMR signals is directly proportional to the molar concentration of the corresponding nuclei, allowing for straightforward quantification without the need for extensive calibration curves, provided an internal standard of known concentration is used.

Experimental Protocol: Offline ¹H NMR Monitoring
  • Reaction and Sampling:

    • Perform the reaction as previously described.

    • At each time point, withdraw an aliquot and quench the reaction.

    • Remove the reaction solvent under reduced pressure.

  • Sample Preparation:

    • Dissolve the residue in a deuterated solvent (e.g., CDCl₃).

    • Add a known amount of an internal standard (e.g., tetramethylsilane (B1202638) (TMS) or 1,3,5-trimethoxybenzene).

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra on a spectrometer (e.g., 400 MHz).

    • Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for accurate integration.

  • Data Analysis:

    • Identify the characteristic peaks for this compound (e.g., signals for the butyl chain and the NH proton).

    • Integrate the signals corresponding to the product, remaining reactants, and the internal standard.

    • Calculate the concentration of each species relative to the internal standard.

    • Plot the concentrations as a function of time to determine the reaction kinetics.

Conclusion

The choice of analytical technique for monitoring this compound reactions depends on the specific requirements of the study. HPLC offers a robust and versatile offline method, particularly for thermally sensitive compounds. GC-MS provides high separation efficiency and structural information but may require derivatization. In-situ FTIR is the premier choice for real-time, continuous monitoring, yielding detailed kinetic data. NMR serves as an excellent tool for definitive structural confirmation and accurate offline quantification. By selecting the appropriate technique and following a well-defined protocol, researchers can gain valuable insights into the kinetics and mechanisms of this compound reactions, leading to improved process control and product quality.

References

Application Notes and Protocols for Butyl Carbamate in Agricultural Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of butyl carbamate (B1207046) and its derivatives, such as butyl isocyanate, in the synthesis of commercially significant agricultural chemicals. The focus is on providing practical, reproducible experimental procedures and relevant quantitative data to aid in research and development.

Iodopropynyl Butylcarbamate (IPBC): A Post-Harvest Fungicide

Iodopropynyl butylcarbamate (IPBC) is a widely used broad-spectrum fungicide, particularly valued as a preservative in paints, coatings, and wood treatment. Its synthesis involves the formation of a butyl carbamate derivative followed by iodination.

Application and Efficacy

IPBC is effective against a wide range of fungi and bacteria. It is particularly effective at very low concentrations, making it a choice preservative.[1] The mechanism of action is believed to involve the disruption of the cell membrane of fungi.

Table 1: Efficacy of Iodopropynyl Butylcarbamate (IPBC)

OrganismApplication Rate (ppm)Efficacy
Aspergillus niger0.6Controls mold
Bacillus subtilis250-1000Controls bacteria
Escherichia coli250-1000Controls bacteria
Klebsiella pneumoniae250-1000Controls bacteria
Pseudomonas aeruginosa250-1000Controls bacteria
Staphylococcus aureus250-1000Controls bacteria
Synthesis of Iodopropynyl Butylcarbamate (IPBC)

The synthesis of IPBC is a two-step process. First, butyl isocyanate is reacted with propargyl alcohol to form propynyl (B12738560) butylcarbamate. This intermediate is then iodinated to yield the final product.[1] A high-yield, high-purity process has been developed that utilizes an aqueous surfactant solution, minimizing the use of organic solvents.[2]

Table 2: Quantitative Data for IPBC Synthesis

ParameterValueReference
Yield93.5%[2]
Purity98.7%[2]
Reaction Temperature (Iodination)0-11°C (initial), ramped to 35-40°C[2]
pH (Iodination)> 7

Experimental Protocol: Synthesis of IPBC in an Aqueous Surfactant Solution [2]

Materials:

Procedure:

  • Charge a reactor with 330 g of water and cool to a temperature of 0-8°C.

  • While stirring, add 3.4 grams of a nonionic surfactant and 16.85 g of butyl propynyl carbamate, maintaining the temperature between 0-8°C.

  • Charge the reactor with 8.85 g of a 50% aqueous solution of sodium hydroxide and 16.28 grams of sodium iodide previously dissolved in 50 g of water. Maintain the temperature between 5-8°C.

  • With strong agitation, slowly charge the reactor with 70.2 g of a 13.6% solution of sodium hypochlorite while maintaining the reaction mass at a temperature between 6 and 11°C.

  • Allow the temperature to ramp up to 15-20°C and agitate the reaction mass for 90 minutes.

  • Slowly heat the reaction mass to a temperature of 35-40°C at a rate of 0.25 to 0.75°C per minute.

  • Cool the reaction mass to 20-25°C and adjust the pH to 4.5-5.5 with a suitable acid.

  • Filter the resulting solid product and wash with water.

  • Dry the product to obtain IPBC with a high purity and yield.

Diagram 1: Synthesis of Iodopropynyl Butylcarbamate (IPBC)

IPBC_Synthesis cluster_step1 Step 1: Carbamate Formation cluster_step2 Step 2: Iodination Butyl_Isocyanate Butyl Isocyanate Propynyl_Butylcarbamate Propynyl Butylcarbamate Butyl_Isocyanate->Propynyl_Butylcarbamate Toluene Propargyl_Alcohol Propargyl Alcohol Propargyl_Alcohol->Propynyl_Butylcarbamate Propynyl_Butylcarbamate_2 Propynyl Butylcarbamate IPBC Iodopropynyl Butylcarbamate (IPBC) Propynyl_Butylcarbamate_2->IPBC Iodinating_Agents NaI, NaOH, NaOCl (in aqueous surfactant) Iodinating_Agents->IPBC

Caption: Synthesis pathway of Iodopropynyl Butylcarbamate (IPBC).

Benomyl: A Systemic Benzimidazole (B57391) Fungicide

Benomyl is a systemic fungicide that was widely used in agriculture. Its synthesis involves the reaction of carbendazim (B180503) with butyl isocyanate.[3]

Application and Mechanism of Action

Benomyl is effective against a broad spectrum of fungal diseases in fruits, nuts, vegetables, and field crops. Its mechanism of action involves the inhibition of microtubule assembly in fungal cells by binding to β-tubulin, which disrupts cell division.[4][5]

Table 3: Quantitative Data for Benomyl's Effect on Tubulin Polymerization

ParameterValueFungal SpeciesReference
Inhibition of α1-/β2-tubulin polymerization89.9 ± 0.1%Fusarium graminearum[4]
Inhibition of α2-/β2-tubulin polymerization92.6 ± 1.2%Fusarium graminearum[4]
Reduction in fluorescence intensity of β2-tubulin50%Fusarium graminearum[4]

Experimental Protocol: Synthesis of Benomyl

Materials:

  • Carbendazim (methyl 2-benzimidazolecarbamate)

  • Butyl isocyanate

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • In a reaction vessel, dissolve carbendazim in an anhydrous solvent.

  • Slowly add an equimolar amount of butyl isocyanate to the solution while stirring.

  • The reaction is typically carried out at room temperature or with gentle heating.

  • After the reaction is complete (monitored by techniques such as TLC or HPLC), the product can be isolated by filtration or by removing the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent.

Diagram 2: Mechanism of Action of Benomyl

Benomyl_MoA Benomyl Benomyl Carbendazim Carbendazim (active metabolite) Benomyl->Carbendazim Hydrolysis Beta_Tubulin β-Tubulin Carbendazim->Beta_Tubulin Binds to Tubulin_Polymerization Tubulin Polymerization Carbendazim->Tubulin_Polymerization Inhibits Beta_Tubulin->Tubulin_Polymerization Microtubule_Assembly Microtubule Assembly Tubulin_Polymerization->Microtubule_Assembly Cell_Division Fungal Cell Division (Mitosis) Microtubule_Assembly->Cell_Division Fungal_Growth_Inhibition Inhibition of Fungal Growth Cell_Division->Fungal_Growth_Inhibition

Caption: Mechanism of action of Benomyl on fungal cell division.

Fungal Stress Response Signaling Pathways

Fungicides induce cellular stress in fungi, which can activate various signaling pathways as a defense mechanism. Understanding these pathways is crucial for developing more effective and sustainable fungicides. Key pathways involved in the response to fungicides include the High Osmolarity Glycerol (HOG) pathway and the Cell Wall Integrity (CWI) pathway.

Diagram 3: Generalized Fungal Stress Signaling Pathways

Fungal_Stress_Response cluster_CWI Cell Wall Integrity (CWI) Pathway cluster_HOG High Osmolarity Glycerol (HOG) Pathway Fungicide Fungicide (e.g., IPBC, Benomyl) Cell_Wall_Stress Cell Wall Stress Fungicide->Cell_Wall_Stress Osmotic_Stress Osmotic/Oxidative Stress Fungicide->Osmotic_Stress MAPKKK_CWI MAPKKK Cell_Wall_Stress->MAPKKK_CWI MAPKK_CWI MAPKK MAPKKK_CWI->MAPKK_CWI MAPK_CWI MAPK MAPKK_CWI->MAPK_CWI TF_CWI Transcription Factors MAPK_CWI->TF_CWI CWI_Response Cell Wall Repair, Chitin Synthesis TF_CWI->CWI_Response MAPKKK_HOG MAPKKK Osmotic_Stress->MAPKKK_HOG MAPKK_HOG MAPKK MAPKKK_HOG->MAPKK_HOG MAPK_HOG MAPK (Hog1) MAPKK_HOG->MAPK_HOG TF_HOG Transcription Factors MAPK_HOG->TF_HOG HOG_Response Glycerol Synthesis, Stress Gene Expression TF_HOG->HOG_Response

Caption: Generalized fungal stress response signaling pathways.

References

Application Notes and Protocols for Enzyme Immobilization Using Butyl Carbamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzyme immobilization is a critical technology in various fields, including pharmaceuticals, biocatalysis, and diagnostics. It enhances enzyme stability, facilitates reuse, and simplifies downstream processing. This document provides detailed application notes and protocols for the immobilization of enzymes using supports functionalized with butyl carbamate (B1207046) derivatives. This method offers a robust and stable covalent linkage between the enzyme and the support material. The formation of a stable urethane (B1682113) linkage contributes to the longevity and operational stability of the immobilized enzyme.[1]

Principle of Immobilization

The immobilization strategy involves the activation of a support material (e.g., agarose (B213101) or silica (B1680970) beads) to create reactive carbamate functional groups on its surface. These activated groups then react with nucleophilic residues on the enzyme surface, primarily the ε-amino groups of lysine (B10760008) residues, to form stable covalent bonds. This process ensures a strong and durable attachment of the enzyme to the support.

A common approach involves the use of a bifunctional reagent containing a butyl carbamate moiety. One end of the reagent is first attached to the support, and the other end is activated to react with the enzyme. For instance, a support can be functionalized with an amine group, which is then reacted with a this compound precursor to generate the activated support.

Section 1: Synthesis of this compound-Activated Support

This section details the preparation of an agarose-based support activated with this compound groups. The protocol is a two-step process involving the initial functionalization of agarose with an amino group, followed by activation with a carbamate-forming reagent.

Experimental Protocol 1: Preparation of Amino-Functionalized Agarose

Objective: To introduce primary amino groups onto the agarose support, which will serve as handles for subsequent functionalization.

Materials:

Procedure:

  • Wash 10 g of agarose beads with distilled water to remove any preservatives.

  • Suspend the beads in 100 mL of 0.1 M sodium periodate solution and stir gently for 2 hours at room temperature in the dark to activate the hydroxyl groups by oxidation.

  • Wash the activated agarose beads extensively with distilled water to remove excess periodate.

  • Suspend the beads in 100 mL of a 1 M 1,4-diaminobutane solution in 0.1 M sodium carbonate buffer (pH 9.5).

  • Stir the suspension gently for 12 hours at room temperature.

  • Add 1 g of sodium borohydride in small portions to the suspension to reduce the formed Schiff bases to stable secondary amine linkages. Stir for 4 hours at room temperature.

  • Wash the amino-functionalized agarose beads thoroughly with distilled water, followed by 0.1 M phosphate buffer (pH 7.0), and finally with distilled water again to remove any unreacted reagents.

  • Store the amino-functionalized agarose at 4°C in a 20% ethanol (B145695) solution.

Experimental Protocol 2: Activation of Amino-Functionalized Agarose with a Carbamate Precursor

Objective: To convert the primary amino groups on the agarose surface into reactive carbamate derivatives suitable for enzyme coupling. This protocol uses di-tert-butyl dicarbonate (B1257347) as a precursor to form a Boc-protected carbamate, which is then activated.

Materials:

  • Amino-functionalized agarose beads (from Protocol 1)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dioxane

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triethylamine

  • Phosphate buffer (0.1 M, pH 7.5)

Procedure:

  • Wash 10 g of amino-functionalized agarose beads with dioxane.

  • Suspend the beads in 50 mL of dioxane and add 5 g of di-tert-butyl dicarbonate and 2 mL of triethylamine.

  • Stir the mixture gently for 6 hours at room temperature to form N-Boc-functionalized agarose.

  • Wash the beads thoroughly with dioxane and then with dichloromethane.

  • To deprotect the Boc group and generate the free carbamate, suspend the beads in a solution of 50% TFA in DCM and stir for 1 hour at room temperature.

  • Wash the beads extensively with DCM, followed by cold distilled water, and finally with 0.1 M phosphate buffer (pH 7.5).

  • The resulting this compound-activated agarose is now ready for enzyme immobilization.

Workflow for Synthesis of this compound-Activated Support

G cluster_0 Step 1: Amination of Support cluster_1 Step 2: Carbamate Activation A Agarose Beads B Oxidation (NaIO4) A->B C Aldehyde-Activated Agarose B->C D Coupling with 1,4-Diaminobutane C->D E Schiff Base Formation D->E F Reduction (NaBH4) E->F G Amino-Functionalized Agarose F->G H Amino-Functionalized Agarose I Boc Protection ((Boc)2O) H->I J N-Boc-Functionalized Agarose I->J K Deprotection (TFA) J->K L This compound- Activated Agarose K->L

Caption: Synthesis of this compound-Activated Agarose.

Section 2: Enzyme Immobilization Protocol

This section provides a detailed protocol for the covalent immobilization of an enzyme onto the prepared this compound-activated support. Lipase (B570770) is used as a model enzyme.

Experimental Protocol 3: Covalent Immobilization of Lipase

Objective: To covalently attach lipase to the this compound-activated agarose support.

Materials:

  • This compound-activated agarose beads (from Protocol 2)

  • Lipase solution (e.g., from Candida antarctica Lipase B, 10 mg/mL in phosphate buffer)

  • Phosphate buffer (0.1 M, pH 7.5)

  • Glycine (B1666218) solution (1 M)

  • Bradford reagent for protein concentration determination

  • p-Nitrophenyl palmitate (pNPP) for activity assay

Procedure:

  • Wash 5 g of this compound-activated agarose beads with 0.1 M phosphate buffer (pH 7.5).

  • Add 20 mL of the lipase solution to the beads.

  • Gently shake the mixture at room temperature for 24 hours to allow for covalent coupling.

  • After immobilization, collect the supernatant and wash the immobilized enzyme beads with phosphate buffer (pH 7.5) until no protein is detected in the washings (as determined by the Bradford assay). The amount of immobilized protein can be calculated by subtracting the amount of protein in the combined supernatant and washings from the initial amount of protein offered.

  • To block any remaining active groups on the support, suspend the beads in 50 mL of 1 M glycine solution and shake for 2 hours at room temperature.

  • Wash the immobilized lipase beads thoroughly with phosphate buffer (pH 7.5) and store at 4°C.

Workflow for Enzyme Immobilization

G A This compound- Activated Support C Coupling Reaction (24h, RT) A->C B Enzyme Solution (e.g., Lipase) B->C D Separation of Immobilized Enzyme C->D E Unbound Enzyme (Supernatant) D->E F Washing D->F G Blocking (Glycine) F->G H Final Immobilized Enzyme Product G->H

Caption: General Workflow for Enzyme Immobilization.

Section 3: Characterization of Immobilized Enzyme

The performance of the immobilized enzyme should be thoroughly characterized to evaluate the success of the immobilization process. Key parameters include immobilization yield, enzyme activity, stability, and reusability.

Data Presentation

Table 1: Immobilization Efficiency and Activity Recovery

ParameterValue
Initial Protein Offered (mg)200
Protein in Supernatant (mg)40
Immobilized Protein (mg)160
Immobilization Yield (%) 80%
Initial Activity (U)5000
Activity of Immobilized Enzyme (U)3500
Activity Recovery (%) 70%

Note: Values are representative and will vary depending on the enzyme and support.

Table 2: Comparison of Free and Immobilized Lipase Properties

PropertyFree LipaseImmobilized Lipase
Optimal pH 7.07.5
Optimal Temperature (°C) 4555
Thermal Stability (Half-life at 60°C) 30 min180 min
Storage Stability (4°C, 30 days) 40% residual activity85% residual activity
Reusability (No. of cycles for 50% activity loss) N/A10

Note: These are illustrative values to demonstrate the expected improvements upon immobilization.

Experimental Protocol 4: Activity Assay of Immobilized Lipase

Objective: To determine the catalytic activity of the immobilized lipase.

Materials:

  • Immobilized lipase beads

  • p-Nitrophenyl palmitate (pNPP) solution (substrate)

  • Phosphate buffer (0.1 M, pH 7.5)

  • Isopropanol

  • Spectrophotometer

Procedure:

  • Prepare the substrate solution by dissolving pNPP in isopropanol.

  • Add a known amount of immobilized lipase beads to a reaction vessel containing phosphate buffer.

  • Initiate the reaction by adding the pNPP substrate solution.

  • Incubate the reaction mixture at the optimal temperature (e.g., 55°C) with continuous stirring.

  • At regular time intervals, withdraw aliquots of the reaction mixture and measure the absorbance at 410 nm to quantify the amount of p-nitrophenol released.

  • One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the assay conditions.[2]

Experimental Protocol 5: Reusability Assay

Objective: To evaluate the operational stability of the immobilized lipase over multiple reaction cycles.

Materials:

  • Immobilized lipase beads

  • Substrate solution (e.g., pNPP)

  • Phosphate buffer (0.1 M, pH 7.5)

Procedure:

  • Perform an initial activity assay with the immobilized lipase as described in Protocol 4. This is considered cycle 1, and its activity is set as 100%.

  • After the first cycle, recover the immobilized lipase beads by filtration or centrifugation.

  • Wash the beads thoroughly with phosphate buffer to remove any residual substrate and product.[3]

  • Re-suspend the beads in a fresh substrate solution and start the next reaction cycle under the same conditions.

  • Repeat this process for several cycles, measuring the enzyme activity in each cycle.

  • Plot the relative activity as a function of the number of cycles to determine the reusability of the immobilized enzyme.[4]

Logical Relationship in Characterization

G cluster_0 Performance Metrics A Immobilized Enzyme B Characterization A->B C Activity Assay B->C D Stability Studies (Thermal, pH, Storage) B->D E Reusability Assay B->E

Caption: Characterization of Immobilized Enzyme.

Conclusion

The use of this compound derivatives for enzyme immobilization provides a reliable method for creating stable and reusable biocatalysts. The protocols outlined in this document offer a comprehensive guide for the synthesis of activated supports, immobilization of enzymes, and characterization of the final product. Researchers and drug development professionals can adapt these methodologies to their specific enzymes and applications, paving the way for the development of more robust and efficient enzymatic processes. The enhanced stability and reusability of enzymes immobilized via this technique can lead to significant cost savings and improved sustainability in various industrial applications.[5]

References

Application Notes: Synthesis of Polyurethanes via Butyl Carbamate-Blocked Isocyanates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyurethanes (PUs) are a versatile class of polymers typically synthesized through the reaction of diisocyanates with polyols.[1][2][3] However, the high reactivity and toxicity of isocyanate monomers present handling challenges and limit the formulation of stable one-component (1K) systems.[4][5] Butyl carbamate (B1207046) serves as an effective "blocking" agent for isocyanates. By reacting with the isocyanate group, it forms a thermally reversible urethane (B1682113) linkage. This blocked isocyanate is stable at ambient temperatures and can be formulated with polyols without premature reaction.[6] Upon heating, the butyl carbamate deblocks, regenerating the reactive isocyanate in situ, which then proceeds to react with the polyol to form the desired polyurethane.[1][7] This approach enables the development of 1K polyurethane systems with enhanced shelf-life and reduced toxicity concerns, which are widely used in coatings, adhesives, and sealants.[6][8]

The deblocking temperature is a critical parameter and is dependent on the structure of the blocking agent.[6] The process is also influenced by the presence of catalysts, such as organotin compounds (e.g., dibutyltin (B87310) dilaurate), which can lower the required deblocking temperature.[6][9]

Experimental Protocols

Protocol 1: Synthesis of this compound-Blocked Methylene Diphenyl Diisocyanate (MDI)

This protocol describes the synthesis of a blocked isocyanate prepolymer from 4,4'-Methylene Diphenyl Diisocyanate (MDI) and n-butanol.

Materials:

  • 4,4'-Methylene Diphenyl Diisocyanate (MDI)

  • n-Butanol

  • Toluene (B28343) (anhydrous)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Nitrogen gas supply

  • Round-bottom flask with magnetic stirrer, condenser, and nitrogen inlet

Procedure:

  • Reactor Setup: Assemble a clean, dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to remove any moisture.

  • Reagent Charging: Under a gentle stream of nitrogen, charge the flask with MDI (e.g., 25.0 g, 0.1 mol).

  • Solvent Addition: Add 100 mL of anhydrous toluene to dissolve the MDI. Stir the mixture until a clear solution is obtained.

  • Catalyst Addition: Introduce a catalytic amount of DBTDL (e.g., 2-3 drops) into the reaction mixture.[9]

  • Blocking Agent Addition: Slowly add n-butanol (e.g., 14.8 g, 0.2 mol, ensuring a slight molar excess to react with all NCO groups) to the stirring MDI solution at room temperature. The addition should be dropwise to control the exothermic reaction.

  • Reaction: Heat the mixture to 60-70°C and maintain this temperature for 2-3 hours with continuous stirring under a nitrogen atmosphere.

  • Monitoring: Monitor the disappearance of the isocyanate peak (around 2250-2270 cm⁻¹) using FT-IR spectroscopy to confirm the completion of the blocking reaction.[10]

  • Product Isolation: Once the reaction is complete, the solvent can be removed under reduced pressure to yield the this compound-blocked MDI as a solid or viscous liquid.

Protocol 2: Preparation of Polyurethane from this compound-Blocked MDI and a Polyol

This protocol details the synthesis of a linear polyurethane by reacting the prepared blocked MDI with a polyester (B1180765) polyol (e.g., Polycaprolactone diol, PCL-diol).

Materials:

  • This compound-blocked MDI (from Protocol 1)

  • Polycaprolactone diol (PCL-diol, Mn ~2000 g/mol )

  • Anhydrous solvent (e.g., Dimethylformamide, DMF)

  • High-temperature reaction vessel with mechanical stirrer and nitrogen inlet

Procedure:

  • Reagent Preparation: Dry the PCL-diol under vacuum at 80°C for at least 4 hours to remove any residual moisture.

  • Mixing: In a reaction vessel, dissolve the this compound-blocked MDI and the dried PCL-diol in anhydrous DMF. The stoichiometry should be calculated to maintain a NCO:OH molar ratio of approximately 1:1.

  • Homogenization: Stir the mixture thoroughly at room temperature for 20-30 minutes to ensure a homogeneous solution.

  • Curing (Deblocking and Polymerization): Heat the mixture to the deblocking temperature of the this compound. This is typically in the range of 150-180°C. Maintain this temperature for 1-2 hours under a nitrogen blanket with continuous stirring. The regenerated isocyanate will react with the polyol to form the polyurethane.

  • Film Casting: Pour the resulting viscous polyurethane solution into a Teflon-coated pan and place it in a vacuum oven.

  • Drying and Curing: Continue to heat at the curing temperature under vacuum for an additional 2-4 hours to remove the solvent and the released n-butanol, and to ensure complete reaction.

  • Product Recovery: Cool the oven to room temperature and carefully peel the resulting polyurethane film from the pan.

Data Presentation

Table 1: Deblocking Temperatures of Various Isocyanates Blocked with Different Agents. This table provides a comparative overview of deblocking temperatures for isocyanates blocked with different agents, highlighting the relative thermal stability of the resulting carbamates.

Isocyanate TypeBlocking AgentDeblocking Temperature (°C)Analytical Method
Aromatic (e.g., TDI, MDI)Sodium Bisulfite~85TGA
Aliphatic (e.g., IPDI)Diethyl Malonate~110DSC
Aromatic (e.g., TDI)3,5-Dimethylpyrazole~115TGA/DSC
Aliphatic (e.g., HDI)Methyl Ethyl Ketoxime (MEKO)120 - 140FTIR, DSC[11]
Aromatic (e.g., MDI)Phenol~150TGA
Aliphatic (e.g., HDI)ε-Caprolactam160 - 180DSC, TGA[11]

Note: Deblocking temperatures can vary based on the specific chemical structure, the presence of catalysts, and the analytical technique used for measurement.[12]

Table 2: Typical Properties of a Polyurethane Synthesized from this compound-Blocked MDI and PCL-diol. This table summarizes the key properties of a polyurethane prepared using the protocols described above.

PropertyValueMethod of Analysis
Number Average Molecular Weight (Mn)~65,000 g/mol Gel Permeation Chromatography (GPC)[13]
Polydispersity Index (PDI)~2.5GPC[13]
Glass Transition Temperature (Tg)-30 to -40 °CDifferential Scanning Calorimetry (DSC)[10]
Decomposition Onset Temperature (Td)> 200 °CThermogravimetric Analysis (TGA)[10]
Tensile Strength~40 MPaUniversal Testing Machine
Elongation at Break~500%Universal Testing Machine

Visualizations

Polyurethane Synthesis Pathway

The following diagram illustrates the chemical pathway for the synthesis of polyurethanes using this compound as a blocking agent. The process involves an initial blocking step to form a stable carbamate, followed by a thermal deblocking and subsequent polymerization with a polyol.

G cluster_blocking Step 1: Blocking Reaction cluster_deblocking_poly Step 2: Deblocking & Polymerization Isocyanate R-NCO (Isocyanate) BlockedIsocyanate R-NH-C(=O)-OBu (Blocked Isocyanate) Isocyanate->BlockedIsocyanate + Bu-OH ButylCarbamate Bu-OH (n-Butanol) BlockedIsocyanate2 R-NH-C(=O)-OBu (Blocked Isocyanate) Heat Heat (Δ) BlockedIsocyanate2->Heat RegenIsocyanate R-NCO (Regenerated Isocyanate) Heat->RegenIsocyanate Deblocking Polyurethane -[R-NH-C(=O)-O-R'-O-C(=O)-NH-]n- (Polyurethane) RegenIsocyanate->Polyurethane + HO-R'-OH Polyol HO-R'-OH (Polyol)

Caption: Chemical pathway of polyurethane synthesis via blocked isocyanates.

Experimental Workflow

This diagram outlines the typical experimental workflow for the synthesis and characterization of polyurethanes from this compound-blocked isocyanates.

G Start Start Blocking 1. Blocking Reaction (Isocyanate + this compound) Start->Blocking FTIR_Check FT-IR Analysis (Confirm NCO disappearance) Blocking->FTIR_Check Polymerization 2. Polymerization (Blocked NCO + Polyol) FTIR_Check->Polymerization Complete Curing 3. Curing & Film Casting (Heat under Vacuum) Polymerization->Curing Characterization 4. Polymer Characterization Curing->Characterization GPC GPC (Mn, PDI) Characterization->GPC DSC DSC (Tg) Characterization->DSC TGA TGA (Td) Characterization->TGA End End

Caption: Workflow for polyurethane synthesis and characterization.

References

Application Notes and Protocols: Experimental Conditions for the Ammonolysis of Butyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The ammonolysis of butyl chloroformate is a chemical reaction that results in the formation of butyl carbamate (B1207046). This process is a specific example of a broader class of reactions known as carbamate synthesis, which is crucial in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Carbamates are widely utilized as protecting groups in organic synthesis and as intermediates in the manufacturing of various industrial products. The reaction involves the nucleophilic substitution of the chlorine atom in butyl chloroformate by ammonia (B1221849). This document provides a detailed protocol for this reaction, based on established principles of organic synthesis.

Reaction Principle

The fundamental reaction involves the attack of the lone pair of electrons on the nitrogen atom of ammonia on the electrophilic carbonyl carbon of butyl chloroformate. This is followed by the elimination of a chloride ion, yielding the corresponding butyl carbamate. The overall reaction is as follows:

CH3(CH2)3OCOCl + 2 NH3 → CH3(CH2)3OCONH2 + NH4Cl

An excess of ammonia is typically used to neutralize the hydrogen chloride byproduct, which forms ammonium (B1175870) chloride.

Experimental Protocols

Materials and Equipment

  • Reagents:

    • Butyl chloroformate (C₅H₉ClO₂)

    • Anhydrous ammonia (NH₃), either as a gas or a solution in an appropriate solvent (e.g., dioxane, THF, or aqueous solution)

    • Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM))

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Three-neck round-bottom flask

    • Dropping funnel

    • Gas inlet tube

    • Magnetic stirrer and stir bar

    • Ice bath

    • Condenser (if refluxing)

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • pH paper or meter

Safety Precautions

  • Butyl chloroformate is toxic, corrosive, and flammable. It reacts with water and moist air to release toxic and corrosive gases.[1][2] All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

  • Ammonia is a corrosive and toxic gas with a pungent odor. Handle with care in a fume hood.

Detailed Experimental Procedure

  • Reaction Setup:

    • Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas inlet/outlet connected to a bubbler or a drying tube.

    • Flush the entire apparatus with an inert gas, such as nitrogen or argon, to ensure anhydrous conditions.

  • Reaction Execution:

    • Dissolve butyl chloroformate (1.0 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or THF) in the reaction flask.

    • Cool the flask to 0°C using an ice bath.

    • Slowly add a solution of ammonia (at least 2.0 equivalents) in the same solvent to the stirred solution of butyl chloroformate via the dropping funnel. Alternatively, bubble anhydrous ammonia gas through the solution. The use of excess ammonia is crucial to drive the reaction to completion and to neutralize the HCl byproduct.[3][4]

    • Maintain the temperature at 0°C during the addition to control the exothermic reaction.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction, a white precipitate of ammonium chloride will be observed.

    • Filter the reaction mixture to remove the ammonium chloride precipitate.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • If necessary, the crude product can be further purified by recrystallization or column chromatography.

Data Presentation

Table 1: Summary of General Experimental Conditions for Ammonolysis of Chloroformates

ParameterCondition/ValueRationaleReference (Analogous Reactions)
Reactants Butyl Chloroformate, AmmoniaPrimary reactants for the synthesis of this compound.[5]
Stoichiometry 1 equivalent Butyl Chloroformate : ≥ 2 equivalents AmmoniaExcess ammonia is used to act as both the nucleophile and the base to neutralize the HCl byproduct.[3][4]
Solvent Anhydrous aprotic solvents (e.g., Diethyl ether, THF, Dichloromethane)To prevent the hydrolysis of butyl chloroformate and to dissolve the reactants.[6]
Temperature 0°C to Room TemperatureThe initial reaction is often carried out at a low temperature to control the exothermicity, followed by stirring at room temperature to ensure completion.[7]
Reaction Time 1 - 3 hoursTypically sufficient for the reaction to go to completion at room temperature.-
Work-up Aqueous wash with NaHCO₃ and brineTo remove any remaining acidic byproducts and water-soluble impurities.[8]
Purification Recrystallization or Column ChromatographyTo obtain the final product in high purity.-

Visualization

Ammonolysis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup_flask 1. Assemble and dry a three-neck flask add_chloroformate 2. Dissolve butyl chloroformate in anhydrous solvent setup_flask->add_chloroformate cool_flask 3. Cool the flask to 0°C add_chloroformate->cool_flask add_ammonia 4. Slowly add ammonia solution cool_flask->add_ammonia stir_rt 5. Stir at room temperature for 1-2 hours add_ammonia->stir_rt filter_precipitate 6. Filter ammonium chloride stir_rt->filter_precipitate wash_organic 7. Wash with H₂O, NaHCO₃, and brine filter_precipitate->wash_organic dry_organic 8. Dry with MgSO₄ wash_organic->dry_organic concentrate 9. Concentrate under reduced pressure dry_organic->concentrate purify 10. Purify by recrystallization/chromatography concentrate->purify product This compound purify->product

Caption: Experimental workflow for the ammonolysis of butyl chloroformate.

References

One-Pot Synthesis of Substituted Ureas from Butyl Carbamate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The urea (B33335) moiety is a critical pharmacophore in numerous therapeutic agents and a versatile building block in organic synthesis. Traditional methods for synthesizing ureas often rely on hazardous reagents like phosgene (B1210022) or moisture-sensitive isocyanates. This application note details a robust and operationally simple one-pot method for the synthesis of unsymmetrical N,N'-disubstituted ureas starting from readily available butyl carbamate (B1207046) and various amines. The described protocol offers a safer and more efficient alternative, demonstrating broad substrate scope with good to excellent yields. The reaction proceeds via the in-situ generation of an isocyanate intermediate from the carbamate, which is subsequently trapped by a primary or secondary amine.

Introduction

The synthesis of substituted ureas is of paramount importance in medicinal chemistry and materials science. While the reaction of an isocyanate with an amine is the most direct route, the limited commercial availability and toxicity of many isocyanates necessitate the development of alternative methods.[1] Carbamates serve as stable, solid, and less hazardous precursors that can generate isocyanates in situ. This one-pot approach, starting from an alkyl carbamate such as butyl carbamate, avoids the isolation of the transient isocyanate, streamlining the synthetic process and improving safety and efficiency. Recent green chemistry approaches have focused on developing catalytic and scalable processes for this transformation.[1] This document provides detailed protocols for the base-promoted synthesis of substituted ureas from this compound and various amines.

Signaling Pathways and Logical Relationships

The synthesis of substituted ureas from alkyl carbamates can proceed through different pathways depending on the chosen reagents and conditions. A common and effective method involves the base-catalyzed in-situ formation of an isocyanate intermediate.

G cluster_0 Reaction Pathway ButylCarbamate This compound Intermediate Isocyanate Intermediate (In Situ) ButylCarbamate->Intermediate - Butanol (Elimination) Base Base (e.g., DABCO, Et3N) Base->ButylCarbamate Deprotonation Urea Substituted Urea Intermediate->Urea Nucleophilic Attack Amine Primary or Secondary Amine (R'-NHR'') Amine->Intermediate Byproduct Butanol G Start Start Reagents Combine this compound, Amine, and Base in Solvent Start->Reagents Reaction Heat to Reflux (8-12 hours) Reagents->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Cool, Concentrate, and Perform Aqueous Workup Monitor->Workup Complete Purify Purify by Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of n-Butyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of n-butyl carbamate (B1207046). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing n-butyl carbamate?

A1: The most prevalent methods for synthesizing n-butyl carbamate include:

  • Reaction of n-butanol with urea (B33335): This is a classical and straightforward method where n-butanol is heated with urea, typically under reflux, to produce n-butyl carbamate and ammonia.[1]

  • Reaction of butylamine (B146782) with chloroformates: This method involves reacting butylamine with a chloroformate, such as phenyl chloroformate, in the presence of a base.[2] This approach is highly efficient and avoids the isolation of the intermediate n-butyl isocyanate.[2]

  • Greener methods using carbon dioxide: These methods utilize carbon dioxide as a C1 source, reacting it with an amine (like butylamine) and an alkyl halide in the presence of a catalyst.[3][4][5]

Q2: My n-butyl carbamate synthesis has a low yield. What are the primary factors to investigate?

A2: Low yields in n-butyl carbamate synthesis can often be attributed to several factors. Key areas to check include:

  • Purity of Reactants and Solvents: Ensure that all starting materials, especially the alcohol and amine, are of high purity. The use of fresh, anhydrous solvents is critical as water can interfere with the reaction.[6]

  • Reaction Temperature and Time: These are critical parameters that often require optimization for a specific experimental setup.[6] Insufficient reaction time can lead to incomplete conversion, while excessively high temperatures or prolonged heating can lead to product decomposition or side reactions.[1]

  • Molar Ratio of Reactants: The stoichiometry of the reactants can significantly impact the yield. For instance, in the urea-based synthesis, an excess of n-butanol is typically used.

  • Catalyst Activity: If you are using a catalytic method, ensure the catalyst is active and not poisoned. Some catalysts may require activation before use.

Q3: What are the common side reactions during the synthesis of n-butyl carbamate from urea and n-butanol?

A3: The primary side reaction of concern is the formation of cyanuric acid. This occurs when molten urea, which has not dissolved in the n-butanol, decomposes at high temperatures.[1] Another potential byproduct is butyl allophanate, though it is often not present in significant amounts.[1] The decomposition of n-butyl carbamate at high temperatures can also yield n-butanol and cyanuric acid.[1]

Q4: How can I minimize the formation of byproducts?

A4: To minimize byproduct formation:

  • Ensure Complete Dissolution of Urea: When using the urea method, it is crucial to add the urea in small portions to the warm n-butanol and ensure it dissolves completely before extensive heating.[1] Avoid the formation of a molten urea layer at the bottom of the flask.[1]

  • Control Reaction Temperature: Avoid excessively high temperatures that can lead to the decomposition of both urea and the desired n-butyl carbamate.[1]

  • Optimize Reaction Time: Prolonged reaction times can sometimes lead to the formation of byproducts.[7] Monitoring the reaction progress using techniques like TLC or GC can help determine the optimal reaction time.

Q5: I'm having trouble with the purification of n-butyl carbamate. What are some common issues and solutions?

A5: Purification challenges can include:

  • Product Precipitation: If the product precipitates during the reaction, consider using a solvent in which the carbamate is more soluble or performing the reaction at a more dilute concentration.[6]

  • Product Solubility in the Aqueous Phase: If the product is highly soluble in the aqueous phase during workup, saturating the aqueous layer with sodium chloride (brine) can decrease its polarity and improve extraction efficiency into the organic layer.[6]

  • Emulsion Formation during Extraction: Emulsions can be broken up by filtering the entire mixture through a pad of Celite.[6]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during n-butyl carbamate synthesis.

Problem Potential Cause Recommended Solution
Low or No Yield 1. Impure reagents or wet solvents.[6] 2. Sub-optimal reaction temperature or time.[6] 3. Inefficient mixing. 4. Catalyst deactivation (if applicable).1. Use high-purity reagents and fresh anhydrous solvents. 2. Systematically vary the reaction temperature and monitor the reaction progress over time using TLC or GC to determine the optimal conditions. 3. Ensure adequate stirring throughout the reaction. 4. Use fresh or reactivated catalyst.
Formation of White Precipitate (Cyanuric Acid) Molten urea decomposition due to localized overheating or incomplete dissolution.[1]Add urea in small portions to warm n-butanol and ensure complete dissolution before applying high heat for reflux.[1] Maintain uniform heating.
Product Decomposition Excessive reaction temperature or prolonged heating.[1]Carefully control the reaction temperature and determine the optimal reaction time by monitoring its progress.
Difficulty in Product Isolation 1. Product is soluble in the aqueous wash.[6] 2. Emulsion formation during extraction.[6]1. Saturate the aqueous phase with brine to salt out the product.[6] 2. Filter the mixture through Celite to break the emulsion.[6]
Ammonium (B1175870) Carbamate Clogging in Condenser A small amount of ammonium carbamate can collect in the condenser during the reaction.[1]Periodically remove the solid by pushing it down with a glass tube that fits snugly into the condenser.[1]

Data Presentation: Reaction Conditions and Yields

The following table summarizes quantitative data from various synthesis methods for n-butyl carbamate and related carbamates to provide a comparative overview.

Reactants Catalyst/Reagent Temperature (°C) Time (h) Yield (%) Reference
n-Butanol, UreaNoneReflux3075-76[1]
Aniline, n-Butyl Bromide, CO₂Ti-SBA-1580475.4 (conversion), 76.0 (selectivity)[3]
Amines, Urea, AlcoholsTiO₂–Cr₂O₃/SiO₂OptimizedOptimized95-98[7][8]
N-Boc aniline, n-butanolt-BuOLi110-95[9]

Experimental Protocols

Protocol 1: Synthesis of n-Butyl Carbamate from n-Butanol and Urea

This protocol is adapted from a well-established procedure.[1]

Materials:

  • n-Butyl alcohol (970 g, 13.1 moles)

  • Urea (180 g, 3 moles)

  • Ligroin (b.p. 60-90°C)

  • 2-L round-bottomed flask

  • Reflux condenser

Procedure:

  • Place 970 g of n-butyl alcohol in a 2-L round-bottomed flask fitted with a reflux condenser.

  • Warm the alcohol and add 180 g of urea in small portions with shaking, ensuring each portion dissolves before adding the next. Care must be taken to prevent the urea from melting and forming a separate layer.[1]

  • Once all the urea is dissolved, reflux the solution for 30 hours. Ammonia gas will evolve from the top of the condenser.[1]

  • After reflux, remove the condenser and distill the excess n-butyl alcohol until the liquid temperature reaches 150°C.

  • The remaining material, which solidifies on cooling, is boiled with 1 L of ligroin and then filtered.

  • The undissolved solid is boiled again with two 100-cc portions of ligroin, filtered, and washed with another 100 cc of warm ligroin. The remaining solid is primarily cyanuric acid.[1]

  • The combined ligroin filtrates are distilled under reduced pressure, and the fraction boiling at 108–109°/14 mm is collected as pure n-butyl carbamate.[1] The expected yield is 263–266 g (75–76%).[1]

Protocol 2: One-Pot Synthesis of N-Butyl Carbamates using Butylamine and Phenyl Chloroformate

This protocol outlines a general procedure for synthesizing N-butyl carbamates.[2]

Materials:

  • Butylamine

  • Pyridine (B92270)

  • Phenyl chloroformate

  • Anhydrous Dichloromethane (DCM)

  • Desired alcohol or phenol (B47542)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flask, prepare a solution of butylamine (1.0 equiv.) and pyridine (1.2 equiv.) in anhydrous DCM (0.3 M) at 0°C.

  • Add phenyl chloroformate (1.1 equiv.) dropwise to the solution.

  • Stir the mixture at room temperature for 1 hour.

  • Add the desired alcohol or phenol (1.2 equiv.) and continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, perform a standard aqueous work-up by quenching the reaction with water or saturated NaHCO₃ solution, separating the organic layer, washing with 1 M HCl and brine, drying over anhydrous Na₂SO₄, filtering, and concentrating under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Reaction Pathway for n-Butyl Carbamate Synthesis from Urea

reaction_pathway Urea Urea Intermediate Ammonium Carbamate (intermediate) Urea->Intermediate + n-Butanol CyanuricAcid Cyanuric Acid (Byproduct) Urea->CyanuricAcid Heat (Decomposition) nButanol n-Butanol nButanol->Intermediate nButylCarbamate n-Butyl Carbamate Intermediate->nButylCarbamate - H₂O Ammonia Ammonia Intermediate->Ammonia troubleshooting_workflow start Low Yield of n-Butyl Carbamate check_reagents Verify Purity of Reagents and Anhydrous Solvents start->check_reagents optimize_conditions Optimize Reaction Temperature and Time check_reagents->optimize_conditions Reagents OK purify_reagents Purify/Dry Reagents and Solvents check_reagents->purify_reagents Impure/Wet check_stoichiometry Review Molar Ratios of Reactants optimize_conditions->check_stoichiometry Conditions OK adjust_conditions Systematically Adjust Temperature/Time optimize_conditions->adjust_conditions Sub-optimal adjust_ratios Adjust Reactant Stoichiometry check_stoichiometry->adjust_ratios Incorrect successful_synthesis Improved Yield check_stoichiometry->successful_synthesis Ratios OK monitor_reaction Monitor Reaction Progress (TLC, GC) monitor_reaction->optimize_conditions purify_reagents->start adjust_conditions->monitor_reaction adjust_ratios->start

References

Common by-products in butyl carbamate synthesis and removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Butyl Carbamate (B1207046) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and purification of butyl carbamate isomers (n-butyl, sec-butyl, iso-butyl, and tert-butyl carbamate).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing butyl carbamates?

The most prevalent methods for synthesizing butyl carbamates involve the reaction of a corresponding butanol isomer with a carbamoylating agent. For n-butyl, sec-butyl, and isothis compound, a common industrial and laboratory-scale synthesis involves the reaction of the alcohol with urea (B33335) at elevated temperatures. For tert-butyl carbamate, due to the tertiary alcohol's propensity for elimination, alternative methods are often employed, such as the reaction of tert-butanol (B103910) with sodium cyanate (B1221674) in the presence of an acid like trifluoroacetic acid. Another common method for preparing tert-butyl carbamates, particularly in the context of protecting amines, is the use of di-tert-butyl dicarbonate (B1257347) (Boc anhydride).

Q2: What are the typical by-products I should expect in my this compound synthesis?

The by-products largely depend on the synthetic route and the specific butyl alcohol isomer used.

  • For n-butyl, sec-butyl, and isothis compound (from urea):

    • Cyanuric acid: A cyclic trimer of cyanic acid, which is formed from the decomposition of urea at high temperatures. It is a white solid that is insoluble in many organic solvents.[1]

    • Butyl allophanate (B1242929): Formed by the reaction of the initially formed this compound with another molecule of isocyanic acid (from urea decomposition). This by-product is generally less soluble than the desired carbamate.[1]

    • Dibutyl carbonate: Can be formed, especially at higher temperatures, through the reaction of two molecules of this compound.

    • Unreacted starting materials: Residual butanol and urea may be present in the crude product.

  • For tert-butyl carbamate (from tert-butanol and sodium cyanate):

    • t-Butyl N-trifluoroacetylcarbamate: This by-product can occasionally form under the reaction conditions. It can be hydrolyzed to the desired product with a mild aqueous base wash.[2]

    • Di-tert-butyl dicarbonate: Can be a side product in some synthesis routes.

    • Unreacted tert-butanol: May remain if the reaction does not go to completion.

Q3: My this compound synthesis resulted in a low yield. What are the common causes and how can I troubleshoot this?

Low yields in carbamate synthesis can stem from several factors. Here are some common issues and their solutions:

  • Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has gone to completion. If the reaction is sluggish, consider increasing the reaction time or temperature, but be mindful of potential by-product formation at higher temperatures.[3]

  • Moisture in reagents or solvents: Water can react with key intermediates, especially when using reactive reagents like isocyanates or chloroformates, leading to the formation of undesired ureas.[4] Ensure all glassware is dry and use anhydrous solvents.

  • Sub-optimal reaction temperature: The optimal temperature can be crucial. For the urea-based synthesis of primary and secondary butyl carbamates, temperatures are typically elevated to drive the reaction. However, excessively high temperatures can lead to the decomposition of urea and the formation of cyanuric acid, reducing the yield of the desired carbamate.[1]

  • Loss during work-up and purification: Butyl carbamates, particularly those with lower molecular weights, can have some volatility. Avoid excessive heating during solvent removal.[5] Ensure the pH of aqueous washes is appropriate to prevent hydrolysis of the carbamate.

Q4: The final product has a noticeable color. What is the cause and how can I remove it?

Color impurities in this compound synthesis can arise from the decomposition of starting materials or the formation of minor, highly colored by-products, especially at elevated reaction temperatures. The appearance of blue or red colors in high-pressure synthesis sections of urea plants, for instance, is attributed to the formation of metal oxides from passive corrosion.[2]

To remove color:

  • Activated Carbon: Treatment with activated carbon is a common method for removing colored impurities. The crude product can be dissolved in a suitable solvent, and a small amount of activated carbon is added. After stirring, the carbon is removed by filtration.

  • Recrystallization: This is a highly effective method for both purification and color removal. Choosing an appropriate solvent system is key to obtaining high-purity, colorless crystals.

  • Chromatography: For stubborn color impurities, flash column chromatography can be employed. Reversed-phase flash chromatography can be particularly effective in removing colored contaminants.

Q5: My product is an oil, but I expected a solid. What should I do?

If you obtain an oily product when a solid is expected, it is likely due to the presence of impurities that are depressing the melting point. These impurities could include unreacted starting materials (e.g., butanol), by-products, or residual solvent.

Troubleshooting Steps:

  • Confirm the presence of the desired product: Analyze a small sample of the oil by TLC, GC-MS, or NMR to confirm that the desired this compound has been formed.

  • Attempt to induce crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure product, add it to the oil to induce crystallization.

    • Cooling: Place the flask in an ice bath or refrigerator to lower the temperature, which may promote crystallization.

  • Purify the oil: If crystallization cannot be induced, the oil must be purified to remove the impurities. Depending on the nature of the impurities, you can use:

    • Aqueous washes: To remove water-soluble impurities.

    • Distillation: If the product is thermally stable and has a distinct boiling point from the impurities.

    • Flash column chromatography: An effective method for separating the desired product from various impurities.

Troubleshooting Guides

Issue 1: Presence of Solid By-products in n-Butyl Carbamate Synthesis from Urea
  • Symptom: A significant amount of white, insoluble solid is present in the reaction mixture after cooling.

  • Likely Cause: This is most likely cyanuric acid, a by-product of urea decomposition at high temperatures. Butyl allophanate may also be present.[1]

  • Solution:

    • Separation: These by-products are typically insoluble in non-polar organic solvents like ligroin or hexanes. The crude reaction mixture can be boiled with such a solvent, and the insoluble cyanuric acid and butyl allophanate can be removed by hot filtration.[1]

    • Prevention: To minimize the formation of cyanuric acid, avoid excessive heating of the urea. Ensure that the urea dissolves in the butanol without melting and forming a separate layer at the bottom of the flask, as this can lead to localized overheating and decomposition.[1]

Issue 2: Low Purity of tert-Butyl Carbamate After Initial Synthesis
  • Symptom: TLC or NMR analysis of the crude product shows multiple spots/peaks, indicating the presence of impurities.

  • Likely Cause: The presence of unreacted starting materials or the formation of by-products like t-butyl N-trifluoroacetylcarbamate.[2]

  • Solution:

    • Aqueous Wash: Wash the organic extract with a mild aqueous base solution (e.g., 5% sodium hydroxide) to hydrolyze and remove acidic by-products like t-butyl N-trifluoroacetylcarbamate.[5]

    • Recrystallization: Recrystallize the crude product from a suitable solvent. Hexane (B92381) or a mixture of benzene (B151609) and hexane are reported to be effective.[5] Avoid prolonged heating during recrystallization to prevent loss of product due to volatilization.[5]

Data Presentation

Table 1: Common By-products in this compound Synthesis and Their Properties

By-productSynthesis RoutePhysical StateSolubilityRemoval Method
Cyanuric Acidn/sec/iso-Butyl Carbamate from UreaWhite SolidInsoluble in non-polar organic solventsHot filtration from a non-polar solvent (e.g., ligroin)[1]
Butyl Allophanaten/sec/iso-Butyl Carbamate from UreaSolidInsoluble in ligroinHot filtration from a non-polar solvent (e.g., ligroin)[1]
t-Butyl N-trifluoroacetylcarbamatetert-Butyl CarbamateSolidSoluble in organic solventsAqueous base wash (e.g., 5% NaOH)[2]
Di-tert-butyl dicarbonatetert-Butyl CarbamateLow-melting solid/liquidSoluble in organic solventsChromatography or careful reaction stoichiometry

Table 2: Purification Methodologies for Butyl Carbamates

Purification MethodTarget this compoundTypical Solvents/ConditionsExpected Purity
Recrystallization n-Butyl CarbamateLigroinHigh
tert-Butyl CarbamateHexane, Benzene/Hexane>99%
Distillation n-Butyl Carbamate108-109 °C / 14 mmHg[1]High
Isothis compound119-124 °C / 20 mmHg[6]>98%
Flash Column Chromatography All isomersHexanes/Ethyl Acetate gradientHigh
Aqueous Wash All isomersDilute acid, base, and brine washesRemoves ionic impurities

Experimental Protocols

Protocol 1: Synthesis and Purification of n-Butyl Carbamate from Urea

Materials:

  • n-Butanol

  • Urea

  • Ligroin (b.p. 60-90 °C)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, warm n-butanol (e.g., 13.1 moles).

  • In small portions, add urea (e.g., 3 moles) to the warm butanol with shaking, ensuring the urea dissolves without melting at the bottom of the flask.[1]

  • Once all the urea is dissolved, heat the solution to reflux for approximately 30 hours. Ammonia gas will evolve during the reaction.[1]

  • After reflux, arrange the apparatus for distillation and distill off the excess n-butanol until the temperature of the liquid reaches 150 °C. The collected butanol can be reused.[1]

  • Allow the remaining residue in the flask to cool and solidify.

  • Add ligroin (e.g., 1 L for a 3-mole scale reaction) to the solid residue and boil the mixture.

  • Filter the hot mixture to remove the insoluble cyanuric acid.[1]

  • Wash the collected solid with additional portions of hot ligroin.

  • Combine the ligroin filtrates and washings and distill off the ligroin under atmospheric pressure.

  • The residue is then distilled under reduced pressure. Collect the fraction boiling at 108–109 °C/14 mmHg to obtain pure n-butyl carbamate.[1]

Protocol 2: Purification of tert-Butyl Carbamate by Recrystallization

Materials:

  • Crude tert-butyl carbamate

  • Hexane (or 1:1 benzene-hexane)

Procedure:

  • Dissolve the crude tert-butyl carbamate in a minimum amount of hot hexane (or the chosen solvent system).

  • If the solution is colored, a small amount of activated carbon can be added, and the solution is heated for a short period.

  • Filter the hot solution to remove any insoluble impurities (and activated carbon, if used).

  • Allow the filtrate to cool slowly to room temperature. Crystals of tert-butyl carbamate should form.

  • To maximize the yield, cool the flask in an ice bath.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain pure tert-butyl carbamate.

Mandatory Visualizations

Butyl_Carbamate_Synthesis_Byproducts cluster_n_butyl n-Butyl Carbamate Synthesis (from Urea) cluster_tert_butyl tert-Butyl Carbamate Synthesis n_butanol n-Butanol n_butyl_carbamate n-Butyl Carbamate n_butanol->n_butyl_carbamate Reaction urea_n Urea urea_n->n_butyl_carbamate cyanuric_acid Cyanuric Acid urea_n->cyanuric_acid Decomposition butyl_allophanate Butyl Allophanate n_butyl_carbamate->butyl_allophanate Side Reaction with Urea Intermediate tert_butanol tert-Butanol tert_butyl_carbamate tert-Butyl Carbamate tert_butanol->tert_butyl_carbamate Reaction reagents_tert NaOCN / TFA reagents_tert->tert_butyl_carbamate byproduct_tert t-Butyl N-trifluoroacetylcarbamate tert_butyl_carbamate->byproduct_tert Side Reaction

Caption: Common by-products in n-butyl and tert-butyl carbamate synthesis.

Purification_Workflow start Crude this compound aq_wash Aqueous Wash (Acid/Base/Brine) start->aq_wash decision Product is solid and mostly pure? aq_wash->decision recrystallization Recrystallization pure_product Pure this compound recrystallization->pure_product distillation Distillation (Vacuum) distillation->pure_product chromatography Flash Column Chromatography chromatography->pure_product decision->recrystallization Yes decision->distillation No (Liquid) decision->chromatography No (Complex Mixture)

References

Technical Support Center: Purification of Crude n-Butyl Carbamate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude n-butyl carbamate (B1207046) via recrystallization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of n-butyl carbamate.

Problem Possible Cause(s) Troubleshooting Steps
Low or No Crystal Formation Inappropriate Solvent System: The polarity of the solvent mixture may be too high or too low for n-butyl carbamate.- Solvent Screening: If crystals do not form, experiment with different solvent ratios. A common starting point for carbamates is a mixture of a non-polar solvent like hexane (B92381) and a moderately polar solvent like ethyl acetate (B1210297). - Adjust Polarity: If the compound remains dissolved at low temperatures, the solution is likely not saturated. Try adding more of the anti-solvent (e.g., hexane) to decrease the overall polarity.
Insufficient Concentration: The solution may be too dilute for crystals to form upon cooling.- Solvent Evaporation: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of n-butyl carbamate. Be cautious not to overheat, as carbamates can be volatile.
Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated.- Induce Crystallization: - Scratching: Scratch the inside of the flask with a glass rod at the meniscus. - Seeding: Add a small, pure crystal of n-butyl carbamate to the solution. - Cooling: Place the flask in an ice bath to further reduce the solubility.
Oily Product Formation ("Oiling Out") High Impurity Level: The presence of significant impurities can lower the melting point of the mixture, causing it to separate as an oil.- Pre-purification: Consider a preliminary purification step, such as flash column chromatography, before recrystallization. - Charcoal Treatment: If colored impurities are present, adding activated charcoal to the hot solution and then filtering it can help remove them.
Inappropriate Cooling Rate: Rapid cooling can cause the compound to come out of solution as an oil rather than forming crystals.- Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.
Solvent Choice: The boiling point of the solvent may be too high relative to the melting point of the crude n-butyl carbamate.- Solvent Selection: Choose a solvent or solvent mixture with a lower boiling point.
Poor Recovery/Low Yield Excessive Solvent Use: Using too much solvent will result in a significant portion of the product remaining in the mother liquor.- Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Premature Crystallization: Crystals forming during hot filtration will be lost.- Keep it Hot: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. Add a small amount of extra hot solvent before filtering to prevent premature crystallization.
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not chilled will dissolve some of the product.- Use Cold Solvent: Always wash the crystals with a small amount of ice-cold recrystallization solvent.
Discolored Crystals Presence of Colored Impurities: The crude product may contain colored byproducts.- Activated Charcoal: Add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent system for the recrystallization of n-butyl carbamate?

A1: A mixture of a non-polar solvent and a moderately polar solvent is generally effective for carbamates. Common choices include hexane/ethyl acetate, hexane/ether, or toluene. The optimal ratio will depend on the specific impurities present in your crude product and should be determined experimentally.

Q2: My n-butyl carbamate is an oil at room temperature. Can I still purify it by recrystallization?

A2: If the product is an oil at room temperature, purification by flash column chromatography is often a more suitable method. Recrystallization is most effective for solid materials.

Q3: What are the common impurities I might encounter in my crude n-butyl carbamate?

A3: Common impurities can include unreacted starting materials, N,N'-dibutylurea (if urea (B33335) was used in the synthesis), and N-butyl isocyanate, which can form at elevated temperatures.

Q4: How can I determine the purity of my recrystallized n-butyl carbamate?

A4: The purity can be assessed by several methods:

  • Melting Point Analysis: A sharp melting point range close to the literature value (51-56 °C) indicates high purity.[1]

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate suggests a pure compound. A suitable eluent system for carbamates is often a mixture of hexanes and ethyl acetate.

  • Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and identify the presence of any impurities.

Q5: What is a typical percent recovery for the recrystallization of n-butyl carbamate?

Experimental Protocols

Protocol 1: General Recrystallization of n-Butyl Carbamate

This protocol provides a general procedure for the recrystallization of crude n-butyl carbamate using a hexane/ethyl acetate solvent system.

Materials:

  • Crude n-butyl carbamate

  • Hexane

  • Ethyl acetate

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude n-butyl carbamate in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and gently heat the mixture with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.

  • Induce Crystallization: While the solution is still hot, slowly add hexane dropwise until the solution becomes slightly cloudy, indicating saturation. Add a few drops of ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane.

  • Drying: Allow the crystals to dry completely under vacuum.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start: Crude n-Butyl Carbamate dissolve Dissolve in minimal hot ethyl acetate start->dissolve hot_filtration Hot gravity filtration (optional) dissolve->hot_filtration add_hexane Add hexane until cloudy, then clarify with ethyl acetate hot_filtration->add_hexane cool_rt Cool to room temperature add_hexane->cool_rt cool_ice Cool in ice bath cool_rt->cool_ice vacuum_filtration Vacuum filtration cool_ice->vacuum_filtration wash Wash with cold hexane vacuum_filtration->wash dry Dry crystals wash->dry end End: Pure n-Butyl Carbamate dry->end

Caption: Experimental workflow for the purification of n-butyl carbamate.

Troubleshooting_Logic start Recrystallization Issue no_crystals No Crystals Formed start->no_crystals oiling_out Product Oiled Out start->oiling_out low_yield Low Yield start->low_yield solution_clear Solution Clear at Low Temp? no_crystals->solution_clear impurities High Impurity Level? oiling_out->impurities excess_solvent Used Excess Solvent? low_yield->excess_solvent induce_crystallization Induce Crystallization (Scratch/Seed) solution_clear->induce_crystallization No concentrate Concentrate Solution (Evaporate Solvent) solution_clear->concentrate Yes pre_purify Pre-purify (e.g., Column Chromatography) impurities->pre_purify Yes slow_cooling Slow Down Cooling Rate impurities->slow_cooling No minimize_solvent Use Minimal Hot Solvent in Future excess_solvent->minimize_solvent Yes check_wash Check Washing Procedure excess_solvent->check_wash No

Caption: Troubleshooting decision tree for n-butyl carbamate recrystallization.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Butyl Carbamate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low conversion rates in butyl carbamate (B1207046) synthesis. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My butyl carbamate synthesis from urea (B33335) and n-butanol is resulting in a low yield. What are the most common causes?

Low yields in the synthesis of this compound from urea and n-butanol can stem from several factors. The primary areas to investigate are reactant quality, reaction conditions, and the formation of byproducts.[1]

  • Reactant Purity and Stoichiometry: Ensure that the urea and n-butanol used are of high purity and are anhydrous, as water can interfere with the reaction.[1] The molar ratio of the reactants is also critical. An excess of n-butanol is typically used to drive the reaction forward. A molar ratio of approximately 13:3 (n-butanol to urea) has been shown to be effective.[2]

  • Reaction Temperature: The reaction temperature significantly influences the reaction rate and the formation of side products. The synthesis is typically carried out at the reflux temperature of n-butanol (around 117-118 °C). It is crucial to maintain a consistent temperature and avoid localized overheating, which can lead to the decomposition of urea and the formation of cyanuric acid, a common byproduct that reduces the yield of this compound.[2]

  • Reaction Time: The reaction is known to be slow, often requiring extended refluxing periods. A reaction time of around 30 hours is reported to give a good yield (75-76%).[2] Insufficient reaction time will lead to incomplete conversion. Monitoring the reaction progress over time can help determine the optimal duration for your specific setup.

  • Ammonia (B1221849) Removal: The reaction produces ammonia as a byproduct. Its removal is essential to shift the equilibrium towards the product side. The experimental setup should allow for the escape of ammonia, for instance, by using a reflux condenser that is open to the atmosphere (in a well-ventilated fume hood).[2]

  • Formation of Byproducts: The primary byproduct in this reaction is often cyanuric acid, which is a white, gritty solid. Its formation is favored by the melting of urea before it dissolves in the n-butanol. To avoid this, urea should be added in small portions to the warm n-butanol with shaking to ensure it dissolves completely without melting.[2]

Q2: I am observing the formation of a white solid in my reaction flask. What is it and how can I minimize it?

The white, gritty solid that is insoluble in ligroin during workup is most likely cyanuric acid.[2] This trimer of cyanic acid is formed from the decomposition of urea, particularly at high temperatures.

To minimize the formation of cyanuric acid:

  • Controlled Addition of Urea: Add urea in small portions to pre-warmed n-butanol while shaking or stirring vigorously. This ensures that the urea dissolves without melting and forming a separate layer at the bottom of the flask, which can get overheated.[2]

  • Uniform Heating: Use a heating mantle with a stirrer to ensure uniform temperature distribution throughout the reaction mixture. Avoid direct, intense heating from a Bunsen burner which can cause localized overheating.

Q3: How can I optimize the reaction conditions to improve the yield of this compound?

Optimization of reaction conditions is key to maximizing the yield. Consider the following parameters:

  • Catalyst Screening: While the reaction can proceed without a catalyst, various catalysts can be employed to improve the reaction rate and yield. For the synthesis of N-substituted carbamates from urea and alcohols, catalysts such as TiO2–Cr2O3/SiO2 have been shown to be effective, achieving yields of up to 96% for this compound under optimized conditions.[3] A systematic screening of different catalysts could identify the most efficient one for your specific requirements.

  • Temperature and Time Studies: Perform small-scale experiments to study the effect of temperature and reaction time on the yield. As an example, for the synthesis of dibutyl hexamethylenedicarbamate from butanol and urea, increasing the temperature from 190 °C to 210 °C significantly increased the yield.[2] A similar optimization could be beneficial for this compound synthesis.

  • Molar Ratio of Reactants: Vary the molar ratio of n-butanol to urea to find the optimal balance between driving the reaction to completion and managing excess reagent removal. For the synthesis of ethyl carbamate and this compound, specific molar ratios of alcohol to urea (15.7 for ethanol (B145695) and 13 for butanol) were found to be optimal.[3]

Data Presentation

Table 1: Effect of Catalyst on N-Substituted Carbamate Yield

CatalystConversion (%)Yield (%)
None~10030
SiO2~10030
NiO/SiO2~10058
TiO2/SiO2~10098
Cr2O3/SiO2~10095
TiO2–Cr2O3/SiO2~10098
Used TiO2–Cr2O3/SiO2~10097

Data adapted from a study on the synthesis of N-substituted carbamates from amines, urea, and alcohols. The yield for this compound using TiO2–Cr2O3/SiO2 was reported to be 96%.[2][3]

Experimental Protocols

Synthesis of n-Butyl Carbamate from Urea and n-Butanol

This protocol is adapted from a procedure in Organic Syntheses.[2]

Materials:

  • n-Butyl alcohol: 970 g (1200 cc, 13.1 moles)

  • Urea: 180 g (3 moles)

  • Ligroin (b.p. 60–90 °C)

Procedure:

  • Place 970 g of n-butyl alcohol in a 2-liter round-bottomed flask fitted with a reflux condenser.

  • Warm the n-butyl alcohol and add 180 g of urea in small portions with shaking. Ensure the urea dissolves without melting to prevent the formation of cyanuric acid.[2] The last portions of urea may require boiling the liquid to dissolve completely.

  • Reflux the solution for 30 hours. During this time, ammonia will escape from the top of the condenser.[2]

  • After refluxing, remove the reflux condenser and distill the excess n-butyl alcohol using an efficient column until the liquid temperature reaches 150 °C. The distillate, containing n-butyl alcohol and ammonia, can be used in subsequent runs.

  • The residue in the flask will solidify upon cooling.

  • To isolate the product, boil the solidified residue with 1 liter of ligroin (b.p. 60–90 °C) and filter. The undissolved solid is primarily cyanuric acid.[2]

  • Boil the undissolved solid again with two 100 cc portions of ligroin, filter, and wash the solid on the filter with an additional 100 cc of warm ligroin.

  • Combine all the ligroin filtrates and washings and distill under atmospheric pressure using a column until the liquid temperature reaches 150 °C.

  • Distill the residue under reduced pressure and collect the fraction boiling at 108–109 °C/14 mm. This fraction is pure n-butyl carbamate.

  • The expected yield is 263–266 g (75–76% of the theoretical amount). The product should be a white solid with a melting point of 53–54 °C.[2]

Mandatory Visualization

Troubleshooting_Low_Conversion cluster_troubleshooting Troubleshooting Low Yield Reactants Urea + n-Butanol Reaction Reflux (e.g., 30h, ~117°C) Reactants->Reaction LowYield Low Conversion Rate Product This compound Reaction->Product Byproduct Ammonia (gas) Reaction->Byproduct CheckPurity Check Reactant Purity (Urea, n-Butanol) LowYield->CheckPurity CheckTemp Verify Reaction Temperature (Avoid Overheating) LowYield->CheckTemp CheckTime Ensure Sufficient Reaction Time LowYield->CheckTime CheckByproducts Identify Byproducts (e.g., Cyanuric Acid) LowYield->CheckByproducts

Caption: A troubleshooting workflow for low conversion rates in this compound synthesis.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products Urea Urea (NH2CONH2) IsocyanicAcid Isocyanic Acid (HNCO) Urea->IsocyanicAcid Heat Ammonia Ammonia (NH3) Urea->Ammonia Heat Butanol n-Butanol (CH3(CH2)3OH) ButylCarbamate This compound (CH3(CH2)3OCONH2) Butanol->ButylCarbamate Nucleophilic Attack IsocyanicAcid->ButylCarbamate

Caption: Simplified reaction pathway for the formation of this compound from urea and n-butanol.

References

Optimizing temperature and pressure for butyl carbamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Butyl Carbamate (B1207046) Synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the synthesis of butyl carbamate. The focus is on optimizing reaction parameters, particularly temperature and pressure, to maximize yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing n-butyl carbamate?

The most frequently cited method for preparing n-butyl carbamate is the reaction of urea (B33335) with an excess of n-butanol.[1] This procedure involves heating the two reactants, which causes them to combine and release ammonia (B1221849) as a byproduct. The use of urea is advantageous as it is an inexpensive and safer alternative to reagents like phosgene.[2][3]

Q2: What are the optimal temperature and pressure conditions for this synthesis?

Optimizing temperature and pressure is critical at different stages of the process:

  • Reaction Stage: The synthesis is typically initiated by warming n-butanol and dissolving urea, followed by heating the mixture to boiling (reflux) at atmospheric pressure.[1] Some procedures may use higher temperatures, such as 190°C, potentially under controlled pressure (e.g., 6 bar), to drive the reaction.[2][4]

  • Solvent Removal: After the reaction, excess n-butanol is removed by distillation at atmospheric pressure, continuing until the temperature of the liquid reaches 150°C.[1]

  • Product Purification: The final product, n-butyl carbamate, should be purified by distillation under reduced pressure (e.g., 108–109°C at 14 mmHg).[1] Distilling at atmospheric pressure is not recommended as the compound can decompose near its boiling point of 203-204°C.[1]

Q3: My reaction yield is low. What are the most common causes?

Low yields in this compound synthesis can often be traced to several key factors:

  • Impure or Wet Reagents: The presence of water can interfere with the reaction.[5][6] Always use pure urea and anhydrous n-butanol.

  • Formation of Cyanuric Acid: This is a major side reaction that significantly reduces the yield. It occurs if urea is heated too quickly and melts before it dissolves, causing it to decompose.[1]

  • Suboptimal Temperature Control: Incorrect temperatures can either slow the reaction or promote the formation of byproducts.[5]

  • Product Decomposition: Attempting to purify the final product by distillation at atmospheric pressure will lead to decomposition and loss of material.[1]

Q4: What are the primary side products, and how can they be minimized?

The most significant side product is cyanuric acid .[1] To prevent its formation, urea should be added in small portions to warm n-butanol with shaking to ensure it dissolves completely. A layer of molten urea at the bottom of the flask must be avoided, as this is where decomposition to cyanuric acid occurs.[1] Another potential impurity is butyl allophanate , though it is less commonly a major issue.[1] Proper purification, including recrystallization and vacuum distillation, is effective at removing these impurities.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

SymptomPossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Cyanuric Acid Formation: Molten urea decomposed before reacting.[1]2. Reagent Quality: Impure starting materials or presence of moisture.[5][6]3. Incomplete Reaction: Insufficient heating time or temperature.1. Add urea in small portions to warm n-butanol and ensure it fully dissolves before boiling.[1]2. Use high-purity urea and anhydrous n-butanol. Ensure all glassware is thoroughly dried.3. Ensure the reaction is maintained at reflux for an adequate duration. Monitor reaction progress using Thin Layer Chromatography (TLC) if possible.
A White, Insoluble Solid Forms in the Reaction Flask This is almost certainly cyanuric acid , a common byproduct from the decomposition of urea.[1]The solid can be removed by filtration after the reaction.[1] To prevent this in future experiments, refine the procedure for adding and dissolving the urea as described above.
Product Darkens or Decomposes During Final Distillation The distillation is being performed at atmospheric pressure , causing thermal decomposition of the this compound.[1]Purify the final product via vacuum distillation . The boiling point is significantly lower under reduced pressure (e.g., 108–109°C / 14 mmHg), which prevents decomposition.[1]
Reaction Bumps Violently A layer of dense, molten urea has settled at the bottom of the flask near the heat source.[1]Immediately improve agitation or temporarily remove the heat source to allow the urea to dissolve into the butanol. This condition is a precursor to cyanuric acid formation and must be avoided.[1]

Data on Reaction Conditions

The following table summarizes key quantitative data from established protocols for this compound synthesis.

ParameterConditionResultNotesReference
Reactants Urea (3 moles), n-Butanol (13.1 moles)75–76% YieldReaction run at reflux, followed by purification.[1]
Temperature (Reaction) Boiling point of n-butanol (reflux)High conversionStandard procedure for dissolving urea and driving the reaction.[1]
Temperature (Reaction) 190°CHigh conversionUsed in a catalyzed system; demonstrates the utility of higher temperatures.[2]
Temperature (Purification) 108–109°C / 14 mmHgPure ProductVacuum distillation is essential to prevent decomposition.[1]
Temperature (Decomposition) 203–204°C (Atmospheric Pressure)Decomposition to butanol and cyanuric acidHighlights the need for vacuum distillation.[1]

Experimental Protocol: Synthesis of n-Butyl Carbamate

This protocol is adapted from a reliable, peer-reviewed procedure.[1]

Materials:

  • n-Butyl alcohol (970 g, 13.1 moles)

  • Urea (180 g, 3 moles)

  • Ligroin (b.p. 60–90°C) for recrystallization

Procedure:

  • Place 970 g of n-butyl alcohol into a 2-liter round-bottomed flask fitted with a reflux condenser.

  • Warm the alcohol gently. Add 180 g of urea in small portions to the warm liquid, shaking to dissolve each portion. Critical Step: Ensure the urea dissolves without melting and forming a separate liquid layer at the bottom of the flask. The final portions of urea may require boiling the liquid to fully dissolve.

  • Once all the urea is dissolved, heat the solution under reflux. The reaction will proceed with the evolution of ammonia.

  • After the reaction is complete, remove the reflux condenser and arrange the flask for distillation through an efficient column.

  • Distill the mixture at atmospheric pressure until the temperature of the liquid in the flask reaches 150°C. The distillate is primarily excess n-butyl alcohol and can be reused.

  • Allow the residue in the flask to cool, at which point it will solidify.

  • To purify the crude product, add 1 liter of ligroin (b.p. 60–90°C) and boil the mixture. Filter the hot solution. Any undissolved white solid is primarily cyanuric acid.

  • Boil the filtered solid with two additional 100 mL portions of ligroin and wash it on the filter with another 100 mL of warm ligroin.

  • Combine all the ligroin filtrates and washings. Distill off the ligroin at atmospheric pressure.

  • Distill the remaining residue under reduced pressure. Collect the fraction that boils at 108–109°C / 14 mmHg . The product will be pure this compound, which solidifies on cooling and melts at 53–54°C. The expected yield is 263–266 g (75–76%).

Visualized Workflows and Pathways

The following diagrams illustrate the core reaction and a logical workflow for troubleshooting common issues.

ReactionPathway Urea Urea plus_react Urea->plus_react Butanol n-Butanol ButylCarbamate n-Butyl Carbamate plus_prod ButylCarbamate->plus_prod Ammonia Ammonia plus_react->Butanol plus_react->plus_prod   Δ (Heat) / Reflux    plus_prod->Ammonia TroubleshootingWorkflow start Low Yield Observed check_reagents Are Reagents Pure & Solvents Anhydrous? start->check_reagents purify_reagents ACTION: Use High-Purity Reagents & Dry Solvents check_reagents->purify_reagents No check_temp Was Urea Fully Dissolved Before Strong Heating? check_reagents->check_temp Yes purify_reagents->check_temp dissolve_urea ACTION: Ensure Urea Dissolves in Warm Butanol Before Reflux to Prevent Side Reactions check_temp->dissolve_urea No check_precipitate Is a White Insoluble Precipitate Present? check_temp->check_precipitate Yes dissolve_urea->check_precipitate filter_precipitate CAUSE: Precipitate is likely Cyanuric Acid. Filter and Adjust Protocol for Future Runs. check_precipitate->filter_precipitate Yes check_distillation Was Final Distillation Under Vacuum? check_precipitate->check_distillation No filter_precipitate->check_distillation use_vacuum ACTION: Use Reduced Pressure for Distillation to Prevent Product Decomposition check_distillation->use_vacuum No end_ok Yield Improved check_distillation->end_ok Yes use_vacuum->end_ok

References

Preventing the formation of cyanuric acid in urea-based synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with urea-based syntheses. The focus is on preventing the formation of cyanuric acid, a common and often undesirable byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for cyanuric acid formation from urea (B33335)?

A1: The formation of cyanuric acid from urea is a temperature-dependent process that proceeds through several key steps. Initially, urea undergoes thermal decomposition to produce isocyanic acid (HNCO) and ammonia (B1221849) (NH₃).[1][2] Subsequently, three molecules of isocyanic acid can trimerize to form cyanuric acid. An important intermediate in this process is biuret (B89757), which is formed from the reaction of isocyanic acid with unreacted urea.[1][2] At temperatures above 193°C, the decomposition of biuret can also significantly contribute to the formation of cyanuric acid.[1][2]

Q2: At what temperature does cyanuric acid formation become a significant issue?

A2: Urea begins to decompose at approximately 152°C.[1] The formation of cyanuric acid and its precursor, biuret, starts to occur at temperatures between 150°C and 190°C.[1] The reaction rate for cyanuric acid formation becomes substantial above 193°C.[1] Optimal temperatures for intentionally producing cyanuric acid are often in the 220-250°C range. Therefore, to prevent its formation, it is crucial to maintain reaction temperatures below this threshold. Above 330°C, cyanuric acid itself begins to decompose.[3]

Q3: What are the common byproducts in urea-based synthesis other than cyanuric acid?

A3: Besides cyanuric acid, several other byproducts can form during the thermal decomposition of urea. These include biuret, triuret, ammelide (B29360), ammeline, and melamine (B1676169).[3] The distribution of these products is highly dependent on the reaction conditions, such as temperature, pressure, and the presence of catalysts.

Q4: How can the presence of water in the reaction mixture affect the formation of cyanuric acid?

A4: The presence of water can help to reduce the formation of cyanuric acid. Water can hydrolyze the key intermediate, isocyanic acid (HNCO), to form ammonia and carbon dioxide.[3] This reaction competes with the trimerization of isocyanic acid to cyanuric acid, thereby reducing its yield.

Q5: Can the reaction atmosphere influence byproduct formation?

A5: Yes, the reaction atmosphere plays a significant role. For instance, conducting the reaction in an ammonia atmosphere has been shown to inhibit the formation of ammelide, a common impurity in cyanuric acid synthesis.[4] In the synthesis of melamine from urea, an excess of ammonia is often used to shift the reaction equilibrium towards the desired product and suppress the formation of byproducts like oxoaminotriazines.[5]

Troubleshooting Guides

This section addresses common problems encountered during urea-based synthesis, with a focus on preventing cyanuric acid formation.

Problem 1: An unexpected white, insoluble precipitate is forming in my reaction.

  • Possible Cause: The precipitate is likely cyanuric acid or other related triazine byproducts like ammelide and ammeline, which have low solubility in many organic solvents. This is especially probable if your reaction temperature has exceeded 175°C.[1]

  • Troubleshooting Steps:

    • Verify Reaction Temperature: Use a calibrated thermometer to ensure the internal reaction temperature is not exceeding the desired setpoint. Localized heating can also be a cause, so ensure efficient stirring.

    • Lower Reaction Temperature: If possible, reduce the reaction temperature. Even a small decrease can significantly impact the rate of byproduct formation.

    • Analyze the Precipitate: Isolate the precipitate and analyze it using techniques like HPLC, FT-IR, or melting point determination to confirm its identity.[6]

    • Consider Solvent Choice: If the desired product is soluble, the precipitate can be removed by filtration. For future experiments, consider a solvent in which cyanuric acid has lower solubility to facilitate its removal, or one that allows for a lower reaction temperature.

Problem 2: The yield of my desired product is low, and I suspect side reactions involving urea.

  • Possible Cause: Low yields can be a result of urea decomposing into various byproducts, including biuret and cyanuric acid, thus consuming the starting material.

  • Troubleshooting Steps:

    • Optimize Stoichiometry: Using a slight excess of the other reactant relative to urea can sometimes help to drive the desired reaction to completion before urea has significant time to decompose.

    • Control Rate of Heating: A slow, controlled heating rate can prevent rapid temperature overshoots that favor the formation of thermal decomposition byproducts.

    • Investigate Catalysts: Certain catalysts can improve the selectivity of the desired reaction. For example, in melamine synthesis, catalysts are used to promote the formation of melamine over cyanuric acid.[7]

    • Order of Addition: In some cases, adding the urea portion-wise or as the last reactant can minimize its exposure to high temperatures before it has a chance to react.

Problem 3: The reaction mixture becomes a thick, gummy, or solid mass.

  • Possible Cause: This can occur when the concentration of urea and its byproducts, such as biuret and cyanuric acid, becomes too high, leading to changes in the physical state of the reaction mixture.[3][4] The reaction of urea can involve transitions from solid to liquid and back to solid as different products are formed.[8]

  • Troubleshooting Steps:

    • Increase Solvent Volume: Diluting the reaction mixture can help to keep all components in solution.

    • Select a Different Solvent: A solvent with a higher boiling point and better solvating properties for both the reactants and intermediates might be necessary. In the synthesis of cyanuric acid, non-polar, high-boiling solvents like kerosene (B1165875) have been used effectively.[8]

    • Mechanical Agitation: Ensure that the stirring is robust enough to handle potential increases in viscosity.

Data Presentation

Table 1: Effect of Temperature on Urea Pyrolysis Product Distribution

Temperature (°C)Urea (%)Biuret (%)Cyanuric Acid (%)Ammelide (%)
15587.212.80.00.0
17058.041.01.00.0
1901.068.025.06.0
2100.02.085.013.0
2300.00.082.018.0

Data synthesized from graphical representations in Schaber et al., Thermochimica Acta 424 (2004) 131–142.

Table 2: Influence of Solvent on Cyanuric Acid Yield from Urea

SolventReaction Temperature (°C)Yield of Cyanuric Acid (%)
Kerosene18088.7
Diesel18080.5
Sulfolane18054.8
Sulfolane:Cyclohexanol (3:1)18064.6

Data from She et al., Molecules 2010, 15, 1898-1902.[8]

Table 3: Effect of Catalyst on Cyanuric Acid Yield in Kerosene

CatalystReaction Temperature (°C)Yield of Cyanuric Acid (%)
(NH₄)₂SO₄19082.4
ZnSO₄19081.6
Na₂SO₄19080.2
CaSO₄19078.9
None19088.9

Data from She et al., Molecules 2010, 15, 1898-1902.[8]

Experimental Protocols

Protocol 1: General Method for Analysis of Urea and its Byproducts by HPLC

This protocol provides a general framework for the quantitative analysis of urea, biuret, and cyanuric acid. Specific parameters may need to be optimized for your particular sample matrix.

  • Instrumentation: High-Performance Liquid Chromatograph with UV detection.

  • Column: C18 reverse-phase column (e.g., NUCLEODUR C18 Pyramid).[9]

  • Mobile Phase: 100% water.[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Injection Volume: 10 µL.[9]

  • Detection Wavelength: 190 nm.[9]

  • Standard Preparation:

    • Prepare individual stock solutions of urea, biuret, and cyanuric acid in the mobile phase.

    • Create a series of mixed working standards by diluting the stock solutions to cover the expected concentration range in your samples.

  • Sample Preparation:

    • Accurately weigh a portion of the reaction mixture or product.

    • Dissolve the sample in the mobile phase, using sonication if necessary to ensure complete dissolution of all components.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standards to generate a calibration curve for each analyte.

    • Inject the prepared samples.

    • Quantify the amount of urea, biuret, and cyanuric acid in the samples by comparing their peak areas to the calibration curves.

Protocol 2: Synthesis of Melamine from Urea with Minimized Cyanuric Acid Formation (High-Pressure Method)

This protocol is adapted from general descriptions of industrial high-pressure melamine synthesis and is intended to illustrate the principles of minimizing cyanuric acid formation. This reaction should only be performed by trained professionals in a specialized high-pressure laboratory.

  • Objective: To synthesize melamine from urea while minimizing the formation of cyanuric acid and other byproducts.

  • Key Principles: High pressure and an excess of ammonia favor the formation of melamine over cyanuric acid.

  • Apparatus: High-pressure autoclave equipped with a stirrer, gas inlet, and pressure and temperature controls.

  • Reagents:

    • Urea (high purity)

    • Anhydrous liquid ammonia

  • Procedure:

    • The urea is melted and fed into the pre-heated autoclave.

    • Anhydrous ammonia is introduced into the reactor to achieve a pressure between 50 and 150 bar.[10] An excess of ammonia is used.[5]

    • The temperature of the reactor is raised to and maintained between 360°C and 470°C.[10]

    • The reaction is allowed to proceed for a defined residence time.

    • After the reaction is complete, the off-gases (primarily NH₃ and CO₂) are separated from the molten melamine.[10]

    • The molten melamine is then subjected to further purification steps, such as quenching and recrystallization, to remove any remaining impurities.

Visualizations

Urea_Decomposition_Pathway Urea Urea Isocyanic_Acid Isocyanic Acid (HNCO) Urea->Isocyanic_Acid + Heat Ammonia Ammonia (NH3) Urea->Ammonia + Heat Biuret Biuret Isocyanic_Acid->Biuret + Urea Cyanuric_Acid Cyanuric Acid Isocyanic_Acid->Cyanuric_Acid x3 Biuret->Cyanuric_Acid + Heat Ammelide Ammelide Biuret->Ammelide + Heat Melamine Melamine Cyanuric_Acid->Melamine + NH3, High P/T

Caption: Reaction pathway of urea thermal decomposition.

Troubleshooting_Workflow Start Problem: Unexpected Precipitate or Low Yield Check_Temp Was reaction temp > 175°C? Start->Check_Temp High_Temp_Path High probability of Cyanuric Acid. Check_Temp->High_Temp_Path Yes Check_Stirring Is stirring adequate? Check_Temp->Check_Stirring No Lower_Temp Reduce and control temperature. High_Temp_Path->Lower_Temp Analyze_Precipitate Isolate and analyze precipitate (HPLC, FT-IR). Lower_Temp->Analyze_Precipitate End Problem Resolved Analyze_Precipitate->End Improve_Stirring Improve mechanical agitation. Check_Stirring->Improve_Stirring No Consider_Solvent Is reaction mixture too concentrated? Check_Stirring->Consider_Solvent Yes Improve_Stirring->End Dilute Increase solvent volume or change solvent. Consider_Solvent->Dilute Yes Consider_Solvent->End No Dilute->End

Caption: Troubleshooting flowchart for urea-based synthesis.

References

Stability of n-butyl carbamate in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of n-butyl carbamate (B1207046) in various solvent systems. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of n-butyl carbamate in common laboratory solvents?

Q2: How does pH affect the stability of n-butyl carbamate in aqueous solutions?

A2: N-butyl carbamate is generally stable in neutral and acidic aqueous solutions. However, its degradation is accelerated under basic (alkaline) conditions.[3][4] The primary degradation pathway in aqueous solutions is hydrolysis. Aliphatic carbamates are generally resistant to hydrolysis under neutral environmental conditions, with estimated half-lives being very long.[2] For instance, the estimated half-life for n-butyl carbamate is approximately 3300 years at pH 7 and 330 years at pH 8.[2]

Q3: What are the expected degradation products of n-butyl carbamate?

A3: The primary degradation of n-butyl carbamate, particularly through hydrolysis, is expected to yield n-butanol, carbon dioxide, and ammonia (B1221849) (from the decomposition of the intermediate carbamic acid).[5] Under thermal stress, the degradation pathway may be more complex. For example, a related compound, 3-iodo-2-propyl-butylcarbamate, showed degradation products arising from processes like deiodination and demethylation, suggesting that the degradation pathway can be influenced by the specific structure and conditions.

Q4: Is n-butyl carbamate susceptible to thermal degradation?

A4: Yes, like many organic molecules, n-butyl carbamate can undergo thermal degradation at elevated temperatures. While a specific decomposition temperature for n-butyl carbamate is not widely reported, a study on a similar compound, 3-iodo-2-propyl-butylcarbamate, indicated that thermal degradation began to occur at 70 °C, with the rate increasing significantly at higher temperatures.[3][6] It is advisable to store n-butyl carbamate in a cool environment and avoid prolonged exposure to high temperatures during experiments unless thermal degradation is the subject of study.

Q5: Are there any known incompatibilities with common HPLC solvents?

A5: N-butyl carbamate is generally compatible with common reversed-phase HPLC solvents such as methanol (B129727), acetonitrile (B52724), and water. However, the stability in the mobile phase over time, especially if it contains basic additives, should be considered. For instance, a study on carbosulfan (B1218777) degradation showed that the rate of degradation was dependent on the concentration of acetonitrile in the aqueous buffer.[7] It is good practice to use freshly prepared solutions for analysis.

Troubleshooting Guides

Issue 1: Inconsistent analytical results or loss of n-butyl carbamate concentration in solution over time.

Possible Cause Troubleshooting Step
Solvent-mediated degradation The solvent may not be inert. For example, dimethyl sulfoxide (B87167) (DMSO) can decompose under certain conditions and may react with the analyte.[8] Action: Prepare a fresh solution of n-butyl carbamate in the solvent and monitor its concentration over a typical experimental timeframe using a validated analytical method like HPLC. If degradation is observed, consider switching to a more inert solvent.
pH-dependent hydrolysis If the solvent system is aqueous or contains water, the pH may be promoting hydrolysis, especially if it is alkaline. Action: Measure the pH of your solution. If it is basic, consider buffering the solution to a neutral or slightly acidic pH. For long-term storage, aqueous solutions should be avoided if possible.
Thermal degradation The solution may be exposed to elevated temperatures during storage or experimentation. Action: Store stock solutions and samples at reduced temperatures (e.g., 2-8 °C) and protect them from heat sources.
Photodegradation Although not widely reported for n-butyl carbamate, some organic molecules are light-sensitive. Action: Store solutions in amber vials or protect them from light to rule out photodegradation. A forced degradation study including photostability can confirm this.

Issue 2: Appearance of unexpected peaks in chromatograms during analysis.

Possible Cause Troubleshooting Step
Degradation of n-butyl carbamate The new peaks may be degradation products. Action: Conduct a forced degradation study (see Experimental Protocols section) to identify the retention times of potential degradation products under acidic, basic, thermal, and oxidative stress. Compare these with the unexpected peaks in your sample chromatogram.
Solvent impurities or degradation The solvent itself may contain impurities or may be degrading over time. Action: Run a blank injection of the solvent to check for impurities. Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.
Interaction with container The compound may be reacting with or adsorbing to the surface of the storage container. Action: Use inert container materials such as glass or polypropylene.

Data Summary

Table 1: Estimated Hydrolytic Half-life of n-Butyl Carbamate

pHEstimated Half-lifeReference
7~3300 years[2]
8~330 years[2]
Data is based on estimation methods and indicates high resistance to neutral and slightly basic hydrolysis.

Table 2: General Stability of Carbamates under Different Conditions

ConditionGeneral Stability of N-monosubstituted CarbamatesPrimary Degradation Pathway
Acidic (Aqueous) Generally StableAcid-catalyzed hydrolysis (slow)
Neutral (Aqueous) Very StableNeutral hydrolysis (very slow)
Basic (Aqueous) UnstableBase-catalyzed hydrolysis
Thermal Susceptible to degradation at elevated temperaturesThermal decomposition
Oxidative Potential for degradationOxidation
Photolytic Stability should be evaluatedPhotodegradation

Experimental Protocols

Protocol 1: Forced Degradation Study for n-Butyl Carbamate

This protocol outlines a general procedure for a forced degradation study to understand the stability of n-butyl carbamate under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of n-butyl carbamate in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a solid sample of n-butyl carbamate and a vial of the stock solution in an oven at 70°C for 48 hours.

  • Photostability: Expose a clear vial of the stock solution to a light source providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Keep a control sample in the dark.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method (see Protocol 2).

  • Use a photodiode array (PDA) detector to assess peak purity and to obtain UV spectra of any degradation products. LC-MS can be used for identification.

4. Data Evaluation:

  • Calculate the percentage of degradation of n-butyl carbamate under each stress condition.

  • Characterize the degradation products based on their retention times, UV spectra, and mass spectral data.

  • Determine the primary degradation pathways.

Protocol 2: Stability-Indicating HPLC Method for n-Butyl Carbamate

This protocol is based on established methods for carbamate analysis and can be adapted for stability testing of n-butyl carbamate.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a fluorescence detector.

  • Post-column derivatization system.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol or Acetonitrile

  • Gradient:

    • 0-2 min: 15% B

    • 2-25 min: Linear gradient to 100% B

    • 25-30 min: Hold at 100% B

    • 30.1-35 min: Return to 15% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

Post-Column Derivatization:

  • Reagent 1 (Hydrolysis): 0.075 N Sodium Hydroxide at a flow rate of 0.3 mL/min. Reactor temperature: 80-100 °C.

  • Reagent 2 (Derivatization): o-Phthalaldehyde (OPA) solution with 2-mercaptoethanol (B42355) in a borate (B1201080) buffer at a flow rate of 0.3 mL/min.

Detection:

  • Fluorescence Detector: Excitation at ~330 nm, Emission at ~465 nm.

Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and limits of detection and quantitation to ensure it is stability-indicating.

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation stock Prepare 1 mg/mL n-Butyl Carbamate Stock Solution acid Acidic (0.1 N HCl, 60°C) base Basic (0.1 N NaOH, 60°C) oxidative Oxidative (3% H2O2, RT) thermal Thermal (70°C) photo Photolytic (ICH Q1B) sampling Sample at Time Points (0, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze by Stability-Indicating HPLC-PDA/MS neutralize->hplc degradation Calculate % Degradation hplc->degradation pathway Identify Degradants & Determine Pathways degradation->pathway

Caption: Workflow for a forced degradation study of n-butyl carbamate.

HPLC_Analysis_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Separation cluster_pcr Post-Column Reaction cluster_detection Detection & Quantification sample Sample Solution (Stressed or Unstressed) injection Inject into HPLC System sample->injection separation Separation on C18 Column injection->separation hydrolysis Hydrolysis (NaOH, 80-100°C) separation->hydrolysis derivatization Derivatization (OPA Reagent) hydrolysis->derivatization detection Fluorescence Detection (Ex: ~330nm, Em: ~465nm) derivatization->detection quantification Quantify n-Butyl Carbamate and Degradants detection->quantification

Caption: Analytical workflow for n-butyl carbamate using HPLC with post-column derivatization.

References

Technical Support Center: Purifying Butyl Carbamate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying butyl carbamate (B1207046) using column chromatography. Find answers to frequently asked questions and troubleshoot common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is a suitable stationary phase for the column chromatography of butyl carbamate?

A1: For the purification of this compound, a standard-grade silica (B1680970) gel with a particle size of 230-400 mesh is the most commonly used and effective stationary phase.[1][2] This is due to the polar nature of the carbamate group, which interacts well with the polar silica surface, allowing for good separation from less polar impurities.

Q2: Which mobile phase systems are recommended for the purification of this compound?

A2: A mixture of a non-polar solvent and a more polar solvent is typically used. Common and effective mobile phase systems for compounds like this compound include:

  • Ethyl Acetate (B1210297) / Hexanes: This is a versatile and widely used system. The polarity can be easily adjusted by changing the ratio of ethyl acetate to hexanes.[1][2]

  • Dichloromethane (B109758) / Methanol (B129727): This system is suitable for eluting more polar compounds. A small percentage of methanol in dichloromethane can significantly increase the polarity of the mobile phase.[1]

The optimal solvent ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis.[2]

Q3: How do I determine the optimal mobile phase ratio using Thin Layer Chromatography (TLC)?

A3: To find the best solvent system for your column, you should screen different solvent mixtures using TLC. The goal is to find a mobile phase that gives your this compound product a retention factor (Rf) value between 0.2 and 0.4.[2] An Rf in this range generally provides the best separation on a column.[2] More polar solvent systems will increase the Rf value, while less polar systems will decrease it.[3][4]

Q4: How can I visualize this compound on a TLC plate?

A4: this compound itself may not be strongly UV-active. Therefore, chemical staining is often necessary for visualization on a TLC plate.[2] A common and effective stain is potassium permanganate (B83412). After developing the TLC plate, let it dry, and then dip it into the potassium permanganate solution. The spots will appear against a colored background.

Q5: What are some common impurities I might encounter during this compound purification?

A5: Common impurities can include unreacted starting materials, byproducts from the reaction, and residual solvents. The nature of the impurities will depend on the synthetic route used to prepare the this compound. For example, if prepared from an alcohol and an isocyanate, you might have residual alcohol or urea (B33335) byproducts.

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography purification of this compound.

Problem Possible Cause(s) Solution(s)
Product elutes too quickly (High Rf) 1. The mobile phase is too polar.[1] 2. The column was not packed properly, leading to channeling.1. Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the amount of hexanes in an ethyl acetate/hexanes system).[1][2] 2. Repack the column, ensuring the silica gel is evenly slurried and packed without air bubbles.[5]
Product does not elute from the column (Low Rf) 1. The mobile phase is not polar enough. 2. The compound may have low solubility in the mobile phase.[2] 3. The compound may be degrading on the acidic silica gel.[2][6]1. Increase the polarity of the mobile phase by adding more of the polar solvent (e.g., increase the amount of ethyl acetate). 2. Ensure the crude product is fully dissolved before loading. Consider a "dry loading" method where the product is pre-adsorbed onto a small amount of silica gel.[2] 3. To check for degradation, run a 2D-TLC. If degradation is occurring, consider deactivating the silica gel with a small amount of triethylamine (B128534) (0.1-1%) in the mobile phase or using a different stationary phase like neutral alumina.[2][6]
Poor separation of product from impurities 1. The chosen mobile phase does not provide adequate resolution.[2] 2. The column was overloaded with crude material.[1]1. Systematically screen different solvent systems using TLC to find an optimal mobile phase that maximizes the separation between the product and impurities.[2] 2. Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:50 ratio of crude product to silica gel by weight.[1]
Streaking or tailing of the product band on the column and TLC plate 1. The compound is interacting too strongly with the acidic silica gel.[1] 2. The sample is not sufficiently soluble in the mobile phase.[2]1. Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the mobile phase to improve the spot shape.[1] 2. Ensure the sample is fully dissolved before loading. If solubility is an issue, use the dry loading method.[2]
No product is recovered from the column 1. The compound may have decomposed on the silica gel.[6] 2. The fractions containing the product were missed.1. Before running the column, check the stability of your compound on silica gel using a 2D-TLC experiment.[2][6] 2. Collect smaller fractions and carefully monitor the elution profile using TLC. The product may be in fractions that appear empty by visual inspection.[2]

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general procedure. Optimization based on the specific impurity profile of your crude product is recommended.

1. Preparation of the Mobile Phase:

  • Based on preliminary TLC analysis, prepare a suitable mobile phase. A good starting point for this compound is a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v).

  • Prepare a sufficient volume to pack the column, run the entire separation, and for TLC analysis.

2. Column Packing (Wet-Packing Method):

  • Select a glass column of an appropriate size. A general rule is to use 30-50g of silica gel for every 1g of crude product.[1]

  • Secure the column in a vertical position.

  • In a beaker, create a slurry of silica gel (230-400 mesh) in your initial, least polar mobile phase.

  • Pour the silica gel slurry into the column. Use gentle air pressure to help pack the silica gel evenly, avoiding any air bubbles or channels.[1]

  • Add a layer of sand on top of the silica gel to prevent disruption of the surface when adding the sample and eluent.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

  • Alternatively, for samples with low solubility, use the "dry loading" method: dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the mobile phase. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).

  • Collect fractions in test tubes or other suitable containers. The size of the fractions will depend on the size of your column.

  • Maintain a constant flow rate. A flow rate that results in a solvent level decrease of about 5 cm per minute is often effective.[5]

5. Monitoring the Separation:

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Spot a small amount from each fraction (or every few fractions) on a TLC plate.

  • Develop the TLC plate in the same mobile phase used for the column.

  • Visualize the spots using a suitable staining agent (e.g., potassium permanganate).

6. Product Isolation:

  • Combine the fractions that contain the pure this compound as determined by TLC.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[1]

Visualized Workflows

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis to Determine Mobile Phase mobile_phase 2. Prepare Mobile Phase tlc->mobile_phase pack_column 3. Pack Column with Silica Gel Slurry mobile_phase->pack_column load_sample 4. Load Crude This compound pack_column->load_sample elute 5. Elute with Mobile Phase & Collect Fractions load_sample->elute monitor_tlc 6. Monitor Fractions by TLC elute->monitor_tlc combine_fractions 7. Combine Pure Fractions monitor_tlc->combine_fractions evaporate 8. Evaporate Solvent combine_fractions->evaporate pure_product Purified this compound evaporate->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_rf Rf Value Issues cluster_separation Separation & Purity Issues cluster_solutions Solutions start Problem Identified rf_high Product Rf too high (Elutes too fast) start->rf_high Elution rf_low Product Rf too low (Doesn't elute) start->rf_low Elution poor_sep Poor Separation start->poor_sep Purity streaking Streaking/Tailing start->streaking Purity decrease_polarity Decrease Mobile Phase Polarity rf_high->decrease_polarity increase_polarity Increase Mobile Phase Polarity rf_low->increase_polarity optimize_solvent Re-optimize Mobile Phase via TLC poor_sep->optimize_solvent check_loading Reduce Column Loading poor_sep->check_loading add_modifier Add Basic Modifier (e.g., Triethylamine) streaking->add_modifier dry_load Use Dry Loading Method streaking->dry_load

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: Analysis of Butyl Carbamate Purity by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to identify impurities in butyl carbamate (B1207046).

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure n-butyl carbamate?

A1: The chemical shifts for n-butyl carbamate can vary slightly depending on the solvent used. The following tables summarize the approximate chemical shifts in CDCl₃.

Table 1: ¹H NMR Chemical Shifts for n-Butyl Carbamate in CDCl₃ [1][2]

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
-CH₃0.94Triplet3H
-CH₂-CH₃1.40Multiplet2H
-O-CH₂-CH₂-1.58Multiplet2H
-O-CH₂-4.05Triplet2H
-NH₂5.1 (broad)Singlet2H

Table 2: ¹³C NMR Chemical Shifts for n-Butyl Carbamate in CDCl₃ [1]

Signal AssignmentChemical Shift (δ, ppm)
-C H₃13.7
-C H₂-CH₃19.9
-O-CH₂-C H₂-32.2
-O-C H₂-64.5 (Varies in sources)
C=O156.0

Q2: What are some common impurities I might encounter during butyl carbamate synthesis and how can I identify them using NMR?

A2: Common impurities often arise from starting materials, side reactions, or degradation.

  • Unreacted Butanol: The presence of butanol can be identified by its characteristic signals.

  • Dibutyl Carbonate: A potential side product.

  • Substituted Ureas and Allophanates: These are common side products, especially if isocyanates are used or formed in situ.[3] Their presence is often indicated by additional signals in the aliphatic and carbonyl regions of the NMR spectrum.

  • Residual Solvents: Solvents used in the reaction or purification process are common impurities.[4]

Table 3: ¹H NMR Chemical Shifts for Common Impurities

CompoundKey ¹H NMR Signal(s) (CDCl₃, δ ppm)Characteristic Features
n-Butanol~3.6 (t, -CH₂OH), ~0.9 (t, -CH₃)Presence of a hydroxyl proton (broad singlet), distinct triplet for the alcohol-adjacent methylene (B1212753) group.
Toluene~7.2-7.4 (m, Ar-H), ~2.35 (s, -CH₃)Aromatic signals and a singlet for the methyl group.
Ethyl Acetate~4.1 (q, -O-CH₂-), ~2.0 (s, -CO-CH₃), ~1.2 (t, -CH₃)Characteristic quartet, singlet, and triplet.
Dichloromethane~5.30 (s)Singlet in a relatively clear region of the spectrum.

Troubleshooting Guide

Q3: My ¹H NMR spectrum shows significantly broadened peaks. What could be the cause?

A3: Peak broadening can be caused by several factors:

  • Poor Shimming: The magnetic field homogeneity may need to be optimized. Re-shimming the spectrometer is recommended.[5]

  • Sample Concentration: A sample that is too concentrated can lead to broad peaks due to viscosity effects.[6] Try diluting your sample.

  • Paramagnetic Impurities: The presence of paramagnetic metals can cause significant line broadening.

  • Chemical Exchange: Protons that are exchanging with the solvent or other protons in the molecule (like -NH or -OH protons) will often appear as broad signals.[6]

Q4: I am observing unexpected signals in my spectrum. How can I determine if they are from my product or an impurity?

A4: A systematic approach can help in identifying unknown signals.

  • Check for Common Solvents: Compare the chemical shifts of the unknown peaks with tables of common NMR solvent impurities.[7][8]

  • Analyze Multiplicity and Integration: The splitting pattern and the relative integration of the unknown signals can provide clues about its structure.

  • Spike your Sample: If you suspect a particular impurity (e.g., a starting material), add a small amount of the pure substance to your NMR tube and re-acquire the spectrum. An increase in the intensity of the unknown peak confirms its identity.

  • 2D NMR Experiments: Techniques like COSY and HSQC can help establish connectivity between protons and carbons, aiding in the structural elucidation of the impurity.

Q5: How can I confirm the presence of an -NH₂ or -NH- proton signal?

A5: The signal for a carbamate proton is often broad and can be found in the region of 4.5-5.5 ppm.[9] To confirm its identity, you can perform a D₂O exchange experiment.[6]

  • Protocol: Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it gently, and re-acquire the ¹H NMR spectrum. The acidic protons (-NH, -OH) will exchange with deuterium, causing their corresponding signal to disappear or significantly decrease in intensity.

Q6: The integration values for my peaks do not match the expected proton ratios. What should I do?

A6: Inaccurate integration can stem from a few issues:

  • Incomplete Relaxation: Ensure that the relaxation delay (d1) is set to an appropriate value (typically 1-5 seconds) to allow for complete relaxation of all protons between scans.[5] Protons with long relaxation times will give artificially low integration values if the delay is too short.

  • Phasing and Baseline Correction: Improper phasing or baseline correction can lead to integration errors.[10] Re-process the spectrum, carefully adjusting the phase and ensuring a flat baseline.

  • Overlapping Peaks: If peaks are overlapping, the integration may not be accurate. Try using a different NMR solvent to improve peak separation.[6]

Experimental Protocols

Protocol 1: Sample Preparation and ¹H NMR Data Acquisition [9][10]

  • Sample Preparation:

    • Weigh approximately 5-10 mg of your this compound sample into a clean, dry vial.

    • Add about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Chloroform-d is a common choice for carbamates.

    • Gently swirl or vortex the vial to ensure the sample is fully dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spinner and place it in the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity.

    • Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans (e.g., 8-16) should be used to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all signals.

Visualizations

workflow cluster_start Analysis Start cluster_analysis NMR Analysis cluster_troubleshooting Impurity Identification cluster_end Conclusion start This compound Sample with Suspected Impurity acquire_nmr Acquire 1H and 13C NMR Spectra start->acquire_nmr process_data Process Data (FT, Phase, Baseline) acquire_nmr->process_data compare_spectra Compare with Reference Spectra of Pure this compound process_data->compare_spectra check_impurities Check for Common Impurities (Solvents, Starting Materials) compare_spectra->check_impurities If unknown peaks are present d2o_exchange Perform D2O Exchange for -NH/-OH protons compare_spectra->d2o_exchange If unknown peaks are present two_d_nmr Run 2D NMR (COSY, HSQC) if necessary compare_spectra->two_d_nmr If unknown peaks are present end Impurity Identified and Quantified compare_spectra->end If no unknown peaks check_impurities->end d2o_exchange->end two_d_nmr->end

Caption: Workflow for identifying impurities in this compound using NMR.

reaction_pathways cluster_reactants Reactants cluster_products Products & Side Products butanol Butanol carbamate Desired Product: This compound butanol->carbamate carbonate Side Product: Dibutyl Carbonate butanol->carbonate Reaction with carbonyl source amine_source Amine Source (e.g., Urea, Isocyanate) amine_source->carbamate urea Side Product: Substituted Urea amine_source->urea Self-reaction or excess amine allophanate Side Product: Allophanate carbamate->allophanate Reaction with isocyanate intermediate

References

Technical Support Center: Minimizing Side Reactions with Excess Butanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals who encounter issues when using excess butanol in chemical synthesis.

Section 1: General Principles & FAQs

Frequently asked questions regarding the use of excess butanol and its impact on common organic reactions.

Q1: Why is excess butanol used in reactions like Fischer esterification?

Using a large excess of a reactant alcohol like butanol serves to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's Principle.[1][2][3] This is particularly important for reversible reactions like Fischer esterification, where doing so can significantly increase the yield of the desired ester.[3] For example, increasing the molar ratio of alcohol to carboxylic acid can drive ester yields from 65% to over 97%.[3]

Q2: What are the most common side reactions when using excess butanol under acidic conditions?

The primary side reactions are acid-catalyzed dehydration of butanol. This can occur via two main pathways:

  • Intermolecular Dehydration: Two molecules of butanol react to form di-n-butyl ether (DBE) and water. This is favored at lower temperatures.[4]

  • Intramolecular Dehydration: A single molecule of butanol eliminates water to form butenes (e.g., 1-butene, cis/trans-2-butene).[5][6][7] This pathway is favored at higher temperatures.[4]

Q3: How does butanol participate in side reactions under basic conditions?

In the presence of a strong base, butanol is deprotonated to form the butoxide anion. This strong nucleophile and base can promote side reactions, most notably in Williamson ether synthesis, where it can lead to E2 elimination of the alkyl halide to form an alkene, competing directly with the desired SN2 substitution.[8][9][10][11]

Q4: Can impurities in butanol affect my reaction?

Yes, impurities can significantly decrease the percentage yield.[12] Water is a common impurity that can inhibit reactions where it is a leaving group (e.g., esterification) by shifting the equilibrium back towards the reactants. Other organic impurities could participate in the reaction, leading to a complex mixture of undesired byproducts.[12]

Section 2: Troubleshooting Guide: Fischer Esterification

Issue: Low yield of butyl ester with formation of significant byproducts like di-n-butyl ether or butenes.

Troubleshooting Q&A
  • Q: I'm getting a significant amount of di-n-butyl ether (DBE). How can I prevent this?

    • A: DBE formation is an intermolecular dehydration favored at lower temperatures. While counterintuitive, slightly increasing the reaction temperature can favor the desired esterification over ether formation. However, excessively high temperatures will lead to butene formation. The key is optimization. Also, ensure your acid catalyst concentration is not excessively high.

  • Q: My reaction is producing a mixture of butenes. What is causing this?

    • A: Butene formation is an intramolecular dehydration of butanol, which is favored at high temperatures.[4] If you observe butenes, your reaction temperature is likely too high. Reduce the reflux temperature, possibly by running the reaction under reduced pressure if the ester's boiling point allows.

  • Q: My ester yield is low, but I don't see many byproducts, just unreacted starting material. What should I do?

    • A: This indicates an issue with reaction equilibrium. To drive the reaction forward, you must remove water as it forms. Using a Dean-Stark apparatus is a highly effective method for this.[3][13] Alternatively, increasing the excess of butanol can also help push the equilibrium towards the product.[3][14]

Data Presentation: Effect of Molar Ratio on Ester Yield

The molar ratio of butanol to the carboxylic acid is a critical parameter. Using a moderate excess is often optimal.

Oleic Acid to Butanol Molar RatioReaction Temperature (°C)Catalyst (H₂SO₄)Reaction Time (h)Butyl Oleate Yield (%)
1:3801 wt%685.1 ± 0.3
1:6801 wt%692.3 ± 0.2
1:9801 wt%689.5 ± 0.4
Data adapted from a study on the esterification of oleic acid.[15] A moderate excess (1:6) provided the highest yield.
Experimental Protocol: Minimizing Side Reactions in Butyl Acetate Synthesis

This protocol utilizes a Dean-Stark apparatus to remove water and favor ester formation.

  • Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: To the flask, add acetic acid (1.0 mol), n-butanol (1.5 mol, 1.5 eq.), a non-polar solvent that forms an azeotrope with water (e.g., toluene (B28343), 100 mL), and a catalytic amount of an acid catalyst like p-toluenesulfonic acid (p-TsOH, ~0.02 mol).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. Upon condensing, the water, being denser than toluene, will separate to the bottom of the trap while the toluene overflows back into the reaction flask.[3]

  • Monitoring: Continue the reaction until no more water collects in the trap, indicating the reaction has reached completion.

  • Workup: Cool the reaction mixture. Wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent and excess butanol via rotary evaporation or distillation.

Visualization: Fischer Esterification Pathways

Fischer_Esterification Reactants Carboxylic Acid + Excess Butanol Protonated_Acid Protonated Carboxylic Acid Reactants->Protonated_Acid H⁺ Catalyst Byproduct_Ether Di-n-butyl Ether + H₂O Reactants->Byproduct_Ether Intermolecular Dehydration (Lower Temp) Byproduct_Butene Butene + H₂O Reactants->Byproduct_Butene Intramolecular Dehydration (Higher Temp) Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + Butanol Ester Desired Ester + H₂O Tetrahedral_Int->Ester - H₂O, - H⁺ (Desired Pathway)

Caption: Competing reaction pathways in acid-catalyzed esterification with excess butanol.

Section 3: Troubleshooting Guide: Williamson Ether Synthesis

Issue: Low yield of the desired ether product, with significant formation of an alkene byproduct. This is a classic case of the competing E2 elimination reaction.

Troubleshooting Q&A
  • Q: My primary side product is an alkene. How can I favor the SN2 reaction over E2 elimination?

    • A: The SN2/E2 competition is dictated by sterics.[11] To favor SN2 (ether formation), use the less sterically hindered component as the alkyl halide and the more hindered component as the alkoxide.[9] For example, to make tert-butyl methyl ether, it is far better to react sodium tert-butoxide with methyl iodide than to react sodium methoxide (B1231860) with tert-butyl iodide. The latter will yield almost exclusively elimination product (isobutylene).[16]

  • Q: Does the choice of base matter?

    • A: Yes. Using a strong, non-nucleophilic base like sodium hydride (NaH) to pre-form the butoxide from butanol is a clean method.[9] Using bulky bases like potassium tert-butoxide is known to favor E2 elimination.[9][11]

  • Q: What is the effect of temperature on the SN2/E2 competition?

    • A: Higher temperatures generally favor the elimination (E2) pathway over substitution (SN2).[8] Running the reaction at the lowest feasible temperature can help maximize the yield of the ether product.

Experimental Protocol: Optimized Williamson Ether Synthesis

This protocol is for the synthesis of butyl ethyl ether, demonstrating the correct choice of reactants to minimize elimination.

  • Reactant Selection: The less hindered alkyl group (ethyl) should be the alkyl halide (e.g., ethyl bromide), and the more hindered group (butyl) should be the alcohol precursor for the alkoxide (butanol).

  • Alkoxide Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous n-butanol (1.0 eq) to a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in an anhydrous polar aprotic solvent like THF. Stir at room temperature until hydrogen evolution ceases.

  • SN2 Reaction: Cool the resulting sodium butoxide solution in an ice bath. Slowly add ethyl bromide (1.0 eq) dropwise via syringe.

  • Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Carefully quench the reaction by slowly adding water. Separate the aqueous and organic layers. Extract the aqueous layer with a suitable solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude ether by distillation.

Visualization: SN2 vs. E2 Competition

Williamson_Synthesis Reactants Sodium Butoxide + Alkyl Halide SN2_Product Desired Ether Reactants->SN2_Product SN2 Pathway (Substitution) E2_Product Alkene Byproduct Reactants->E2_Product E2 Pathway (Elimination) Condition1 Primary Alkyl Halide (Less Hindered) Lower Temperature Condition1->SN2_Product Condition2 Tertiary/Secondary Alkyl Halide (More Hindered) Higher Temperature Condition2->E2_Product

Caption: Factors influencing the SN2 (ether) vs. E2 (alkene) pathways.

Section 4: General Workflow & Purification

Troubleshooting Workflow

This general workflow can be applied when diagnosing issues related to using excess butanol.

Troubleshooting_Workflow Start Problem: Low Yield or Impure Product Analyze Analyze Byproducts (GC-MS, NMR) Start->Analyze Identify Identify Side Reaction Analyze->Identify Dehydration Dehydration (Ether or Alkene) Identify->Dehydration Ether/Butene Elimination Elimination (Alkene) Identify->Elimination Alkene Other Other/Unknown Identify->Other ? OptimizeTemp Adjust Temperature Dehydration->OptimizeTemp OptimizeReactants Re-evaluate Reactant Structure (SN2 vs E2) Elimination->OptimizeReactants Purify Consult Purification Protocols Other->Purify End Verify Results OptimizeTemp->End OptimizeReactants->End Purify->End

Caption: A logical workflow for troubleshooting butanol-related side reactions.

FAQs on Purification
  • Q: How can I effectively remove large amounts of unreacted butanol from my product?

    • A: Fractional distillation is the most common and effective method, provided there is a sufficient boiling point difference between butanol (~118 °C) and your product. If an azeotrope forms with water, specialized distillation techniques like dual-pressure distillation may be required.[17][18] For non-volatile products, extraction with water can be used to wash away the butanol.

  • Q: What is the best way to separate my product from di-n-butyl ether?

    • A: Di-n-butyl ether has a boiling point of ~142 °C. Careful fractional distillation can separate it from butanol and many common products. If boiling points are too close, column chromatography is a viable alternative.

  • Q: My product is water-soluble. How can I remove butanol?

    • A: This is a challenging scenario. Options include:

      • Gas Stripping: Bubbling an inert gas through the heated mixture can selectively remove the more volatile butanol.[19]

      • Pervaporation: A membrane-based technique that can selectively remove butanol from an aqueous mixture.

      • Liquid-Liquid Extraction: If a suitable organic solvent can be found that selectively extracts your product but not butanol (or vice-versa), this can be effective.[20]

References

Technical Support Center: Scaling Up Butyl Carbamate Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for overcoming challenges in the large-scale production of butyl carbamate (B1207046). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for scaling up butyl carbamate synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound at an industrial scale.

Q1: Our this compound production yield is significantly lower than expected in the scaled-up batch. What are the primary factors to investigate?

A1: Low yield in a scaled-up production of this compound can stem from several factors. A systematic investigation should be undertaken:

  • Inadequate Mixing and Heat Transfer: In larger reactors, inefficient agitation can lead to poor mixing of reactants and localized temperature gradients. This can result in incomplete reactions and the formation of by-products. Ensure that the agitator design and speed are sufficient for the reactor volume.

  • Improper Reaction Conditions: The optimal temperature and pressure for the reaction between urea (B33335) and butanol are critical for maximizing yield. For instance, a common industrial process involves heating the reactants to around 190°C under a pressure of approximately 6 bar.[1] Deviations from these parameters can significantly impact the reaction equilibrium and kinetics.

  • Catalyst Deactivation: The catalyst can lose activity over time due to poisoning by impurities in the feedstock, or thermal degradation. Regularly check the catalyst's activity and consider regeneration or replacement if necessary.

  • Feedstock Purity: The presence of water or other impurities in the urea or butanol can lead to side reactions and reduce the yield of the desired product. Always use high-purity, anhydrous starting materials.

Q2: We are observing the formation of significant by-products during the reaction. How can we minimize these?

A2: The formation of by-products is a common challenge when scaling up. Key strategies to minimize them include:

  • Strict Temperature Control: Overheating can lead to the decomposition of urea and the formation of unwanted by-products. Implement a robust temperature control system to maintain the reaction temperature within the optimal range.

  • Optimized Reactant Ratio: An incorrect molar ratio of butanol to urea can result in the formation of N-alkylated by-products. A butanol to urea molar ratio of approximately 13 has been shown to be effective.

  • Catalyst Selection: The choice of catalyst can influence the selectivity of the reaction. For the synthesis from urea and butanol, a TiO2-Cr2O3/SiO2 catalyst has demonstrated high selectivity towards this compound.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen, can help to prevent oxidative side reactions. A gentle stream of nitrogen can also help to remove ammonia (B1221849), driving the reaction to completion.[1]

Q3: The purification of this compound via distillation is proving to be inefficient at a large scale. What are the potential issues and solutions?

A3: Inefficient distillation at an industrial scale can be due to several factors:

  • Inadequate Vacuum: To distill this compound without thermal degradation, a high vacuum is necessary. Check for leaks in the distillation setup and ensure the vacuum pump is functioning correctly.

  • Column Flooding or Weeping: In a fractional distillation column, improper vapor and liquid flow rates can lead to flooding (liquid backing up the column) or weeping (liquid dripping down through the trays), both of which reduce separation efficiency. Adjust the reboiler duty and reflux ratio to optimize column performance.

  • Fouling of Heat Exchange Surfaces: Over time, impurities or polymerized by-products can foul the surfaces of the reboiler and condenser, reducing heat transfer efficiency. Regular cleaning and maintenance are crucial.

Q4: We are facing difficulties with the crystallization of this compound, resulting in a low-purity product. How can this be improved?

A4: Challenges in crystallization can often be resolved by optimizing the following parameters:

  • Solvent Selection: The choice of solvent is critical for effective crystallization. For this compound, non-polar solvents like hexane (B92381) or a mixture of benzene (B151609) and hexane can be effective.

  • Cooling Rate: A slow and controlled cooling rate is essential for the formation of large, pure crystals. Rapid cooling can lead to the trapping of impurities within the crystal lattice.

  • Supersaturation Control: The level of supersaturation needs to be carefully controlled. Too high a level can lead to rapid nucleation and the formation of small, impure crystals.

  • Agitation: Gentle agitation during crystallization can improve heat and mass transfer, leading to more uniform crystal growth. However, excessive agitation can cause crystal breakage.

Frequently Asked Questions (FAQs)

Q: What are the most common industrial-scale synthesis routes for this compound?

A: The most prevalent industrial method is the reaction of urea with n-butanol. This process is favored due to the low cost and availability of the starting materials. The reaction is typically carried out at elevated temperatures (around 190°C) and pressures (around 6 bar) in the presence of a catalyst.[1] Another route involves the reaction of n-butanol with phosgene (B1210022) or a phosgene derivative, but this is becoming less common due to the high toxicity of phosgene. Greener alternatives using carbon dioxide are also being explored.

Q: What types of catalysts are typically used in the industrial production of this compound from urea and butanol?

A: A range of catalysts can be used to improve the reaction rate and yield. These are often metal oxides or mixed metal oxides. For example, a TiO2-Cr2O3/SiO2 catalyst has been reported to give high yields of this compound. Cupric salts have also been used to significantly reduce the reaction time.

Q: What are the key safety precautions to consider when scaling up this compound production?

A: Safety is paramount in any chemical production process. Key considerations for this compound production include:

  • Handling of Raw Materials: Butanol is flammable, and urea dust can be an irritant. Ensure proper ventilation and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and respiratory protection.

  • Reactor Safety: The reaction is carried out at high temperature and pressure, so the reactor must be designed to withstand these conditions. Pressure relief valves and emergency shutdown systems are essential.

  • Ammonia By-product: The reaction of urea and butanol produces ammonia as a by-product, which is a toxic and corrosive gas. The reactor system must be equipped with a scrubber to safely handle and neutralize the ammonia.

  • Product Handling: this compound itself can be harmful if swallowed and may cause skin and eye irritation. Handle the final product in a well-ventilated area and use appropriate PPE.

  • Waste Disposal: The process will generate waste streams that need to be managed in an environmentally responsible manner. This includes spent catalyst and distillation residues. Follow all local and national regulations for hazardous waste disposal.[2]

Q: What analytical techniques are recommended for quality control of industrial-grade this compound?

A: To ensure the purity of the final product, a combination of analytical techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, such as residual butanol or by-products.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is useful for analyzing non-volatile impurities and for determining the overall purity of the this compound.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to confirm the identity of the product by identifying its characteristic functional groups.

  • Melting Point Analysis: A sharp and well-defined melting point is a good indicator of high purity.

Data Presentation

Table 1: Typical Reaction Conditions for this compound Synthesis from Urea and Butanol at an Industrial Scale

ParameterValueReference
Reactants Urea, n-Butanol[1]
Catalyst TiO2-Cr2O3/SiO2 or Cupric Salt
Molar Ratio (Butanol:Urea) ~13:1
Temperature ~190 °C[1]
Pressure ~6 bar[1]
Reaction Time 3 - 6 hours[1]
Yield Up to 96%

Table 2: Recommended Parameters for Large-Scale Purification of this compound

Purification MethodParameterRecommended Value/Range
Fractional Distillation PressureHigh Vacuum (<10 mmHg)
Reboiler Temperature120 - 140 °C
Reflux Ratio2:1 to 5:1 (to be optimized)
Crystallization SolventHexane or Benzene/Hexane mixture
Dissolution Temperature50 - 60 °C
Final Crystallization Temperature0 - 5 °C
Cooling Rate< 10 °C / hour

Experimental Protocols

Protocol 1: Industrial-Scale Synthesis of this compound from Urea and Butanol

1. Reactor Preparation:

  • Ensure the pressure reactor (e.g., a 1000 L glass-lined steel reactor) is clean, dry, and inerted with nitrogen.
  • Charge the reactor with the catalyst (e.g., TiO2-Cr2O3/SiO2).

2. Reactant Charging:

  • Under a nitrogen blanket, charge the reactor with n-butanol and urea in a molar ratio of approximately 13:1.

3. Reaction:

  • Seal the reactor and begin agitation.
  • Start heating the reactor to the target temperature of 190°C.
  • Once the temperature is reached, the pressure will rise. Maintain the pressure at approximately 6 bar by controlling a bleed valve connected to an ammonia scrubber.[1]
  • Maintain these conditions for 3-6 hours. Monitor the reaction progress by taking samples and analyzing them by GC.

4. Cool-down and Depressurization:

  • Once the reaction is complete, cool the reactor to below 50°C.
  • Slowly and safely vent the remaining pressure through the ammonia scrubber.

5. Catalyst Separation:

  • Filter the crude reaction mixture to remove the solid catalyst. The catalyst can be washed with fresh butanol and potentially regenerated for future use.

6. Product Isolation:

  • The crude this compound solution is now ready for purification.

Protocol 2: Large-Scale Purification of this compound by Fractional Distillation

1. Setup:

  • Charge the crude this compound solution into a distillation vessel equipped with a fractionating column, a condenser, a vacuum pump, and collection receivers.

2. Distillation:

  • Apply a high vacuum to the system (<10 mmHg).
  • Begin heating the distillation vessel.
  • The first fraction to distill will be the excess n-butanol. Collect this in a separate receiver for recycling.
  • Once the butanol has been removed, the temperature at the head of the column will rise.
  • Collect the main fraction of this compound at its boiling point under vacuum.
  • Monitor the purity of the distillate using in-line analytical techniques or by taking regular samples for GC analysis.

3. Shutdown:

  • Once the main fraction has been collected, stop heating and allow the system to cool under vacuum.
  • Break the vacuum with nitrogen before collecting the purified this compound.

Visualizations

experimental_workflow cluster_prep 1. Raw Material Preparation cluster_reaction 2. Synthesis cluster_separation 3. Separation cluster_purification 4. Purification cluster_qc 5. Quality Control & Storage urea High-Purity Urea reactor High-Pressure Reactor (190°C, 6 bar) urea->reactor butanol Anhydrous n-Butanol butanol->reactor catalyst_prep Catalyst Preparation catalyst_prep->reactor filtration Catalyst Filtration reactor->filtration ammonia_scrubber Ammonia Scrubber reactor->ammonia_scrubber Ammonia by-product distillation Vacuum Fractional Distillation filtration->distillation Crude this compound crystallization Crystallization (Optional) distillation->crystallization qc QC Analysis (GC-MS, HPLC) distillation->qc crystallization->qc storage Final Product Storage qc->storage

Caption: Experimental workflow for the industrial production of this compound.

troubleshooting_tree cluster_reaction_issues Reaction Issues cluster_purification_issues Purification Issues cluster_solutions Potential Solutions start Low this compound Yield or Purity check_conditions Check Reaction Conditions (Temp, Pressure, Time) start->check_conditions check_reactants Verify Reactant Purity (Anhydrous?) start->check_reactants check_mixing Evaluate Agitation Efficiency start->check_mixing check_catalyst Assess Catalyst Activity start->check_catalyst check_distillation Inspect Distillation Setup (Vacuum, Column) start->check_distillation check_crystallization Optimize Crystallization (Solvent, Cooling Rate) start->check_crystallization adjust_params Adjust Process Parameters check_conditions->adjust_params purify_reactants Purify/Dry Reactants check_reactants->purify_reactants improve_mixing Improve Reactor Agitation check_mixing->improve_mixing regen_catalyst Regenerate/Replace Catalyst check_catalyst->regen_catalyst fix_leaks Fix Vacuum Leaks check_distillation->fix_leaks optimize_purification Optimize Purification Protocol check_crystallization->optimize_purification

Caption: Troubleshooting decision tree for this compound production issues.

References

Technical Support Center: Purification of Butyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the removal of unreacted urea (B33335) from a butyl carbamate (B1207046) product.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove unreacted urea from my butyl carbamate product?

A1: Unreacted urea is an impurity that can interfere with subsequent reactions or biological assays. For applications in drug development and research, high purity of the final compound, this compound, is essential to ensure accurate and reproducible results.

Q2: What are the most common methods for removing urea from an organic product like this compound?

A2: The most common and effective laboratory-scale methods are aqueous extraction (washing), recrystallization, and column chromatography. The choice of method depends on the scale of your reaction, the desired final purity, and the available equipment.

Q3: How do the properties of urea and this compound allow for their separation?

A3: The separation is primarily based on the significant difference in polarity and, consequently, their solubility in various solvents. Urea is a highly polar molecule and is very soluble in water but has low solubility in many non-polar organic solvents.[1][2] this compound, being more organic in nature, is generally soluble in common organic solvents and has limited solubility in water.[3] This differential solubility is exploited in both extraction and recrystallization.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield after aqueous extraction. Excessive washing or use of a polar organic solvent that also dissolves some this compound.Reduce the number of aqueous washes or use a less polar organic solvent for the extraction. Ensure the aqueous phase is saturated with a salt (brine wash) to decrease the solubility of the organic product in the aqueous layer.
Product "oils out" instead of crystallizing during recrystallization. The boiling point of the solvent is higher than the melting point of the product, or the solution is supersaturated.Use a lower-boiling point solvent or a solvent mixture. Try adding the anti-solvent more slowly or cooling the solution at a slower rate. Scratching the inside of the flask can help induce crystallization.
Urea is still present after recrystallization. The chosen recrystallization solvent dissolves both urea and this compound.Select a solvent in which urea is highly soluble even at low temperatures, so it remains in the mother liquor, or one in which urea is completely insoluble, allowing it to be filtered off from the hot solution.
White solid precipitates immediately upon adding anti-solvent during recrystallization. The product is crashing out of solution too quickly, which can trap impurities.Warm the solution slightly before adding the anti-solvent, and add the anti-solvent dropwise with vigorous stirring to ensure slow and controlled precipitation.

Data Presentation: Solvent Properties

The following table summarizes the solubility characteristics of urea and this compound, which are critical for selecting the appropriate purification method.

Compound Solvent Solubility at 20°C Solubility at Higher Temperatures Comments
Urea WaterVery High (~108 g/100 mL)[4]Increases significantlyIdeal for removal by aqueous extraction.[5]
EthanolModerate (~5 g/100 mL)[5]Increases
AcetoneLowModerate
Hexane (B92381)/Toluene (B28343)Very Low/InsolubleVery Low/Insoluble
This compound WaterLimited/Low[3]Slightly IncreasesAllows for separation from urea via aqueous wash.
EthanolSoluble[3]Very SolubleA potential recrystallization solvent.
AcetoneSoluble[3]Very SolubleA potential recrystallization solvent.
Hexane/TolueneSparingly Soluble to SolubleIncreases SignificantlyGood potential as a recrystallization solvent system.[6]

Experimental Protocols

Method 1: Purification by Aqueous Extraction

This method is ideal for a quick and efficient removal of the bulk of urea.

Principle: This technique leverages the high solubility of urea in water and the low solubility of this compound in water.[1][3] The crude product is dissolved in a water-immiscible organic solvent, and this solution is then "washed" with water to transfer the urea into the aqueous phase.

Protocol:

  • Dissolve the crude this compound product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Use approximately 10-20 mL of solvent per gram of crude product.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of deionized water to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, remembering to periodically vent the funnel to release any pressure buildup.

  • Allow the layers to separate completely. The aqueous layer (containing the dissolved urea) is typically the bottom layer if using dichloromethane, or the top layer if using ethyl acetate.

  • Drain the aqueous layer.

  • Repeat the washing process (steps 3-6) two more times with fresh deionized water to ensure complete removal of urea.

  • To remove any residual water from the organic layer, perform a final wash with a saturated sodium chloride solution (brine).

  • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the purified this compound.

Method 2: Purification by Recrystallization

This method is excellent for achieving high purity. It can be used after an initial aqueous wash or directly on the crude product if the urea contamination is minor.

Principle: Recrystallization relies on the differential solubility of a compound in a particular solvent at different temperatures.[7] An ideal solvent will dissolve the desired compound (this compound) at a high temperature but not at a low temperature. The impurity (urea) should either be insoluble at high temperatures or remain soluble at low temperatures.

Protocol (Using a Toluene/Hexane solvent system):

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot toluene dropwise while heating and stirring the mixture until the this compound just dissolves. Toluene is chosen as the primary solvent in which the product is soluble when hot.

  • If any insoluble impurities (potentially urea) are observed in the hot solution, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • To maximize crystal yield, place the flask in an ice bath for 20-30 minutes.

  • If crystallization does not occur, slowly add hexane (as an anti-solvent) dropwise to the cooled solution until it becomes slightly cloudy, then warm slightly to redissolve and cool again.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Dry the crystals in a vacuum oven to remove all traces of solvent.

Mandatory Visualization

Below is a workflow diagram illustrating the decision-making process for purifying this compound.

PurificationWorkflow start Crude this compound (contains unreacted urea) decision High Urea Contamination? start->decision extraction Aqueous Extraction decision->extraction  Yes recrystallization Recrystallization decision->recrystallization  No extraction->recrystallization Product for further purification waste Aqueous Waste (Urea) extraction->waste end_product Pure this compound recrystallization->end_product mother_liquor Mother Liquor (Impurities) recrystallization->mother_liquor

Caption: Workflow for the purification of this compound from unreacted urea.

References

Technical Support Center: Optimizing Butyl Carbamate Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in butyl carbamate (B1207046) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst choice, experimental design, and troubleshooting common issues encountered during the synthesis of butyl carbamate and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic methods for synthesizing this compound?

A1: this compound can be synthesized through various catalytic routes. The most common methods include:

  • From Urea (B33335) and Butanol: This method often utilizes solid acid catalysts like zeolites or heteropolyacids to facilitate the reaction between urea and n-butanol.[1][2]

  • From Carbon Dioxide, Amines, and Alkyl Halides: This approach uses CO2 as a C1 building block. Catalysts can range from alkali metal salts to transition metal complexes.[3][4][5]

  • Reductive Carbonylation of Nitroaromatics: In the presence of an alcohol, nitro compounds can be converted to carbamates using catalysts like ruthenium or palladium complexes.[6]

  • Transesterification/Transcarbamoylation: This involves the reaction of an alcohol with another carbamate or a carbonate, often catalyzed by tin or zinc compounds.[7][8]

Q2: What factors should I consider when selecting a catalyst for this compound synthesis?

A2: The choice of catalyst depends on several factors, including:

  • Starting Materials: The nature of your reactants (e.g., urea, CO2, nitro compounds) will dictate the most suitable catalyst system.

  • Reaction Conditions: Consider the required temperature, pressure, and solvent compatibility of the catalyst. Some catalysts operate under mild conditions, while others require higher temperatures and pressures.[4][9]

  • Selectivity: The catalyst should favor the formation of the desired this compound over side products. For instance, in reactions involving primary amines, N-alkylation can be a competing reaction.[10]

  • Activity and Yield: Look for catalysts that provide high conversion of starting materials and high yields of the final product.

  • Catalyst Type (Homogeneous vs. Heterogeneous): Homogeneous catalysts are often more active but can be difficult to separate from the reaction mixture. Heterogeneous catalysts are generally easier to recover and reuse, which is advantageous for process scalability and sustainability.[7][11][12]

  • Cost and Availability: The economic viability of the catalyst is a crucial factor, especially for large-scale synthesis.

Q3: What are the common side reactions to watch out for during this compound synthesis?

A3: Undesired side reactions can lower the yield and purity of your product. Common side reactions include:

  • N-alkylation: In syntheses starting from amines and alkyl halides, the amine can be directly alkylated, competing with the desired carbamate formation.[10]

  • Formation of Ureas: Depending on the reaction conditions and starting materials (e.g., from amines and CO2), ureas can be formed as byproducts.

  • Decomposition of Reactants or Products: At elevated temperatures, starting materials like urea or the carbamate product itself can decompose. For example, urea can decompose to form cyanuric acid.

  • Over-alkylation: The carbamate product can sometimes undergo further alkylation.

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

Possible Cause Suggested Solution
Inactive Catalyst - Ensure the catalyst is fresh and has been stored under appropriate conditions. - For solid catalysts, check for deactivation and consider regeneration (see Problem 2). - Verify the catalyst loading; it may be too low for efficient conversion.[13]
Poor Quality Reagents - Use pure and dry starting materials and solvents. Water can deactivate some catalysts and participate in side reactions.[11]
Suboptimal Reaction Conditions - Temperature: The reaction temperature may be too low for sufficient activation or too high, leading to decomposition. Optimize the temperature based on the catalyst and reaction type.[10] - Pressure: For reactions involving gases like CO2, ensure the pressure is adequate. - Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC or GC.
Inappropriate Solvent or Base - The choice of solvent can significantly impact reaction rates and catalyst stability. Screen different solvents to find the optimal one. - If a base is used, its strength and stoichiometry can be critical. An inappropriate base can lead to side reactions or catalyst inhibition.[10]

Problem 2: Catalyst Deactivation and Decreased Yield Upon Reuse (for Heterogeneous Catalysts)

Possible Cause Suggested Solution
Coking/Fouling - Carbonaceous deposits (coke) can block the active sites of the catalyst.[13][14] - Regeneration: For catalysts deactivated by coking, calcination in air at high temperatures can burn off the deposits. The specific temperature should be optimized to avoid damaging the catalyst structure.[13]
Poisoning - Impurities in the feed (e.g., sulfur or nitrogen compounds) can strongly adsorb to the catalyst's active sites, rendering them inactive.[14] - Mitigation: Purify the reactants and solvent before use.
Leaching - The active species of a supported catalyst can gradually dissolve into the reaction medium, leading to a loss of activity.[11][13] - Characterization: Analyze the used catalyst and the reaction mixture to confirm leaching. Consider using a more robust support or modifying the catalyst to improve the stability of the active sites.
Thermal Degradation/Sintering - High reaction temperatures can cause irreversible changes to the catalyst structure, such as the agglomeration of active metal particles (sintering), leading to a loss of active surface area.[14] - Mitigation: Operate within the recommended temperature range for the catalyst.

Data Presentation: Catalyst Performance in Carbamate Synthesis

The following tables summarize quantitative data from various studies on carbamate synthesis. Note that direct comparison can be challenging due to variations in reaction conditions and substrates.

Table 1: Comparison of Catalysts for Carbamate Synthesis from Amines, CO2, and Alkyl Halides

CatalystAmineAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)Reference
Ti-SBA-15-pr-AdeAnilinen-Butyl bromide--80495 (Selectivity)[9]
DBUAniline1-BromobutaneDBUAcetonitrile700.83>95[4][15]
Cs2CO3/TBAIVariousVariousCs2CO3DMFRT0.5-2High[5]

Table 2: Comparison of Catalysts for Carbamate Synthesis from Alcohols and Urea

CatalystAlcoholTemp (°C)Time (h)Yield (%)Reference
Preyssler heteropolyacidPhenylmethanolRT0.594[1]
Graphene OxideBenzyl alcohol1101295[2]
Indium triflateVarious130-1402-12Good to Excellent[8]

Experimental Protocols

Protocol 1: General Procedure for Screening Heterogeneous Catalysts for this compound Synthesis from Urea and n-Butanol

  • Catalyst Preparation: Ensure the catalyst is properly activated before use, if required (e.g., calcination to remove moisture).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add n-butanol (e.g., 10 mmol), urea (e.g., 1.2 mmol), and the heterogeneous catalyst (e.g., 5-10 wt% relative to urea).

  • Reaction: Heat the mixture to the desired temperature (e.g., 110-150°C) and stir for a set period (e.g., 4-24 hours).

  • Monitoring: Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the catalyst by filtration.

  • Analysis: Analyze the filtrate to determine the conversion of urea and the yield of this compound using a suitable analytical technique (e.g., GC with an internal standard).

  • Catalyst Reusability Test: Wash the recovered catalyst with a suitable solvent (e.g., acetone (B3395972) or ethanol), dry it, and use it in a subsequent reaction under the same conditions to assess its reusability.

Protocol 2: Synthesis of this compound using a Lewis Acid Catalyst

This is a representative protocol and may need optimization for specific Lewis acid catalysts.

  • Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst (e.g., ZnCl2, AlCl3, 5-10 mol%).

  • Reagent Addition: Add anhydrous n-butanol (e.g., 10 mmol) and a suitable carbonyl source (e.g., urea, 12 mmol).

  • Reaction: Stir the reaction mixture at the optimized temperature for the required duration. Monitor the reaction progress by TLC or GC.

  • Quenching and Work-up: Upon completion, cool the reaction to room temperature and quench it by carefully adding a saturated aqueous solution of a mild base (e.g., sodium bicarbonate).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain pure this compound.

Visualizations

Experimental_Workflow_for_Catalyst_Screening cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization start Select Catalysts (e.g., Zeolites, Metal Oxides) activate Catalyst Activation (e.g., Calcination) start->activate setup Reaction Setup (Flask, Stirrer, Condenser) activate->setup reagents Prepare Reactants (Urea, n-Butanol) reagents->setup react Run Reaction (Heat and Stir) setup->react monitor Monitor Progress (TLC, GC) react->monitor monitor->react Continue workup Work-up (Filter Catalyst) monitor->workup Complete analyze Analyze Product (GC, NMR) workup->analyze reuse Test Catalyst Reusability workup->reuse optimize Optimize Conditions (Temp, Time, Loading) analyze->optimize optimize->setup reuse->setup

Caption: Experimental Workflow for Catalyst Screening.

Butyl_Carbamate_Formation_Mechanism Urea Urea (H₂N-CO-NH₂) ProtonatedUrea Protonated Urea Urea->ProtonatedUrea + H⁺ (from Catalyst) Butanol n-Butanol (CH₃(CH₂)₃OH) ProtonatedButanol Protonated Butanol Butanol->ProtonatedButanol + H⁺ ButylCarbamate This compound (CH₃(CH₂)₃O-CO-NH₂) Butanol->ButylCarbamate Nucleophilic Attack Catalyst Acid Catalyst (e.g., H⁺) IsocyanicAcid Isocyanic Acid (HN=C=O) ProtonatedUrea->IsocyanicAcid Ammonia Ammonia (NH₃) ProtonatedUrea->Ammonia IsocyanicAcid->ButylCarbamate Ammonium Ammonium Ion (NH₄⁺) Ammonia->Ammonium + H⁺

Caption: Proposed Reaction Mechanism for Acid-Catalyzed this compound Formation from Urea and Butanol.

References

Technical Support Center: Stability of Butyl Carbamate in the Presence of Moisture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of moisture on the stability of butyl carbamate (B1207046).

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for butyl carbamate when exposed to moisture?

A1: The primary degradation pathway for this compound in the presence of moisture is hydrolysis. This reaction cleaves the carbamate ester bond, yielding butanol, and carbamic acid, which is unstable and rapidly decomposes to ammonia (B1221849) and carbon dioxide.[1][2]

Q2: How does pH influence the hydrolysis of this compound?

A2: The hydrolysis of carbamates is significantly influenced by pH. Both acidic and basic conditions can catalyze the degradation of this compound.[3][4]

  • Acidic Conditions: Under acidic conditions, the carbamate is protonated, facilitating the cleavage of the tert-butyl group.[5]

  • Basic Conditions: Base-catalyzed hydrolysis is often more rapid and can proceed through an E1cB (Elimination Unimolecular conjugate Base) mechanism for primary carbamates like this compound.[2][6]

Q3: What are the expected degradation products of this compound hydrolysis?

A3: The expected degradation products from the hydrolysis of this compound are butanol, ammonia, and carbon dioxide.

Q4: How should this compound be stored to minimize degradation due to moisture?

A4: To minimize moisture-induced degradation, this compound should be stored in a cool, dry, and well-ventilated area in tightly sealed containers to prevent exposure to humidity.[7][8][9][10]

Q5: What analytical techniques are suitable for monitoring the stability of this compound and its degradation products?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the remaining this compound.[11][12] Gas Chromatography (GC) is suitable for the analysis of the degradation product, butanol.[13] Ion chromatography or colorimetric assays can be used to quantify ammonia.[14]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent results in stability studies. 1. Fluctuations in temperature and humidity in the stability chamber.2. Inconsistent moisture content in the initial samples.3. Non-validated analytical method.1. Ensure the stability chamber is properly calibrated and maintained to provide consistent conditions.[15][16]2. Equilibrate all samples to the same initial conditions before starting the study.3. Validate the analytical method for specificity, linearity, accuracy, and precision.
Rapid degradation of this compound observed. 1. Higher than expected moisture content in the sample or storage environment.2. Presence of acidic or basic impurities that catalyze hydrolysis.1. Re-evaluate the storage conditions and ensure containers are impermeable to moisture.[9][17]2. Characterize the purity of the this compound sample and any excipients used.
Difficulty in quantifying degradation products. 1. Degradation products are volatile (e.g., butanol, CO2).2. Low concentrations of degradation products.3. Interference from excipients or sample matrix.1. For butanol, use GC with an appropriate detector. For CO2, specialized techniques may be needed.2. Use more sensitive analytical techniques such as mass spectrometry (LC-MS or GC-MS).[18]3. Develop a stability-indicating analytical method that can separate the analyte from all potential degradation products and excipients.[4][11]
Physical changes in the solid sample (e.g., clumping, change in appearance). 1. High humidity leading to moisture absorption.1. Monitor the physical appearance of the samples throughout the stability study.[17]2. Correlate physical changes with the chemical degradation data.

Data Presentation

The following tables present hypothetical data to illustrate the expected effect of moisture on the stability of solid this compound.

Table 1: Effect of Relative Humidity on the Degradation of this compound at 40°C

Relative Humidity (%)Time (Weeks)This compound Assay (%)Total Degradation Products (%)
400100.00.0
499.80.2
899.50.5
1299.20.8
600100.00.0
499.10.9
898.21.8
1297.32.7
750100.00.0
497.52.5
895.14.9
1292.87.2

Table 2: Formation of Butanol During Storage at 40°C and 75% Relative Humidity

Time (Weeks)Butanol Concentration (µg/g)
00
475
8145
12210

Experimental Protocols

Protocol 1: Solid-State Stability Study of this compound Under Different Humidity Conditions

Objective: To evaluate the effect of relative humidity on the chemical stability of solid this compound.

Methodology:

  • Sample Preparation: Place accurately weighed samples of this compound (e.g., 1 gram) in open glass vials.

  • Storage Conditions: Place the vials in stability chambers maintained at a constant temperature (e.g., 40°C) and different relative humidity levels (e.g., 40% RH, 60% RH, and 75% RH).[16][19]

  • Time Points: Withdraw samples at predetermined time points (e.g., 0, 4, 8, and 12 weeks).

  • Sample Analysis:

    • This compound Assay: Dissolve a known amount of the sample in a suitable solvent (e.g., acetonitrile/water) and analyze by a validated stability-indicating HPLC-UV method.

    • Degradation Product Analysis: Analyze the samples for the presence of butanol using a validated GC-FID method.

  • Data Evaluation: Calculate the percentage of remaining this compound and the amount of butanol formed at each time point and humidity condition.

Protocol 2: Forced Degradation Study (Hydrolysis) of this compound

Objective: To investigate the degradation pathway of this compound under hydrolytic stress conditions.[3][4][11]

Methodology:

  • Acid Hydrolysis:

    • Dissolve this compound in a solution of 0.1 M hydrochloric acid.

    • Heat the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • Withdraw samples at different time points, neutralize, and dilute for analysis.

  • Base Hydrolysis:

    • Dissolve this compound in a solution of 0.1 M sodium hydroxide.

    • Maintain the solution at room temperature and monitor the degradation over time (e.g., 0, 2, 4, 8 hours).

    • Withdraw samples, neutralize, and dilute for analysis.

  • Neutral Hydrolysis:

    • Dissolve this compound in purified water.

    • Heat the solution at a controlled temperature (e.g., 80°C) for an extended period (e.g., 48 hours).

    • Withdraw samples at different time points for analysis.

  • Analysis: Analyze all samples for the parent compound and degradation products using a suitable stability-indicating HPLC method, potentially coupled with mass spectrometry (LC-MS) for peak identification.

Visualizations

Hydrolysis_Pathway ButylCarbamate This compound CarbamicAcid Carbamic Acid (Unstable) ButylCarbamate->CarbamicAcid Hydrolysis Butanol Butanol ButylCarbamate->Butanol Hydrolysis Water H₂O (Moisture) Hydrolysis Hydrolysis Ammonia Ammonia CarbamicAcid->Ammonia CO2 Carbon Dioxide CarbamicAcid->CO2 Stability_Study_Workflow cluster_preparation Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Sample This compound Sample Chamber1 40°C / 40% RH Sample->Chamber1 Chamber2 40°C / 60% RH Sample->Chamber2 Chamber3 40°C / 75% RH Sample->Chamber3 Sampling Time Point Sampling (0, 4, 8, 12 weeks) Chamber1->Sampling Chamber2->Sampling Chamber3->Sampling HPLC HPLC-UV Analysis (this compound Assay) Sampling->HPLC GC GC-FID Analysis (Butanol Quantification) Sampling->GC Data Degradation Profile & Stability Assessment HPLC->Data GC->Data

References

Validation & Comparative

A Tale of Two Carbamates: A Comparative Guide to n-Butyl and t-Butyl Carbamate Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures, the judicious use of protecting groups is paramount. Carbamates are a cornerstone for the temporary masking of amine functionalities, preventing undesired side reactions. Among these, the tert-butyl carbamate (B1207046) (Boc) group is a ubiquitous and well-established tool. This guide provides a detailed comparison of the n-butyl carbamate and the t-butyl carbamate (Boc) as protecting groups for amines, supported by established chemical principles and experimental data for the widely used Boc protecting group.

The Decisive Factor: Carbocation Stability

The fundamental difference in the utility of n-butyl carbamate and t-butyl carbamate as protecting groups lies in the stability of the carbocation formed during their cleavage under acidic conditions. The t-butyl carbamate is readily cleaved because it proceeds through a stable tertiary carbocation intermediate.[1] In stark contrast, the n-butyl carbamate would necessitate the formation of a highly unstable primary carbocation, rendering its removal under similar conditions exceedingly difficult. This inherent difference in reactivity underpins the widespread use of the Boc group and the corresponding obscurity of the n-butyl carbamate as a practical protecting group.

Performance Comparison: A Head-to-Head Analysis

The following table summarizes the key characteristics of n-butyl carbamate and t-butyl carbamate, highlighting their divergent properties as amine protecting groups. The data for t-butyl carbamate is based on extensive experimental evidence, while the properties of n-butyl carbamate are inferred from fundamental principles of organic chemistry due to its lack of application as a protecting group.

Featuren-Butyl Carbamate (Inferred)t-Butyl Carbamate (Boc)
Structure n-Bu-O-(C=O)-NR₂t-Bu-O-(C=O)-NR₂
Stability to Acid HighLabile[2]
Stability to Base Stable[3]Stable[2]
Stability to Nucleophiles StableStable[4]
Catalytic Hydrogenation StableStable[4]
Common Deprotection Harsh conditions (not practical)Mild acidic conditions (e.g., TFA, HCl)[5][6]
Byproducts of Deprotection Butan-1-ol, CO₂, R₂NHIsobutylene, CO₂, R₂NH[7]
Utility as Protecting Group Not commonly usedWidely used in peptide synthesis and medicinal chemistry[5][8]

Experimental Protocols: The Boc Group in Practice

The following are standard experimental protocols for the protection of an amine with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) and the subsequent deprotection of the resulting Boc-protected amine.

Protocol 1: Protection of a Primary Amine using Boc-Anhydride

Materials:

  • Primary amine (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv)[4]

  • Triethylamine (TEA, 1.2 equiv) or Sodium Hydroxide (NaOH, 1.2 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve the primary amine in the chosen solvent (e.g., DCM) in a round-bottom flask.

  • Add the base (e.g., triethylamine) to the solution and stir for 5-10 minutes at room temperature. For reactions with amino acids, an aqueous solution of NaOH is often used.

  • Slowly add di-tert-butyl dicarbonate to the stirring solution.[4]

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with the solvent and wash with a saturated aqueous solution of NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected amine.

  • Purify the product by column chromatography if necessary.

Protocol 2: Deprotection of a Boc-Protected Amine using Trifluoroacetic Acid (TFA)

Materials:

  • Boc-protected amine (1.0 equiv)

  • Trifluoroacetic acid (TFA, 10-50% v/v in DCM)[9]

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected amine in DCM in a round-bottom flask.

  • Add the TFA solution to the stirring mixture. The reaction is often exothermic.

  • Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the deprotection by TLC.

  • Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of a saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Visualizing the Chemistry: Structures and Mechanisms

The following diagrams illustrate the chemical structures of the two carbamates, the mechanism of Boc deprotection, and a decision-making workflow for selecting a carbamate protecting group.

Caption: Chemical structures of n-butyl carbamate and t-butyl carbamate.

start Boc-Protected Amine protonation Protonation of Carbonyl Oxygen start->protonation H+ loss_of_tbutyl Loss of tert-Butyl Cation protonation->loss_of_tbutyl carbamic_acid Formation of Carbamic Acid loss_of_tbutyl->carbamic_acid decarboxylation Decarboxylation carbamic_acid->decarboxylation -CO2 amine_salt Protonated Amine (Salt) decarboxylation->amine_salt H+

Caption: Mechanism of acid-catalyzed deprotection of a Boc-protected amine.

decision decision start Need to Protect an Amine? is_acid_labile_ok Is acid lability for deprotection acceptable? start->is_acid_labile_ok use_boc Use t-Butyl Carbamate (Boc) is_acid_labile_ok->use_boc Yes consider_other Consider other carbamates (e.g., Cbz, Fmoc) is_acid_labile_ok->consider_other No is_h2_ok Is catalytic hydrogenation acceptable? consider_other->is_h2_ok use_cbz Use Benzyloxycarbonyl (Cbz) is_h2_ok->use_cbz Yes is_base_labile_ok Is base lability acceptable? is_h2_ok->is_base_labile_ok No use_fmoc Use Fluorenylmethyloxycarbonyl (Fmoc) is_base_labile_ok->use_fmoc Yes

Caption: Decision workflow for selecting a carbamate protecting group.

Conclusion: The Clear Superiority of the Boc Group

While both n-butyl carbamate and t-butyl carbamate are structurally similar, their behavior as protecting groups is dramatically different. The facile, acid-catalyzed removal of the t-butyl carbamate (Boc) group, driven by the formation of a stable tertiary carbocation, has cemented its role as an indispensable tool in modern organic synthesis.[10] Conversely, the anticipated stability of the n-butyl carbamate under acidic conditions, due to the high energy barrier for the formation of a primary carbocation, renders it unsuitable for practical use as a protecting group. For researchers and drug development professionals, a thorough understanding of these fundamental principles is crucial for the strategic design of synthetic routes and the efficient construction of complex molecules.

References

Validating HPLC-UV for Butyl Carbamate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of impurities and related compounds is paramount to ensuring the safety and efficacy of pharmaceutical products. Butyl carbamate (B1207046), a potential impurity in certain drug substances and formulations, requires a robust and validated analytical method for its determination. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for butyl carbamate analysis against a common alternative, Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization.

This comparison is supported by experimental data and detailed protocols to assist in selecting the most suitable method for specific analytical needs.

Performance Comparison of Analytical Methods

The selection of an analytical method depends on various factors, including sensitivity, precision, accuracy, and the nature of the analyte. The following table summarizes the key performance parameters of the HPLC-UV method and a comparative GC-MS method for the analysis of a structurally similar compound, tert-butyl (3-aminopropyl)carbamate, which can be considered representative for this compound analysis.

Performance MetricHPLC-UV/VisGC-MS with Derivatization (TMS)
Limit of Detection (LOD) 10 - 50 ng/mL0.1 - 1 ng/mL
Limit of Quantification (LOQ) 50 - 150 ng/mL0.5 - 5 ng/mL
**Linearity (R²) **> 0.995> 0.998
Precision (RSD) < 5%< 10%
Accuracy (Recovery) 95 - 105%90 - 110%

Data presented for GC-MS with Derivatization is based on typical performance characteristics for the analysis of similar compounds and should be validated for specific applications.[1]

Experimental Protocols

Detailed methodologies for both the HPLC-UV and GC-MS with derivatization techniques are provided below.

HPLC-UV Method for this compound Analysis

High-Performance Liquid Chromatography is a common and robust technique for the analysis of carbamates as it avoids the high temperatures that can lead to degradation.[1]

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Create a series of calibration standards through serial dilution.[1]

  • Sample Dilution: Dilute samples as necessary with the mobile phase to fall within the calibration range.[1]

2. HPLC Instrumentation and Conditions:

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a UV/Vis detector.[1]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase: Isocratic elution with a mixture of 70% acetonitrile (B52724) and 30% water containing 0.1% formic acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Injection Volume: 10 µL.[1]

  • Detection: UV detection at 210 nm.[1]

Alternative Method: GC-MS with Derivatization

Due to the thermal lability of carbamates, a derivatization step is often employed in GC-MS analysis to improve analyte stability and chromatographic performance.[1]

1. Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as dichloromethane (B109758) or acetonitrile at a concentration of 1 mg/mL. Create a series of calibration standards by serial dilution.[1]

  • Derivatization Reaction: To 100 µL of each standard or sample solution in a sealed vial, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 10 µL of pyridine (B92270) (as a catalyst).[1]

  • Reaction Conditions: Securely cap the vial and heat at 60°C for 30 minutes. Allow the vial to cool to room temperature before injection.[1]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.[1]

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.[1]

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[1]

  • Injector: Split/splitless injector, operated in split mode (e.g., 20:1 split ratio).[1]

  • Injector Temperature: 250°C.[1]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]

  • MS Transfer Line Temperature: 280°C.[1]

  • Ion Source Temperature: 230°C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Acquisition Mode: Full scan (m/z 40-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[1]

Method Validation Workflow

The validation of an analytical method is a critical process to ensure that it is suitable for its intended purpose. The following diagram illustrates the typical workflow for the validation of the HPLC-UV method for this compound analysis.

HPLC_Validation_Workflow start Start: Method Development linearity Linearity & Range (5 concentrations, 3 replicates) start->linearity accuracy Accuracy (Spiked samples at 3 levels) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision specificity Specificity (Interference from placebo) precision->specificity lod_loq LOD & LOQ (Signal-to-noise or calibration curve) specificity->lod_loq robustness Robustness (Varying parameters) lod_loq->robustness system_suitability System Suitability (Resolution, tailing factor, etc.) robustness->system_suitability end Validated Method system_suitability->end

Caption: Workflow for the validation of the HPLC-UV method for this compound analysis.

References

A Comparative Guide to n-Butyl Carbamate and Methyl Carbamate in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and drug development, the selection of appropriate reagents is paramount to achieving desired outcomes with efficiency and precision. This guide provides an objective comparison of n-butyl carbamate (B1207046) and methyl carbamate, focusing on their performance in key chemical reactions. By presenting supporting experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of n-butyl carbamate and methyl carbamate is essential for predicting their behavior in chemical reactions. The key difference lies in the alkyl group attached to the oxygen atom, which influences properties such as molecular weight, boiling point, and solubility.

Propertyn-Butyl CarbamateMethyl CarbamateReference
Molecular Formula C₅H₁₁NO₂C₂H₅NO₂[1]
Molecular Weight 117.15 g/mol 75.07 g/mol [1]
Melting Point 53-54 °C52-54 °C[1]
Boiling Point 203-204 °C (with some decomposition)176-177 °C[1]
Solubility in Water Slightly solubleSoluble[2]

Reactivity and Performance in Chemical Reactions

The reactivity of carbamates is influenced by both electronic and steric factors. The alkyl group can affect the electron density on the carbonyl carbon and the accessibility of the nitrogen atom's lone pair, thereby influencing their behavior as either nucleophiles or acylating agents.

N-Acylation Reactions

The bulkier n-butyl group in n-butyl carbamate might be expected to exert a greater steric hindrance compared to the methyl group in methyl carbamate, potentially slowing down the rate of N-acylation at the nitrogen. However, the electron-donating nature of the alkyl group can also influence the nucleophilicity of the nitrogen. Studies on related N-alkyl-N-aryl carbamates have shown that electron-donating groups can increase the rotational barrier of the C-N bond, suggesting an influence on the electronic environment of the nitrogen atom.[5]

Transamidation Reactions

Transamidation is a process where the amino group of an amide or carbamate is exchanged with another amine. Carbamates can serve as acyl donors in such reactions. The efficiency of a carbamate as an acylating agent in transamidation is influenced by the stability of the leaving group (the corresponding alcoholate). Methoxide is a more stable leaving group than n-butoxide, which would suggest that methyl carbamate might be a more effective acyl donor in transamidation reactions under certain conditions.

While specific comparative studies are limited, the general protocols for transamidation often involve the activation of the carbamate. For instance, N-Boc activated amides have been shown to undergo transamidation under mild conditions.[6][7]

Hydrolysis

The stability of carbamates towards hydrolysis is a critical factor in their application as protecting groups and in drug design. Generally, carbamates are more stable to hydrolysis than esters.[8] The rate of hydrolysis is pH-dependent, with base-catalyzed hydrolysis being a common pathway.[8][9]

For primary carbamates like n-butyl carbamate and methyl carbamate, base-catalyzed hydrolysis can proceed through an E1cB-type mechanism.[8] While direct comparative kinetic data for the hydrolysis of n-butyl carbamate and methyl carbamate under identical conditions is not extensively documented, the electronic and steric effects of the alkyl group would play a role. The slightly greater electron-donating effect of the n-butyl group compared to the methyl group might subtly influence the electrophilicity of the carbonyl carbon, but significant differences in hydrolysis rates are not explicitly reported in the surveyed literature. One source estimates a very long half-life for n-butyl carbamate under environmental pH conditions.[10] Another study mentions the hydrolysis of methyl carbamate in 5M sodium hydroxide (B78521) solution, but without providing kinetic data.[2]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of chemical reactions. Below are representative protocols for the synthesis and a key reaction of carbamates.

Experimental Protocol 1: Synthesis of n-Butyl Carbamate

This protocol describes the synthesis of n-butyl carbamate from urea (B33335) and n-butyl alcohol.

Materials:

  • n-Butyl alcohol

  • Urea

  • Ligroin (b.p. 60-90°C)

Procedure:

  • In a 2-liter round-bottomed flask equipped with a reflux condenser, 970 g (13.1 moles) of n-butyl alcohol is warmed.

  • 180 g (3 moles) of urea is added in small portions to the warm alcohol with shaking, ensuring the urea dissolves without melting.

  • The solution is refluxed for thirty hours, during which ammonia (B1221849) is evolved.

  • After reflux, the excess n-butyl alcohol is distilled off through an efficient column until the liquid temperature reaches 150°C.

  • The remaining material, which solidifies on cooling, is boiled with 1 liter of ligroin (b.p. 60-90°C) and filtered.

  • The undissolved solid is boiled again with two 100 cc portions of ligroin, filtered, and washed with 100 cc of ligroin.

  • The combined ligroin filtrates and washings are distilled under atmospheric pressure until the liquid temperature reaches 150°C.

  • The residue is then distilled under reduced pressure, and the fraction boiling at 108-109°C/14 mm is collected as pure n-butyl carbamate.

Yield: 263-266 g (75-76% of the theoretical amount).

Experimental Protocol 2: General Procedure for Amide Bond Formation from Carbamates

This protocol outlines a general method for the direct conversion of a carbamate to an amide using an acyl chloride and sodium iodide.[11]

Materials:

  • Carbamate (e.g., n-butyl carbamate or methyl carbamate) (1.0 equiv)

  • Sodium iodide (1.5–10 equiv)

  • Acyl chloride (1.5–10 equiv)

  • Dry acetonitrile

  • Nitrogen atmosphere

Procedure:

  • To a stirred solution of the carbamate (1.0 equiv) and sodium iodide (1.5–10 equiv) in dry acetonitrile, add the respective acyl chloride (1.5–10 equiv) at 0°C under a nitrogen atmosphere.

  • Heat the reaction mixture to 60°C and stir for the required time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction is worked up by quenching with a suitable reagent and purified by standard methods such as column chromatography.

Visualizing Reaction Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate reaction pathways and experimental workflows.

experimental_workflow cluster_synthesis Synthesis of n-Butyl Carbamate Reactants n-Butanol + Urea Reflux Reflux (30h) Reactants->Reflux Distillation1 Distill off excess n-Butanol Reflux->Distillation1 Extraction Extract with Ligroin Distillation1->Extraction Distillation2 Distill Ligroin Extraction->Distillation2 Purification Vacuum Distillation Distillation2->Purification Product n-Butyl Carbamate Purification->Product

Caption: Experimental workflow for the synthesis of n-butyl carbamate.

reaction_mechanism cluster_amide_formation Amide Formation from Carbamate Carbamate R-NH-CO-OR' NAcylCarbamate R-N(CO-R'')-CO-OR' Carbamate->NAcylCarbamate N-Acylation AcylChloride R''-CO-Cl AcylIodide R''-CO-I AcylChloride->AcylIodide Finkelstein Reaction NaI NaI NaI->AcylIodide AcylIodide->NAcylCarbamate Amide R-NH-CO-R'' NAcylCarbamate->Amide Cleavage (I-)

Caption: Proposed mechanism for amide formation from a carbamate.

Conclusion

Both n-butyl carbamate and methyl carbamate are valuable reagents in organic synthesis. The choice between them depends on the specific requirements of the reaction, including desired reactivity, solubility, and the nature of the other reactants. While methyl carbamate may be a more reactive acyl donor in some instances due to the better leaving group ability of methoxide, the larger alkyl group of n-butyl carbamate can influence solubility and may be preferred in certain solvent systems. The provided experimental protocols offer a starting point for the synthesis and application of these carbamates. Further direct comparative studies under standardized conditions would be beneficial to provide a more definitive quantitative comparison of their performance in various chemical transformations.

References

A Comparative Guide to Carbamate Synthesis Methods for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The carbamate (B1207046) functional group is a critical moiety in a vast array of organic molecules, from pharmaceuticals and agrochemicals to polymers. Its unique properties as a stable and versatile linker have made it a cornerstone in drug design and development. The synthesis of carbamates can be achieved through a variety of methods, each with its own set of advantages and disadvantages in terms of yield, reaction conditions, substrate scope, and environmental impact. This guide provides an objective comparison of several key carbamate synthesis methodologies, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.

Data Presentation: Comparative Analysis of Carbamate Synthesis Methods

The following tables summarize quantitative data for several common and emerging carbamate synthesis methods, offering a direct comparison of their performance under various conditions.

MethodStarting MaterialsReagents & ConditionsTypical Yield (%)Reaction Time (h)Key AdvantagesKey Disadvantages
From Isocyanates Isocyanate, Alcohol/Phenol (B47542)Optional catalyst (e.g., dibutyltin (B87310) dilaurate), Organic solvent (e.g., toluene), RT to moderate heating>901 - 16High yields, often proceeds without a catalyst, commercially important for large-scale synthesis.[1]Isocyanates are often toxic and moisture-sensitive.
From Chloroformates Chloroformate, AmineBase (e.g., pyridine (B92270), triethylamine), Organic solvent (e.g., acetone (B3395972), CH₂Cl₂), 0°C to RT80 - 951 - 18Readily available starting materials, versatile for a wide range of amines.[1]Generates HCl byproduct requiring a base, can have long reaction times.[1]
Using 1,1'-Carbonyldiimidazole (CDI) Alcohol, AmineCDI, Organic solvent (e.g., THF, CH₂Cl₂), RT70 - 951 - 22Mild reaction conditions, avoids toxic phosgene (B1210022) derivatives, byproducts are gaseous (CO₂) and water-soluble (imidazole).[1][2]CDI is moisture-sensitive.
From CO₂ and Amines Amine, Alkyl Halide, CO₂Base (e.g., DBU, Cs₂CO₃), optional catalyst (e.g., TBAI), Solvent (e.g., MeCN, DMF), RT to 70°C45 - 920.8 - 2Utilizes a renewable and non-toxic C1 source, mild reaction conditions.[3]May require pressure, potential for N-alkylation as a side reaction.[3]
Oxidative Carbonylation Amine, Alcohol, Carbon Monoxide (CO)Catalyst (e.g., Pd, Rh complexes), Oxidant (e.g., O₂, Oxone), Solvent (e.g., Methanol), 100-180°C60 - 956 - 24Direct synthesis from simple starting materials.Requires handling of toxic CO gas and often precious metal catalysts, may require high pressure.[4]
Reductive Carbonylation Nitroaromatic, Alcohol, Carbon Monoxide (CO)Catalyst (e.g., Pd, Ru complexes), Solvent (e.g., Methanol), 150°C, 6 MPa CO~90-Phosgene-free route to carbamates from readily available nitro compounds.Requires high pressure and temperature, handling of CO gas.
Isocyanate-Free (from Cyclic Carbonates) Cyclic Carbonate, AmineOptional catalyst, 80°CHigh16Avoids the use of toxic isocyanates.Can require elevated temperatures.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the implementation of these synthetic routes.

Carbamate Synthesis from an Isocyanate

Procedure: To a solution of the alcohol or phenol (1.0 eq) in an anhydrous solvent such as toluene (B28343) or THF in a round-bottom flask equipped with a magnetic stirrer, the isocyanate (1.0-1.1 eq) is added dropwise at room temperature.[1] If necessary, a catalytic amount of dibutyltin dilaurate can be added. The reaction mixture is stirred at room temperature or heated gently (e.g., 50-60 °C) and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Carbamate Synthesis from a Chloroformate

Procedure: The amine (1.0 eq) is dissolved in a suitable solvent like acetone or dichloromethane, and a base such as pyridine or triethylamine (B128534) (1.1-1.5 eq) is added.[5] The mixture is cooled to 0 °C in an ice bath. The chloroformate (1.0-1.1 eq) is then added dropwise to the stirred solution, maintaining the temperature below 5 °C.[5] After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction mixture is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization.

Carbamate Synthesis using 1,1'-Carbonyldiimidazole (CDI)

Procedure: To a stirred solution of an alcohol (1.0 eq) in an anhydrous solvent such as THF or CH₂Cl₂, CDI (1.0-1.2 eq) is added portion-wise at room temperature.[2] The reaction mixture is stirred for 1-2 hours to form the corresponding imidazolyl carbonate. The amine (1.0 eq) is then added to the reaction mixture, which is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with water to remove imidazole (B134444) byproducts. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Carbamate Synthesis from CO₂ and Amines (Continuous Flow)

Procedure: A continuous-flow setup consisting of a pump for the liquid feed and a mass flow controller for CO₂ gas is used. A solution of the amine (1.0 eq), an alkyl halide (2.0 eq), and DBU (2.0 eq) in acetonitrile (B52724) is prepared. This solution is pumped through a heated coil reactor (e.g., 70 °C) at a specific flow rate (e.g., 250 μL/min). Simultaneously, CO₂ gas is introduced into the reactor at a controlled flow rate (e.g., 6.0 mL/min) with a back-pressure regulator set to maintain a constant pressure (e.g., 3 bar).[3] The output from the reactor is collected, and the product is isolated after solvent evaporation and purification.

Oxidative Carbonylation of Amines

Mandatory Visualization

The following diagrams illustrate a key cellular signaling pathway affected by certain carbamate compounds and a general experimental workflow for carbamate synthesis.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Induces conformational change Carbamates Carbamates Carbamates->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Cul3-Rbx1 Cul3-Rbx1 Keap1->Cul3-Rbx1 Ubiquitination Proteasomal Degradation Proteasomal Degradation Nrf2->Proteasomal Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant Genes Expression of Antioxidant and Detoxification Genes ARE->Antioxidant Genes

Caption: Nrf2 signaling pathway and the inhibitory effect of certain carbamates.

experimental_workflow cluster_synthesis Carbamate Synthesis cluster_purification Purification and Analysis Start Start Reactants Combine Starting Materials (e.g., Amine, Alcohol/CO2/Isocyanate) Start->Reactants Conditions Set Reaction Conditions (Temperature, Pressure, Solvent) Reactants->Conditions Reaction Stir and Monitor Reaction (TLC, GC, etc.) Conditions->Reaction Workup Quench Reaction and Perform Aqueous Workup Reaction->Workup Purification Purify Crude Product (Chromatography, Recrystallization) Workup->Purification Analysis Characterize Pure Product (NMR, MS, IR) Purification->Analysis Final_Product Pure Carbamate Analysis->Final_Product

Caption: A generalized experimental workflow for carbamate synthesis.

References

Cross-Reactivity of Antibodies to Butyl Carbamate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of antibodies raised against small-molecule carbamate (B1207046) derivatives, with a focus on butyl carbamate analogues. Understanding the specificity and potential for off-target binding of these antibodies is critical for the development of reliable immunoassays for research, diagnostics, and environmental monitoring. This document summarizes key experimental data, details relevant protocols, and visualizes essential workflows to aid in the selection and application of appropriate antibody reagents.

Introduction to Antibody Cross-Reactivity

Antibody cross-reactivity is the phenomenon where an antibody raised against a specific antigen binds to other, structurally similar molecules.[1] This is a crucial consideration in immunoassay development for small molecules like this compound, as the specificity of the antibody dictates the accuracy and reliability of the assay. The extent of cross-reactivity is influenced by the design of the hapten used to elicit the immune response and the specific format of the immunoassay employed.[2]

Comparison of Cross-Reactivity Performance

While specific cross-reactivity data for antibodies raised directly against this compound is limited in publicly available literature, studies on antibodies developed for the structurally similar ethyl carbamate (EC) and other carbamate derivatives provide valuable insights into expected cross-reactivity patterns. The following table summarizes the cross-reactivity of an antibody raised against a derivative of ethyl carbamate (xanthyl ethyl carbamate, or XEC) with other similar small molecules.

Table 1: Cross-Reactivity of Anti-Xanthyl Ethyl Carbamate (XEC) Monoclonal Antibody

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
Xanthyl Ethyl Carbamate (XEC)C₂₃H₁₉NO₃15.2100
Xanthyl Methyl Carbamate (XMC)C₂₂H₁₇NO₃205.47.4[3]
Xanthyl Acrylamide (XAA)C₂₂H₁₇NO₂>1000<1[3]
9-XanthydrolC₁₃H₁₀O₂>1000<1[3]

Data is derived from a non-competitive immunoassay for ethyl carbamate after derivatization with 9-xanthydrol.[3] The cross-reactivity was calculated as (IC50 of XEC / IC50 of competing compound) x 100.

The data indicates that the antibody has a high specificity for the ethyl carbamate derivative, with significantly lower recognition of the methyl carbamate derivative. This suggests that antibodies raised against this compound are likely to show the highest affinity for this compound itself, with decreasing cross-reactivity for carbamates with shorter or longer alkyl chains.

Experimental Protocols

Accurate assessment of antibody cross-reactivity relies on well-defined experimental protocols. The following sections detail the methodologies for hapten synthesis and competitive ELISA, which are fundamental to generating and characterizing antibodies against small molecules like this compound.

Hapten Synthesis and Immunogen Preparation

To produce antibodies against small molecules, which are not immunogenic on their own, they must first be conjugated to a larger carrier protein. This process involves the synthesis of a hapten, a derivative of the target molecule (e.g., this compound) that contains a reactive group for protein conjugation.

General Protocol for Hapten Synthesis:

  • Introduction of a Spacer Arm: A spacer arm is typically introduced to the this compound molecule to ensure that the carbamate structure is accessible to the immune system after conjugation to the carrier protein.[4] This can be achieved by reacting this compound with a bifunctional reagent, such as a dicarboxylic acid or an amino acid.

  • Activation of the Carboxyl Group: The terminal carboxyl group of the spacer arm is activated to facilitate conjugation. This is commonly done using N-hydroxysuccinimide (NHS) and a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Conjugation to Carrier Protein: The activated hapten is then reacted with a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to form the immunogen.[5][6] The amino groups of lysine (B10760008) residues on the protein surface react with the activated hapten to form a stable amide bond.

  • Purification and Characterization: The resulting immunogen is purified from unconjugated hapten and reagents by dialysis or size-exclusion chromatography. The conjugation ratio (hapten molecules per protein molecule) is determined using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectrophotometry.[2]

Competitive ELISA for Cross-Reactivity Assessment

A competitive enzyme-linked immunosorbent assay (ELISA) is the most common format for determining the specificity and cross-reactivity of antibodies against small molecules.[7][8][9][10][11]

Protocol for Competitive Indirect ELISA:

  • Coating: A 96-well microtiter plate is coated with a conjugate of the hapten and a protein (e.g., hapten-ovalbumin, OVA) that is different from the carrier protein used for immunization. This is typically done by incubating the plate with a solution of the coating antigen (1-10 µg/mL) overnight at 4°C.[7]

  • Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound coating antigen.

  • Blocking: The remaining protein-binding sites on the plate are blocked by incubating with a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) for 1-2 hours at room temperature.[7]

  • Competition: A fixed concentration of the primary antibody is pre-incubated with varying concentrations of the target analyte (this compound) or potential cross-reactants. This mixture is then added to the coated and blocked wells. The free analyte in the solution competes with the immobilized hapten-protein conjugate for binding to the antibody. The plate is incubated for 1-2 hours at 37°C.[7]

  • Washing: The plate is washed to remove unbound antibodies and analytes.

  • Detection: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) is added to the wells and incubated for 1 hour at 37°C.[7] This antibody binds to the primary antibody that is captured on the plate.

  • Washing: The plate is washed to remove any unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added to the wells. The enzyme on the secondary antibody catalyzes a color change.[7]

  • Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).[8]

  • Data Acquisition: The absorbance in each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm for TMB). The signal intensity is inversely proportional to the concentration of the free analyte in the sample.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the analyte and cross-reactants. The IC50 value (the concentration that causes 50% inhibition of antibody binding) is determined for each compound. The cross-reactivity is then calculated relative to the target analyte.

Visualizing the Workflow and Principles

Diagrams can help clarify the complex processes involved in antibody cross-reactivity studies. The following are Graphviz diagrams illustrating the experimental workflow and the principle of competitive ELISA.

experimental_workflow cluster_hapten Hapten Synthesis & Conjugation cluster_antibody Antibody Production & Screening cluster_elisa Cross-Reactivity Testing Hapten This compound Derivative (Hapten) Synthesis Immunogen Conjugation to Carrier Protein (e.g., BSA) -> Immunogen Hapten->Immunogen Coating Conjugation to Coating Protein (e.g., OVA) -> Coating Antigen Hapten->Coating Immunization Immunization of Host Animal Immunogen->Immunization cELISA Competitive ELISA Coating->cELISA Hybridoma Hybridoma Technology (for Monoclonal Ab) Immunization->Hybridoma Screening Screening for Specific Antibodies Hybridoma->Screening Screening->cELISA Data IC50 Determination & Cross-Reactivity Calculation cELISA->Data

Caption: Experimental workflow for producing and characterizing antibodies against this compound.

References

Validating the Purity of Synthesized Butyl Carbamate via 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

For scientists engaged in organic synthesis and drug development, meticulous structural validation of synthesized compounds is paramount. This guide provides a comparative analysis for validating the structure of synthesized n-butyl carbamate (B1207046) using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing the experimental spectrum of the synthesized product with the expected chemical shifts and those of potential starting materials and byproducts, researchers can confidently ascertain the purity and identity of their compound.

Comparative Analysis of 13C NMR Chemical Shifts

The successful synthesis of n-butyl carbamate can be confirmed by the presence of five distinct signals in the 13C NMR spectrum, corresponding to the five carbon atoms in the molecule. The following table summarizes the expected chemical shifts for n-butyl carbamate and compares them with the chemical shifts of common starting materials (n-butanol and urea) and potential side-products (di-n-butyl ether and n-butyl isocyanate).

Compound NameCarbon AtomExpected Chemical Shift (ppm)
n-Butyl Carbamate (Product) C=O~158
O-CH2~65
O-CH2-C H2~32
O-(CH2)2-C H2~19
CH3~14
n-Butanol (Starting Material) HO-CH2~62
HO-CH2-C H2~35
HO-(CH2)2-C H2~19
CH3~14
Urea (B33335) (Starting Material) C=O~161
Di-n-butyl ether (Side-product) O-CH2~71
O-CH2-C H2~32
O-(CH2)2-C H2~20
CH3~14
n-Butyl isocyanate (Side-product) N=C=O~122
N-CH2~43
N-CH2-C H2~32
N-(CH2)2-C H2~20
CH3~14

Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions.

The key differentiator for the successful synthesis of n-butyl carbamate is the appearance of a peak around 158 ppm, corresponding to the carbonyl carbon of the carbamate group. The absence of the carbonyl peak of urea (around 161 ppm) and the characteristic peaks of unreacted n-butanol or the side-products would indicate a pure sample.

Experimental Protocol: 13C NMR Spectroscopy

A standard protocol for acquiring a 13C NMR spectrum for the validation of butyl carbamate is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl3). The choice of solvent is critical and should be one that dissolves the sample well and has a known, non-interfering solvent peak.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer to the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune the 13C probe to the correct frequency.

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on a Bruker spectrometer).

    • Spectral Width: Set a spectral width that encompasses all expected carbon signals (e.g., 0-200 ppm).

    • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically a few hundred to a few thousand scans, depending on the sample concentration).

    • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds to allow for adequate relaxation of the carbon nuclei between pulses.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., 77.16 ppm for CDCl3).

    • Integrate the peaks if desired, although peak intensities in 13C NMR are not always directly proportional to the number of carbons.

    • Identify and label the peaks corresponding to the this compound structure.

Synthesis and Validation Workflow

The logical workflow for the synthesis and subsequent validation of this compound is illustrated in the following diagram. This process begins with the reaction of the starting materials, followed by purification of the crude product, and culminates in the structural confirmation using 13C NMR spectroscopy.

Synthesis_Validation_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_validation Validation Stage start_materials Starting Materials (n-Butanol, Urea) reaction Reaction start_materials->reaction crude_product Crude this compound reaction->crude_product purification Purification (e.g., Recrystallization, Chromatography) crude_product->purification pure_product Pure this compound purification->pure_product nmr_analysis 13C NMR Analysis pure_product->nmr_analysis data_comparison Compare with Expected Spectrum nmr_analysis->data_comparison validation Structure Validated data_comparison->validation

Caption: Workflow for this compound Synthesis and Validation.

Comparing the efficacy of different catalysts for carbamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of carbamates is a cornerstone of modern organic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The choice of catalyst is a critical factor that dictates the efficiency, selectivity, and environmental footprint of the synthetic route. This guide provides a comparative analysis of different classes of catalysts for carbamate (B1207046) synthesis, offering experimental data and detailed protocols to aid in the selection of the most suitable catalyst for a given application.

Comparison of Catalyst Efficacy

The following table summarizes the performance of representative catalysts from different classes in carbamate synthesis. It is important to note that direct comparison is challenging due to the varied reaction conditions and substrates employed in the literature. However, this compilation provides a valuable overview of their relative efficiencies.

Catalyst ClassRepresentative CatalystReactantsProductYield (%)Reaction Time (h)Temperature (°C)Pressure
Organocatalyst Bifunctional urea-based catalystHomoallylic amine, CO₂, NISCyclic carbamate79120-201 atm CO₂
Metal-Based Zinc Acetate (Zn(OAc)₂)Aromatic amine, CO₂, Silicate (B1173343) esterCarbamateup to 96241505 MPa CO₂
Metal-Based Zinc Chloride (ZnCl₂)Carbamoyl chloride, AlcoholCarbamate49-87Not SpecifiedRoom Temp.Ambient
Enzyme Esterase (PestE) from P. calidifontisAmine, Carbonate (e.g., diallyl carbonate)Carbamateup to 9924Not SpecifiedAmbient

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic method. Below are representative procedures for carbamate synthesis using the catalyst classes discussed.

Organocatalyzed Synthesis of Cyclic Carbamates from CO₂

This protocol is based on the enantioselective synthesis of cyclic carbamates using a bifunctional organocatalyst.[1][2]

Materials:

  • Homoallylic amine (substrate)

  • Bifunctional urea-based organocatalyst

  • N-Iodosuccinimide (NIS)

  • Toluene (anhydrous)

  • Carbon Dioxide (CO₂)

Procedure:

  • To an oven-dried reaction vessel, add the bifunctional organocatalyst and the homoallylic amine substrate.

  • Dissolve the mixture in anhydrous toluene.

  • Cool the reaction mixture to -20 °C.

  • Purge the vessel with CO₂ and maintain a CO₂ atmosphere (1 atm).

  • Add N-Iodosuccinimide (NIS) to the reaction mixture.

  • Stir the reaction at -20 °C for the specified time (e.g., 120 hours), monitoring the progress by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, quench the reaction and purify the product using column chromatography.

Zinc-Catalyzed Carbamate Synthesis from Amines and CO₂

This protocol describes a general procedure for the synthesis of carbamates using a zinc-based catalyst with CO₂ as the C1 source.[3][4]

Materials:

Procedure:

  • Charge a high-pressure autoclave with the amine, zinc acetate, 1,10-phenanthroline, and the silicate ester.

  • Add acetonitrile as the solvent.

  • Seal the autoclave, purge with CO₂, and then pressurize with CO₂ to the desired pressure (e.g., 5 MPa).

  • Heat the reaction mixture to the specified temperature (e.g., 150 °C) and stir for the required duration (e.g., 24 hours).

  • After cooling to room temperature, carefully vent the CO₂.

  • Isolate the product by removing the solvent under reduced pressure and purify by recrystallization or column chromatography.

Enzymatic Synthesis of Carbamates

This protocol outlines a biocatalytic approach to carbamate synthesis using a promiscuous esterase in an aqueous medium.[5][6]

Materials:

  • Amine substrate

  • Carbonate donor (e.g., diallyl carbonate)

  • Esterase from Pyrobaculum calidifontis (PestE)

  • Aqueous buffer solution

Procedure:

  • In a reaction vessel, prepare a solution of the amine substrate in the aqueous buffer.

  • Add the carbonate donor to the mixture.

  • Initiate the reaction by adding the PestE enzyme.

  • Incubate the reaction mixture, with gentle agitation, at the optimal temperature for the enzyme for a specified period (e.g., 24 hours).

  • Monitor the reaction for the consumption of the amine substrate.

  • Upon completion, extract the product with an organic solvent.

  • Dry the organic layer, evaporate the solvent, and purify the carbamate product as needed.

Visualizing the Process and Pathways

To better understand the experimental and mechanistic aspects of carbamate synthesis, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Product Isolation cluster_analysis Analysis catalyst Select Catalyst (Organo, Metal, Enzyme) mix Combine Catalyst and Reactants catalyst->mix reactants Prepare Reactants (Amine, CO2 source, etc.) reactants->mix solvent Choose Solvent solvent->mix conditions Set Reaction Conditions (Temp, Pressure, Time) mix->conditions monitor Monitor Progress (TLC/GC) conditions->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extraction/Filtration quench->extract purify Purification (Chromatography/Recrystallization) extract->purify characterize Characterize Product (NMR, MS) purify->characterize evaluate Evaluate Efficacy (Yield, Selectivity) characterize->evaluate

Caption: A generalized workflow for the comparative evaluation of catalysts in carbamate synthesis.

carbamic_acid_pathway cluster_product Product amine Amine (R₂NH) intermediate Carbamic Acid Intermediate [R₂NCOOH] amine->intermediate Nucleophilic Attack co2 Carbon Dioxide (CO₂) co2->intermediate carbamate Carbamate Product intermediate->carbamate Trapping/Reaction

Caption: The fundamental reaction pathway for carbamate formation via a carbamic acid intermediate.

References

A Comparative Guide to the Quantitative Analysis of Butyl Carbamate in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of butyl carbamate (B1207046) in reaction mixtures is crucial for process optimization, yield determination, and quality control. This guide provides a comparative overview of the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The selection of an appropriate analytical method hinges on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. While HPLC offers robustness for routine analysis, GC can be a viable alternative, often requiring derivatization. LC-MS/MS stands out for its superior sensitivity and selectivity, making it ideal for trace-level quantification.

Comparison of Analytical Method Performance

The following table summarizes the typical performance characteristics for the quantitative analysis of carbamates using HPLC, GC, and LC-MS/MS. These values are representative and may vary depending on the specific instrumentation, method parameters, and sample matrix.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV/FLD)Gas Chromatography (GC-MS/NPD)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity and partitioning between a stationary and mobile phase.Separation of volatile compounds based on boiling point and polarity, with mass-based or nitrogen-phosphorus detection.Separation by liquid chromatography followed by highly selective and sensitive mass-based detection.
Typical Column C18 Reverse-Phase (e.g., 4.6 mm x 150-250 mm, 5 µm)[1][2][3]Low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)[2][4]C18 Reverse-Phase (e.g., 2.1 mm x 50 mm, 1.8 µm)[5]
Derivatization Often not required for UV detection. Post-column derivatization can be used with fluorescence detection for enhanced sensitivity.[6][7]Frequently required to improve thermal stability and volatility.[2][6][8][9]Generally not required.[10][11]
Limit of Detection (LOD) µg/L to mg/L range.[6][12]ng/L to µg/L range.[4][8][13]ng/L to µg/L range.[8][10]
Limit of Quantitation (LOQ) µg/L to mg/L range.[6][12]0.007 - 0.028 µg/L for derivatized carbamates.[8]0.5 - 5.0 µg/kg for various carbamates.[10]
Linearity (r²) Typically >0.99.[6][12]Typically >0.99.[4][12]Typically >0.999.
Accuracy (Recovery) Generally 85-115%.[6]82.2 - 95.2% for some methods.[12]88.1% to 118.4% for some methods.[10]
Precision (%RSD) Typically <5-15%.[6][8]<15%.[8]<10%.[10]
Key Advantages Robust, widely available, suitable for routine analysis.[1]High resolution, suitable for volatile impurities.[1]High sensitivity and selectivity, suitable for complex matrices and trace analysis.[10][11]
Key Disadvantages Lower sensitivity compared to LC-MS/MS.Thermal degradation of carbamates can be an issue, often necessitating derivatization.[2][6]Higher instrument and operational cost.

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol provides a general method for the quantitative analysis of butyl carbamate in a reaction mixture. Method optimization and validation are essential for specific applications.

1. Instrumentation and Conditions:

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a UV/Vis detector.[2]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) containing 0.1% formic acid. The exact ratio should be optimized for ideal separation.[2]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: UV at 210 nm.[1]

  • Injection Volume: 10 µL.[1]

2. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL.[2] Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Accurately weigh a portion of the reaction mixture. Dissolve it in the initial mobile phase composition to achieve a concentration within the calibration range (e.g., 1 mg/mL, further dilution may be necessary).[1] Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]

3. Analysis:

  • Inject the prepared standards and samples onto the HPLC system.

  • Record the chromatograms and integrate the peak area corresponding to this compound.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for the quantitative analysis of this compound in a reaction mixture.

Quantitative Analysis Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification ReactionMixture Reaction Mixture Sample Dilution1 Dilution & Filtration ReactionMixture->Dilution1 ReferenceStandard This compound Reference Standard Dilution2 Serial Dilution ReferenceStandard->Dilution2 HPLC HPLC-UV Analysis Dilution1->HPLC Dilution2->HPLC Chromatograms Peak Integration HPLC->Chromatograms Calibration Calibration Curve Construction Chromatograms->Calibration Quantification Concentration Determination Chromatograms->Quantification Calibration->Quantification FinalResult FinalResult Quantification->FinalResult Final Result

Caption: General workflow for quantitative analysis.

Logical Relationship of Analytical Methods

This diagram shows the logical relationship and key distinguishing features between the compared analytical methods.

Analytical Method Comparison cluster_methods Analytical Techniques cluster_features Key Features Analyte This compound in Reaction Mixture HPLC HPLC (UV/FLD) Analyte->HPLC GC GC (MS/NPD) Analyte->GC LCMS LC-MS/MS Analyte->LCMS HPLC_Features Robust & Routine Moderate Sensitivity HPLC->HPLC_Features FinalQuant Quantitative Result HPLC->FinalQuant GC_Features High Resolution Requires Volatility (Derivatization often needed) GC->GC_Features GC->FinalQuant LCMS_Features High Sensitivity & Selectivity Trace Level Analysis LCMS->LCMS_Features LCMS->FinalQuant

Caption: Comparison of analytical methods.

References

Benchmarking the Performance of Butyl Carbamate-Based Polymers for Drug Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate polymeric carrier is a critical determinant in the successful development of drug delivery systems. While established biodegradable polymers such as Poly(lactic-co-glycolic acid) (PLGA) and Polycaprolactone (PCL) have been extensively studied and utilized, the exploration of novel polymers with potentially advantageous properties is an ongoing pursuit in pharmaceutical sciences. This guide provides a comparative benchmark of butyl carbamate-based polymers against these gold-standard alternatives, offering a framework for evaluating their potential in drug delivery applications.

Due to a notable gap in the current scientific literature providing direct quantitative performance data for this compound-based polymers in drug delivery, this guide will leverage data from the closely related poly(butyl cyanoacrylate) (PBCA) as a proxy for comparative purposes, alongside established data for PLGA and PCL. It is crucial to note that while both contain a butyl group, the polymer backbone of PBCA (a polyacrylate) differs significantly from a theoretical poly(this compound). The data presented herein for PLGA and PCL will serve as a benchmark against which future experimental data on true this compound-based polymers can be assessed.

Performance Comparison of Polymeric Drug Delivery Carriers

The following tables summarize key performance indicators for PLGA, PCL, and PBCA, offering a baseline for the evaluation of novel this compound-based polymers.

PropertyPoly(lactic-co-glycolic acid) (PLGA)Polycaprolactone (PCL)Poly(butyl cyanoacrylate) (PBCA) (as a proxy)Key Considerations for Drug Delivery
Drug Loading Efficiency (%) Highly variable (10-90%), dependent on drug and fabrication method. Hydrophilic drugs tend to have lower encapsulation efficiencies.[1]Generally high, particularly for hydrophobic drugs.Variable; for example, loading of corticosteroids into PBCA microbubbles showed efficiencies from 0.02% to 53.86% depending on drug hydrophobicity.[2]Higher loading efficiency is desirable to minimize the required dose of the polymer carrier.
Drug Release Profile Biphasic or triphasic: initial burst release followed by sustained release over weeks to months.[1] Tunable by altering the lactide-to-glycolide ratio and molecular weight.[3][4]Slow, sustained release over months to years due to its slow degradation rate.[]Typically shows an initial burst release followed by a more gradual release.[6]The release profile should be tailored to the specific therapeutic application, whether it requires immediate or long-term drug action.
Biocompatibility Generally considered highly biocompatible and biodegradable.[1][4]Excellent biocompatibility and a long history of use in FDA-approved medical devices.Considered biocompatible and biodegradable, with a lower toxicity profile and a proper degradation time.[7]Essential for minimizing adverse reactions and ensuring patient safety.
Degradation Mechanism Bulk erosion through hydrolysis of ester linkages.[1]Surface erosion and bulk hydrolysis of ester bonds at a very slow rate.Primarily enzymatic degradation and hydrolysis of the ester bond.The degradation rate and byproducts should be non-toxic and cleared from the body.

Experimental Protocols

Detailed methodologies are crucial for the standardized evaluation and comparison of polymer performance.

Synthesis of Polymer Nanoparticles

a) Synthesis of this compound-Based Polymer Nanoparticles (Hypothetical Protocol based on Polyurethane Synthesis):

A hypothetical approach for synthesizing this compound-based nanoparticles could involve a mini-emulsion polymerization technique.

  • Materials: Butyl isocyanate, a diol monomer, a surfactant (e.g., sodium dodecyl sulfate), a co-stabilizer (e.g., hexadecane), and an organic solvent (e.g., chloroform).

  • Procedure:

    • Dissolve butyl isocyanate and the diol monomer in the organic solvent.

    • Prepare an aqueous solution of the surfactant.

    • Add the organic phase to the aqueous phase and sonicate to form a mini-emulsion.

    • Initiate polymerization by adding a catalyst and heating the mixture.

    • Purify the resulting nanoparticles by dialysis or centrifugation.

b) Synthesis of PLGA Nanoparticles (Emulsion-Solvent Evaporation Method):

  • Materials: PLGA, drug, polyvinyl alcohol (PVA), and an organic solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve PLGA and the drug in the organic solvent.

    • Prepare an aqueous solution of PVA.

    • Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator.

    • Evaporate the organic solvent under reduced pressure.

    • Collect and wash the nanoparticles by centrifugation.

Drug Loading and Encapsulation Efficiency
  • Protocol:

    • Prepare drug-loaded nanoparticles as described above.

    • Separate the nanoparticles from the aqueous medium by centrifugation.

    • Quantify the amount of free, unencapsulated drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • Lyse the nanoparticles to release the encapsulated drug and quantify its amount.

    • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

      • DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100[2]

In Vitro Drug Release Study
  • Protocol:

    • Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a dialysis bag.

    • Place the dialysis bag in a larger volume of the release medium and maintain at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

    • Quantify the amount of drug released in the aliquots using a suitable analytical method.

    • Plot the cumulative percentage of drug released as a function of time.

Biocompatibility Assessment

a) Cytotoxicity Assay (MTT Assay):

  • Cell Line: L929 mouse fibroblast cells are commonly used for in vitro biocompatibility testing.[8][9]

  • Protocol:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Expose the cells to various concentrations of the polymer nanoparticles for 24, 48, and 72 hours.[10]

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage relative to untreated control cells. A cell viability of over 80% is generally considered non-cytotoxic.[11]

b) Hemocompatibility Assay (Hemolysis Assay):

  • Protocol:

    • Prepare a suspension of red blood cells (RBCs).

    • Incubate the RBC suspension with various concentrations of the polymer nanoparticles.

    • Use a positive control (e.g., water) that causes 100% hemolysis and a negative control (e.g., PBS).[12]

    • Centrifuge the samples to pellet the intact RBCs.

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) to quantify the amount of released hemoglobin.[13]

    • Calculate the percentage of hemolysis. A hemolysis rate of less than 5% is generally considered hemocompatible.[12]

Visualizing Workflows and Pathways

To further elucidate the experimental processes and conceptual relationships, the following diagrams are provided in the DOT language for use with Graphviz.

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization Polymer_Drug Polymer + Drug in Organic Solvent Emulsification Emulsification Polymer_Drug->Emulsification Aq_Phase Aqueous Surfactant Solution Aq_Phase->Emulsification Solvent_Evap Solvent Evaporation Emulsification->Solvent_Evap Nanoparticles Drug-Loaded Nanoparticles Solvent_Evap->Nanoparticles DL_EE Drug Loading & Encapsulation Efficiency Nanoparticles->DL_EE InVitro_Release In Vitro Release Nanoparticles->InVitro_Release Biocompatibility Biocompatibility Nanoparticles->Biocompatibility

Caption: A generalized workflow for the synthesis and characterization of drug-loaded polymer nanoparticles.

Biocompatibility_Assessment cluster_cytotoxicity Cytotoxicity (MTT Assay) cluster_hemocompatibility Hemocompatibility (Hemolysis Assay) Nanoparticles Polymer Nanoparticles Incubation Incubation with Nanoparticles Nanoparticles->Incubation NP_Incubation Incubation with Nanoparticles Nanoparticles->NP_Incubation Cell_Culture Cell Seeding (e.g., L929) Cell_Culture->Incubation MTT_Addition MTT Addition Incubation->MTT_Addition Measurement Absorbance Measurement MTT_Addition->Measurement Viability Cell Viability (%) Measurement->Viability RBC_Suspension Red Blood Cell Suspension RBC_Suspension->NP_Incubation Centrifugation Centrifugation NP_Incubation->Centrifugation Supernatant_Abs Supernatant Absorbance Centrifugation->Supernatant_Abs Hemolysis_Rate Hemolysis (%) Supernatant_Abs->Hemolysis_Rate

Caption: Experimental workflows for in vitro biocompatibility assessment of polymer nanoparticles.

Conclusion

While this compound-based polymers represent an intriguing and underexplored class of materials for drug delivery, a comprehensive, data-driven comparison to established polymers like PLGA and PCL is not yet possible due to the limited available research. This guide has provided a framework for such a comparison by presenting benchmark data for PLGA and PCL, along with detailed experimental protocols for key performance assessments. As research into novel polymers continues, the methodologies and comparative data presented here will serve as a valuable resource for objectively evaluating the potential of this compound-based polymers to advance the field of drug delivery. Future studies are essential to generate the necessary data to fully understand the performance characteristics of this promising polymer family.

References

Inter-Laboratory Validation of Analytical Methods for Carbamates: A Comparative Guide with a Focus on Butyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Comparative Performance of Analytical Methods for Carbamate (B1207046) Analysis

The performance of analytical methods for various carbamates has been evaluated in several single-laboratory validation studies. The following table summarizes typical performance characteristics for analytical methods, primarily based on Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which would be applicable to the analysis of butyl carbamate.

Performance ParameterGC-MSLC-MS/MSHPLC-FLD (with derivatization)
Linearity (R²) > 0.993[3]≥ 0.995[4]> 0.99
Limit of Detection (LOD) 0.25 ng/ml[5]0.2–3.1 µg/kg[6]0.01 ng/mL
Limit of Quantitation (LOQ) 1 ng/mL[4]0.6–9.7 µg/kg[6]5 ng/mL[7]
Accuracy/Recovery (%) 98%[5]80 - 108%[6]91 - 109%[8]
Precision (RSD %) < 4%[5]< 10%[8]< 15%
Applicable Matrices Cosmetics, Pharmaceuticals[3][5]Vegetables, Rat Plasma[4][8]Alcoholic beverages

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for other carbamates and can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a widely used and robust technique for the quantification of volatile and semi-volatile compounds.

Sample Preparation (Liquid-Liquid Extraction):

  • To a known volume of a liquid sample, add a suitable internal standard (e.g., a deuterated analog of this compound).

  • Perform a liquid-liquid extraction using a non-polar solvent like ethyl acetate (B1210297) or a mixture of toluene/isopropyl alcohol.[5]

  • Vortex the mixture and centrifuge to separate the layers.

  • The organic supernatant is then carefully collected and may be concentrated under a gentle stream of nitrogen if necessary.

  • The final extract is reconstituted in a suitable solvent for GC-MS analysis.

Instrumental Analysis:

  • Gas Chromatograph (GC):

    • Column: A non-polar or mid-polar capillary column, such as a BP-5 or equivalent, is typically used.[3]

    • Injector: Pulsed splitless injection is recommended for thermally labile compounds.[5]

    • Injector Temperature: 280°C.[6]

    • Oven Temperature Program: Start at 60°C, ramp to 170°C, and then to 310°C.[6]

    • Carrier Gas: Helium at a constant flow rate.[6]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Impact (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity.

    • Quantification Ions: Specific ions for this compound and its internal standard would be selected based on their mass spectra.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it suitable for analyzing complex matrices with minimal sample preparation.

Sample Preparation (Dilute and Shoot or Solid Phase Extraction - SPE):

  • Direct Injection: For relatively clean liquid samples, a simple dilution with the initial mobile phase may be sufficient.

  • Solid Phase Extraction (SPE): For more complex matrices, an SPE cleanup can be employed to reduce matrix effects. A reversed-phase SPE cartridge would be a suitable choice for this compound.

Instrumental Analysis:

  • High-Performance Liquid Chromatograph (HPLC):

    • Column: A C18 reversed-phase column is commonly used.[4]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for carbamates.[9]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[4]

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be optimized.

Visualizations

Inter-Laboratory Validation Workflow

The following diagram illustrates the typical workflow for an inter-laboratory validation of an analytical method.

Inter-Laboratory Validation Workflow cluster_0 Phase 1: Planning & Protocol Development cluster_1 Phase 2: Sample Preparation & Distribution cluster_2 Phase 3: Laboratory Analysis & Data Collection cluster_3 Phase 4: Statistical Analysis & Reporting A Define Method Scope & Performance Criteria B Develop & Optimize Analytical Method A->B C Prepare Detailed Validation Protocol B->C D Select Participating Laboratories C->D E Prepare Homogeneous & Stable Test Samples D->E F Distribute Samples & Protocol to Labs E->F G Each Laboratory Performs the Analysis F->G H Collect & Tabulate Raw Data G->H I Perform Statistical Analysis (e.g., Cochran's, Grubb's tests) H->I J Calculate Repeatability & Reproducibility (RSDr & RSDR) I->J K Prepare Final Validation Report J->K L Validated Method K->L Method Adoption

Caption: Workflow for an inter-laboratory analytical method validation study.

Logical Relationship for Method Selection

The choice between different analytical techniques often depends on several factors. The diagram below illustrates a logical decision-making process.

Method Selection Logic A Define Analytical Need (e.g., Quantification of this compound) B High Sample Throughput Required? A->B C High Sensitivity & Specificity Needed? B->C Yes G Consider Derivatization for HPLC-FLD B->G No D Thermally Labile Compound? C->D Yes F GC-MS C->F No E LC-MS/MS D->E Yes D->F No

Caption: Decision tree for selecting an appropriate analytical method.

References

A Comparative Guide to the Isomeric Purity Analysis of Butyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric purity of butyl carbamate (B1207046) is a critical quality attribute in pharmaceutical development and chemical research, as different isomers can exhibit varied biological activities and toxicological profiles. This guide provides an objective comparison of analytical methodologies for the determination of isomeric purity, supported by experimental data and detailed protocols.

Introduction to Butyl Carbamate Isomers

This compound exists in four isomeric forms, arising from the different structures of the butyl group: n-butyl, sec-butyl, isobutyl, and tert-butyl carbamate. The seemingly subtle differences in their chemical structures can lead to significant variations in their physicochemical properties and biological interactions. Therefore, robust analytical methods are essential to separate and quantify these isomers and their potential impurities.

Comparative Analysis of Analytical Methodologies

The determination of isomeric purity of this compound can be effectively achieved using several analytical techniques, with High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy being the most prominent.

Analytical MethodPrincipleAdvantagesDisadvantages
HPLC Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Robust and versatile for a wide range of compounds. Non-destructive. Well-established for purity determination and impurity profiling.May require longer analysis times. Solvent consumption can be high.
GC-MS Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification.High separation efficiency and sensitivity. Provides structural information for impurity identification.Requires analytes to be volatile and thermally stable, which may necessitate derivatization for some carbamates.
qNMR Absolute quantification by comparing the integral of an analyte's NMR signal to that of a certified internal standard.Highly accurate and precise for purity determination without the need for specific reference standards of the isomers. Provides structural confirmation.Lower sensitivity compared to chromatographic methods. Requires specialized equipment and expertise.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Isomeric Separation

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

  • A gradient elution using a mixture of acetonitrile (B52724) and water is a common starting point for method development. The gradient can be optimized to achieve baseline separation of the four isomers.

Detection:

  • UV detection at a wavelength of approximately 210 nm.

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

Method Validation Parameters:

  • Specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ) should be validated according to ICH guidelines.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities that may be present in this compound samples. Due to the potential thermal lability of carbamates, careful optimization of the injection port temperature is crucial to prevent degradation.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Typical GC Conditions:

  • Injector Temperature: 250 °C (optimization may be required)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-450

Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment

qNMR offers a primary method for determining the absolute purity of this compound isomers without the need for individual isomer standards.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

Data Acquisition:

  • Acquire a 1H NMR spectrum with parameters optimized for quantitative analysis (e.g., sufficient relaxation delay).

Data Analysis:

  • The purity of the analyte is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a known signal from the internal standard.

Common Impurities and Synthesis Byproducts

The impurity profile of this compound is highly dependent on the synthetic route employed. Common methods for synthesizing carbamates include the reaction of an alcohol with urea, an isocyanate, or a chloroformate.

Potential Impurities:

  • Unreacted Starting Materials: Residual butanol isomers, urea, or other starting materials.

  • Byproducts from Side Reactions:

    • Di- and Tri-substituted Ureas: Formed from the reaction of multiple amine molecules with the carbonyl source.

    • Allophanates and Isocyanurates: Can form when using isocyanates, especially at elevated temperatures.[1]

    • Ethers: Dehydration of the corresponding butanol can lead to the formation of dibutyl ether.

    • Alkenes: Dehydration of sec-butanol and tert-butanol (B103910) can yield butenes.

Visualization of Analytical Workflow

Isomeric_Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis (Isomer Separation) Dissolution->HPLC GCMS GC-MS Analysis (Impurity Profiling) Dissolution->GCMS qNMR qNMR Analysis (Purity Assessment) Dissolution->qNMR Data_Processing Data Processing & Integration HPLC->Data_Processing GCMS->Data_Processing qNMR->Data_Processing Quantification Quantification of Isomers & Impurities Data_Processing->Quantification Report Final Report Quantification->Report

Caption: General workflow for the isomeric purity analysis of this compound.

Conclusion

The choice of analytical method for the isomeric purity analysis of this compound depends on the specific requirements of the analysis. HPLC is a robust technique for the separation and quantification of the four isomers. GC-MS is highly effective for the identification and quantification of volatile impurities. qNMR provides an accurate and precise method for determining absolute purity without the need for isomer-specific reference standards. A combination of these techniques will provide a comprehensive understanding of the isomeric purity and impurity profile of this compound, ensuring its quality and suitability for its intended application in research and drug development.

References

A Statistical Analysis of Butyl Carbamate Synthesis Routes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of butyl carbamate (B1207046), a key intermediate in the pharmaceutical and chemical industries, can be achieved through various synthetic pathways. The selection of an appropriate route is critical, as it directly impacts product yield, purity, cost-effectiveness, and environmental footprint. This guide provides a comparative analysis of the most common methods for synthesizing butyl carbamate, supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions.

Comparative Yield Data of this compound Synthesis Routes

The following table summarizes the quantitative yield data for different methods of this compound synthesis, providing a clear comparison of their efficiencies.

Synthesis RouteKey ReactantsTypical Yield (%)Purity (%)Reference
From n-Butanol and Urea (B33335)n-Butanol, Urea75 - 76Not specified[1]
n-Butanol, Urea, TiO2-Cr2O3/SiO2 catalyst95 - 98Not specified[2]
From n-Butyl Isocyanate and n-Butanoln-Butyl Isocyanate, n-Butanol> 90Not specifiedGeneral high-yield reaction
From n-Butyl Chloroformate and Ammonian-Butyl Chloroformate, Ammonia75 - 95 (general for chloroformates)Not specified[3]
From Boc-Protected Amines and n-ButanolN-Boc aniline (B41778), n-Butanol, t-BuOLi95Not specified[4]
Synthesis of Iodopropynyl Butylcarbamate (IPBC)¹Propynyl Butylcarbamate, Iodide Source93.598.7[5]

¹ Data for a derivative, Iodopropynyl Butylcarbamate (IPBC), is included for context on industrial carbamate synthesis yields.

Experimental Protocols

Detailed methodologies for the key synthesis routes of this compound are provided below.

1. Synthesis from n-Butanol and Urea

This method is a classical and straightforward approach to producing this compound.

  • Procedure: In a 2-liter round-bottomed flask equipped with a reflux condenser, 970 g (1200 cc, 13.1 moles) of n-butyl alcohol is warmed. To the warm alcohol, 180 g (3 moles) of urea is added in small portions with shaking. Care must be taken to ensure the urea dissolves without melting and forming a separate layer, as this can lead to the formation of cyanuric acid and reduce the yield.[1] The mixture is then boiled, and the reflux condenser is set for distillation. The liquid is distilled until the temperature of the liquid reaches 150°C. The distillate, containing butyl alcohol and ammonia, can be reused. The residue in the flask, which solidifies on cooling, is boiled with 1 liter of ligroin (b.p. 60–90°C) and filtered. The undissolved solid is further boiled with two 100-cc portions of ligroin and washed. The combined ligroin filtrates are distilled at atmospheric pressure until the liquid temperature reaches 150°C. The remaining residue is then distilled under reduced pressure, and the fraction boiling at 108–109°/14 mm is collected as pure n-butyl carbamate.[1] The reported yield is between 263–266 g (75–76%).[1]

2. Synthesis from n-Butyl Chloroformate and Ammonia

This route involves the reaction of a chloroformate with an amine, a common method for carbamate formation.

  • General Procedure: While a specific protocol for n-butyl carbamate was not detailed in the search results, a general procedure using phenyl chloroformate is described. To a solution of the desired amine (1.0 eq.) in an anhydrous solvent (e.g., CH2Cl2) under an inert atmosphere, a base such as pyridine (B92270) (1.2 eq.) is added, and the mixture is cooled to 0°C.[3][6] Phenyl chloroformate (1.1 eq.) is then added portion-wise.[3] The reaction mixture is stirred at room temperature for 2-12 hours and monitored by thin-layer chromatography (TLC).[3] Upon completion, the mixture is diluted with CH2Cl2 and washed successively with 1 M HCl, saturated aqueous NaHCO3, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography. Yields for this general method are reported to be in the range of 75-95%.[3]

3. Synthesis from N-Boc Protected Aniline and n-Butanol

A modern approach utilizing a base to facilitate the reaction between a Boc-protected amine and an alcohol.

  • Procedure: The reaction conditions were optimized using N-Boc aniline (0.5 mmol) and n-butanol (2.5 mmol) as the substrates with t-BuOLi (0.6 mmol) as the base. The reaction is heated for 2 hours. The yield of the product is reported to increase with temperature, reaching 95% at 110°C.[4]

Logical Workflow for Synthesis Route Comparison

The following diagram illustrates the decision-making process for selecting an appropriate synthesis route for this compound based on key parameters.

G A This compound Synthesis Route Selection B High Yield (>90%) A->B Primary Requirement C Moderate Yield (75-80%) A->C Acceptable Yield D Specific Catalytic System A->D Willingness to use catalyst E Route 1: Isocyanate + Alcohol B->E H Route 4: Urea + n-Butanol (Catalytic) B->H I Route 5: Boc-Protected Amine + n-Butanol B->I F Route 2: Urea + n-Butanol (Standard) C->F G Route 3: Chloroformate + Ammonia C->G D->H

Caption: Decision tree for selecting a this compound synthesis route.

References

Comparative Toxicity of Alkyl Carbamates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicity of various alkyl carbamates, supported by experimental data. The information is presented to facilitate informed decisions in research and development.

Alkyl carbamates are a class of organic compounds with a wide range of applications, most notably as insecticides. Their primary mechanism of toxicity in insects and mammals involves the reversible inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1][2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a state of excessive stimulation of cholinergic receptors known as a cholinergic crisis.[3][4] The severity of toxicity varies significantly among different alkyl carbamates, influenced by factors such as their chemical structure and metabolic pathways.[5][6]

This guide summarizes acute toxicity data for several common alkyl carbamates, details the experimental protocols for key toxicity assays, and illustrates the underlying signaling pathway and a typical experimental workflow.

Quantitative Toxicity Data

The following table summarizes the acute toxicity (LD50 values) of selected alkyl carbamates in rats and mice, administered orally. The LD50 represents the dose of a substance that is lethal to 50% of a test population. A lower LD50 value indicates higher toxicity.

Alkyl Carbamate (B1207046)Animal ModelRoute of AdministrationLD50 (mg/kg)Reference
AldicarbRatOral0.3 - 0.9[7]
CarbofuranRatOral5 - 8[2][7]
CarbarylRatOral12.5[7]
PropoxurRatOral68 - 94[7]
MethomylRatOral-[8]
Ethyl-4-bromophenyl-carbamateRatOral300 - 2000[7]
Ethyl-4-chlorophenyl-carbamateRatOral300 - 2000[7]
BendiocarbMouseOral45[9]
CarbarylMouseOral470
AldicarbMouseOral-

Experimental Protocols

Acute Oral Toxicity Study (LD50 Determination)

The following is a generalized protocol for determining the acute oral toxicity (LD50) of an alkyl carbamate in rodents, based on established guidelines.

Objective: To determine the median lethal dose (LD50) of an alkyl carbamate following a single oral administration.

Test Animals: Healthy, young adult rats or mice of a single sex (typically females, as they are often more sensitive) are used. Animals are acclimated to the laboratory conditions for at least 5 days prior to the study.

Housing and Feeding: Animals are housed in individual cages under controlled conditions of temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. They are provided with standard laboratory diet and water ad libitum, with food being withheld for a set period (e.g., overnight for rats) before dosing.

Dose Preparation and Administration: The test carbamate is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, water). A range of doses is prepared. A single dose is administered to each animal via oral gavage.

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., convulsions, tremors, salivation), and changes in body weight for a period of 14 days.

Data Analysis: The LD50 is calculated using appropriate statistical methods, such as probit analysis.

In Vitro Acetylcholinesterase Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory effect of an alkyl carbamate on acetylcholinesterase activity.

Objective: To quantify the concentration of an alkyl carbamate that inhibits 50% of acetylcholinesterase activity (IC50).

Materials:

  • Purified acetylcholinesterase (from a source such as electric eel or human recombinant)

  • Test alkyl carbamate

  • Acetylthiocholine (B1193921) (substrate)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (pH 8.0)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test carbamate in phosphate buffer.

  • In a 96-well microplate, add the acetylcholinesterase solution to each well.

  • Add the different concentrations of the carbamate solution to the wells and incubate for a specific period to allow for enzyme inhibition.

  • Initiate the enzymatic reaction by adding acetylthiocholine and DTNB to each well.

  • The acetylcholinesterase hydrolyzes acetylthiocholine to thiocholine, which then reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).

  • Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.

  • The rate of the reaction is proportional to the acetylcholinesterase activity.

  • Calculate the percentage of inhibition for each carbamate concentration and determine the IC50 value.

Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition

The following diagram illustrates the mechanism by which alkyl carbamates inhibit acetylcholinesterase, leading to a cholinergic crisis.

G Mechanism of Acetylcholinesterase Inhibition by Alkyl Carbamates cluster_synapse Synaptic Cleft cluster_effects Physiological Effects ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Cholinergic Receptor ACh->Receptor Binds to Accumulation ACh Accumulation AChE->Accumulation Inhibition leads to Carbamate Alkyl Carbamate Carbamate->AChE Inhibits (Reversible) Postsynaptic Postsynaptic Neuron Receptor->Postsynaptic Stimulates Overstimulation Receptor Overstimulation Accumulation->Overstimulation Crisis Cholinergic Crisis Overstimulation->Crisis

Caption: Mechanism of Acetylcholinesterase Inhibition by Alkyl Carbamates.

Experimental Workflow for Acute Oral Toxicity Study

The diagram below outlines the typical workflow for conducting an acute oral toxicity study to determine the LD50 of a substance.

G Experimental Workflow for Acute Oral Toxicity (LD50) Study start Start: Acclimatization of Animals fasting Fasting start->fasting dosing Dose Administration (Oral Gavage) fasting->dosing observation Observation (14 days) - Clinical Signs - Body Weight dosing->observation mortality Record Mortality observation->mortality data_analysis Data Analysis (e.g., Probit Analysis) mortality->data_analysis ld50 Determine LD50 data_analysis->ld50 end End ld50->end

Caption: Workflow for an Acute Oral Toxicity (LD50) Study.

References

Safety Operating Guide

Safeguarding Laboratory Personnel and the Environment: Proper Butyl Carbamate Disposal Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount, particularly when handling and disposing of chemical reagents. This document provides essential, immediate safety and logistical information for the proper disposal of butyl carbamate (B1207046), ensuring the well-being of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to consult your institution's specific safety guidelines and the compound's Safety Data Sheet (SDS). Butyl carbamate and its derivatives must be handled with care, employing appropriate personal protective equipment (PPE) and engineering controls.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves, such as nitrile gloves.[1]

  • Eye Protection: Use safety goggles or a face shield.[1]

  • Lab Coat: A laboratory coat is mandatory to protect from splashes.[1]

Engineering Controls:

  • All work involving this compound, including disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risks.[1][2]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and its contaminated materials is through a licensed professional waste disposal service or an approved hazardous waste management facility.[1][2]

  • Waste Categorization: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, should be classified as hazardous chemical waste.[1]

  • Containerization:

    • Place all this compound waste into a clearly labeled, sealed, and suitable container for hazardous waste.[1][2]

    • For liquid spills, use an inert absorbent material before placing it in the container.[2]

    • For solid spills, carefully sweep or scoop the material to avoid generating dust.[1]

  • Labeling: All waste containers must be affixed with a "Hazardous Waste" label, clearly indicating the full chemical name and associated hazards.[1]

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][3]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed contractor.[2][4] Do not dispose of this compound down the drain or in regular trash.[4]

Spill Management

In the event of a spill, follow these immediate actions:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.[1]

  • Containment:

    • Solid Spills: Carefully sweep or scoop the material to avoid dust generation.[1]

    • Liquid Spills: Use an inert absorbent material to contain the spill.[2]

  • Collection: Place the contained material into a labeled, sealed container for hazardous waste.[1][2]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Dispose of all contaminated cleaning materials as hazardous waste.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for different forms of this compound, extracted from their respective Safety Data Sheets. This information is crucial for risk assessment and proper handling.

Propertytert-Butyl carbamateEthyl N-n-Butyl-d9-carbamate3-Iodo-2-propynyl N-butylcarbamate
CAS Number 4248-19-51276197-24-055406-53-6
Molecular Formula C₅H₁₁NO₂C₇H₆D₉NO₂C₈H₁₂INO₂
Molecular Weight 117.15 g/mol 154.26 g/mol 281.09 g/mol
Melting Point 105 - 109 °CNot availableNot available
Flash Point Not available77 °C (171 °F)Not available
Toxicity (LD50) Not availableIntraperitoneal - Mouse - 250 mg/kgNot available

Data extracted from various Safety Data Sheets.[2][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

ButylCarbamateDisposal Start This compound Waste Generated Categorize Categorize as Hazardous Waste Start->Categorize Spill Spill Occurs Categorize->Spill Containerize Place in Labeled, Sealed Container Categorize->Containerize Routine Waste SmallSpill Small Spill Management Spill->SmallSpill Small LargeSpill Large Spill Management Spill->LargeSpill Large SmallSpill->Containerize LargeSpill->Containerize Store Store in Designated Area Containerize->Store Dispose Contact Professional Disposal Service Store->Dispose

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.